Product packaging for Isonipecotic acid hydrochloride(Cat. No.:CAS No. 5984-56-5)

Isonipecotic acid hydrochloride

Cat. No.: B1361391
CAS No.: 5984-56-5
M. Wt: 165.62 g/mol
InChI Key: NVUYWKBRSRPYMH-UHFFFAOYSA-N
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Description

Isonipecotic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO2 B1361391 Isonipecotic acid hydrochloride CAS No. 5984-56-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-4-carboxylic acid;hydrochloride
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InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NVUYWKBRSRPYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00208564
Record name Isonipecotic acid hydrochloride
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Molecular Weight

165.62 g/mol
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CAS No.

5984-56-5
Record name 4-Piperidinecarboxylic acid, hydrochloride (1:1)
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Record name Isonipecotic acid hydrochloride
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Record name Isonipecotic acid hydrochloride
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Record name 4-Piperidinecarboxylic acid hydrochloride
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Record name ISONIPECOTIC ACID HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Isonipecotic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid hydrochloride, also known as 4-piperidinecarboxylic acid hydrochloride, is a derivative of piperidine and a conformationally restricted analog of γ-aminobutyric acid (GABA).[1] Its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system, makes it a molecule of significant interest in neuroscience research and drug development.[1] This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, and provides detailed experimental protocols and visualizations to support its application in research and development.

Physicochemical Properties

This compound is a white to cream-colored crystalline powder.[2][3][4] The fundamental physicochemical properties of this compound and its parent compound, isonipecotic acid, are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5984-56-5[2][3]
Molecular Formula C₆H₁₂ClNO₂[2][5]
Molecular Weight 165.62 g/mol [2][3][5][6][7]
Melting Point 293-295 °C (with decomposition)[2][3][6]
Water Solubility 320 g/L (at 20 °C)[2][3][4]
Appearance White to cream crystalline powder[2][3][4]

Table 2: Physicochemical Properties of Isonipecotic Acid

PropertyValueSource
CAS Number 498-94-2[6]
Molecular Formula C₆H₁₁NO₂[6]
Molecular Weight 129.16 g/mol [6]
Melting Point >300 °C[8][9]
pKa₁ (Carboxylic Acid) 3.73[8][10]
pKa₂ (Amine) 10.72[8][10]
Appearance White crystalline powder[11][12]

Signaling Pathway Involvement

Isonipecotic acid is recognized as a partial agonist of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. As a partial agonist, isonipecotic acid binds to the GABA-A receptor and elicits a response that is lower than that of the full agonist, GABA.[1]

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor α β γ GABA->GABA_A_Receptor Binds (Full Agonist) Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GABA_A_Receptor Binds (Partial Agonist) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx

GABA-A Receptor Signaling Pathway

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the aqueous solubility of this compound.

1. Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

2. Procedure:

  • Prepare a series of vials with a fixed volume of purified water.

  • Accurately weigh an excess amount of this compound and add it to each vial. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

  • After reaching equilibrium, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the samples and then withdraw the supernatant.

  • Dilute the supernatant with a known volume of purified water to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in g/L or mg/mL.

Determination of pKa (Potentiometric Titration)

This protocol describes a general method for determining the acid dissociation constants (pKa) of isonipecotic acid.

1. Materials:

  • Isonipecotic acid

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • Potassium chloride (KCl) for maintaining ionic strength

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

2. Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of isonipecotic acid and dissolve it in a known volume of purified water. Add a sufficient amount of KCl to maintain a constant ionic strength.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the pH electrode in the solution.

  • If determining the pKa of the carboxylic acid, titrate the solution with the standardized NaOH solution. If determining the pKa of the amine, first acidify the solution with a known amount of standardized HCl and then titrate with the standardized NaOH solution.

  • Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point(s).

  • Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point(s), from which the pKa can be calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for synthesizing a derivative of isonipecotic acid, a common practice in drug discovery and development.

Synthesis_Workflow Start Start: Isonipecotic Acid Esterification Step 1: Esterification (e.g., with Ethanol and Acid Catalyst) Start->Esterification Intermediate Intermediate: Isonipecotate Ester Esterification->Intermediate Alkylation Step 2: N-Alkylation (with an Alkyl Halide and Base) Intermediate->Alkylation Crude_Product Crude Product: N-substituted Isonipecotate Ester Alkylation->Crude_Product Purification Step 3: Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Ester Purified Ester Purification->Pure_Ester Hydrolysis Step 4: Saponification/Hydrolysis (with NaOH or LiOH) Pure_Ester->Hydrolysis Final_Product Final Product: N-substituted Isonipecotic Acid Hydrolysis->Final_Product Analysis Characterization (NMR, Mass Spec, IR) Final_Product->Analysis

Synthesis of an Isonipecotic Acid Derivative

Safety Information

This compound is classified as an irritant.[13][14][15] It can cause skin, eye, and respiratory tract irritation.[13][14][15] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[13][14] Work should be conducted in a well-ventilated area or under a fume hood.[13][14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14]

References

In-Depth Technical Guide: The Mechanism of Action of Isonipecotic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonipecotic acid hydrochloride, a cyclic analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), primarily exerts its mechanism of action as a partial agonist at GABA type-A (GABA-A) receptors. This technical guide synthesizes the current understanding of its molecular interactions, functional consequences, and the experimental methodologies used to elucidate its pharmacodynamic profile. While structurally similar to the GABA uptake inhibitor nipecotic acid, the primary activity of isonipecotic acid appears to be direct receptor modulation rather than inhibition of GABA transport. This document provides a detailed overview of its interaction with the GABAergic system, presents available quantitative data, and outlines relevant experimental protocols to facilitate further research and drug development efforts.

Introduction

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS) and plays a crucial role in regulating neuronal excitability. Its dysregulation is implicated in a multitude of neurological and psychiatric disorders, making it a key target for therapeutic intervention. GABA-A receptors, which are ligand-gated chloride ion channels, are of particular interest due to their diverse pharmacology and the presence of multiple allosteric binding sites that can be modulated by various compounds, including benzodiazepines, barbiturates, and neurosteroids. Isonipecotic acid, as a GABA analog, directly interacts with these receptors to modulate their activity.

Primary Mechanism of Action: GABA-A Receptor Partial Agonism

The principal mechanism of action of isonipecotic acid is its activity as a partial agonist at GABA-A receptors.[1][2][3] As a partial agonist, it binds to the GABA recognition site on the receptor complex and elicits a response that is lower than that of the endogenous full agonist, GABA. This modulation of the chloride channel opening leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

Quantitative Analysis of GABA-A Receptor Interaction

The interaction of isonipecotic acid with GABA-A receptors has been quantified through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand that specifically binds to the GABA-A receptor by unlabeled isonipecotic acid. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting this binding.

CompoundRadioligandPreparationIC50 (µM)Reference
Isonipecotic Acid[³H]GABANot Specified0.33[3]
Table 1: Inhibition of [³H]GABA Binding by Isonipecotic Acid

Note: The provided data does not specify the subtypes of the GABA-A receptors used in the assay. The affinity and efficacy of isonipecotic acid may vary across different GABA-A receptor subunit compositions (e.g., α1β2γ2, α2β3γ2, etc.). Further research is required to fully characterize its subtype selectivity.

Interaction with GABA Transporters (GATs)

While isonipecotic acid is structurally related to nipecotic acid, a well-characterized inhibitor of GABA transporters (GATs), there is currently a lack of direct experimental evidence to suggest that isonipecotic acid significantly inhibits GABA uptake. Nipecotic acid competitively inhibits GAT-1, GAT-2, and GAT-3, thereby increasing the extracellular concentration of GABA.[4][5] However, this dual mechanism of direct receptor agonism and uptake inhibition observed with nipecotic acid has not been established for isonipecotic acid. Future studies employing GABA uptake assays are necessary to definitively determine the activity of isonipecotic acid on the various GAT subtypes.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of GABA-A receptor activation and the logical workflow for investigating the mechanism of action of isonipecotic acid.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Isonipecotic Acid GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA->GABA_A_Receptor Binds to receptor Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Figure 1: GABA-A Receptor Signaling Pathway.

Experimental_Workflow cluster_GABA_A GABA-A Receptor Interaction cluster_GAT GABA Transporter Interaction Compound Isonipecotic Acid Hydrochloride Binding_Assay Radioligand Binding Assay ([³H]GABA or [³H]Muscimol) Compound->Binding_Assay Electrophysiology Electrophysiology (e.g., Patch Clamp on recombinant receptors) Compound->Electrophysiology Uptake_Assay [³H]GABA Uptake Assay (in cells expressing GATs) Compound->Uptake_Assay Ki_IC50 Binding Affinity (Ki, IC50) Binding_Assay->Ki_IC50 Determines EC50_Emax Efficacy & Potency (EC50, Emax) Electrophysiology->EC50_Emax Determines GAT_IC50 Inhibitory Potency (IC50) Uptake_Assay->GAT_IC50 Determines

Figure 2: Experimental Workflow for Characterization.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like isonipecotic acid.

Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor.

Objective: To determine the IC50 and subsequently the Ki of isonipecotic acid at the GABA-A receptor.

Materials:

  • Radioligand: [³H]GABA or [³H]muscimol.

  • Test Compound: this compound.

  • Non-specific binding control: High concentration of unlabeled GABA.

  • Tissue Preparation: Rat or mouse brain membranes.

  • Buffers: Homogenization buffer (e.g., 0.32 M sucrose), Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the pellet by resuspension in incubation buffer and recentrifugation to remove endogenous GABA.

    • Resuspend the final pellet in a known volume of incubation buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant concentration of radioligand.

    • Add increasing concentrations of isonipecotic acid to different tubes.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a saturating concentration of unlabeled GABA.

    • Initiate the binding reaction by adding the membrane preparation to each tube.

    • Incubate at a specified temperature (e.g., 4°C) for a time sufficient to reach equilibrium.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of isonipecotic acid to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

[³H]GABA Uptake Assay for GABA Transporters

This protocol is designed to assess the inhibitory effect of a test compound on GABA transporters expressed in a cell line.

Objective: To determine the IC50 of isonipecotic acid for the inhibition of GAT-1, GAT-2, and GAT-3.

Materials:

  • Cell Lines: HEK293 or other suitable cells stably or transiently expressing individual human or rodent GAT subtypes (GAT-1, GAT-2, GAT-3).

  • Radioligand: [³H]GABA.

  • Test Compound: this compound.

  • Positive Control: A known GAT inhibitor (e.g., nipecotic acid or tiagabine).

  • Buffers: Uptake buffer (e.g., Krebs-Ringer-HEPES).

  • Equipment: Cell culture supplies, multi-well plates, scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Culture the GAT-expressing cells under appropriate conditions.

    • Plate the cells in multi-well plates and allow them to adhere.

  • Uptake Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with increasing concentrations of isonipecotic acid or the positive control for a defined period.

    • Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well.

    • Incubate for a short period (e.g., 1-10 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Termination and Measurement:

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells to release the intracellular contents.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of GABA uptake inhibition against the log concentration of isonipecotic acid.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound's primary mechanism of action is as a partial agonist at GABA-A receptors. The available data indicates a potent interaction, as evidenced by its sub-micromolar IC50 value for inhibiting [³H]GABA binding. However, a comprehensive understanding of its pharmacological profile requires further investigation into its subtype selectivity at the various GABA-A receptor isoforms and a definitive characterization of its activity, if any, at GABA transporters. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be crucial for the future development and therapeutic application of isonipecotic acid and its derivatives.

References

Isonipecotic Acid Hydrochloride: A Technical Guide to its Partial Agonist Activity at the GABAa Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of isonipecotic acid hydrochloride, a conformationally constrained derivative of γ-aminobutyric acid (GABA), and its role as a partial agonist at the GABAA receptor. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in the field of GABAergic neurotransmission.

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a well-characterized GABAA receptor partial agonist.[1] Its rigid structure provides valuable insights into the pharmacophore of the GABAA receptor binding site. As a partial agonist, isonipecotic acid exhibits a lower maximal efficacy (Emax) compared to the endogenous full agonist, GABA. This property makes it a valuable tool for studying the nuances of GABAA receptor activation and modulation, and a potential scaffold for the development of therapeutic agents with a more refined pharmacological profile.

Quantitative Pharmacological Data

The interaction of isonipecotic acid with the GABAA receptor has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinity, potency, and efficacy at different GABAA receptor subtypes.

Table 1: Binding Affinity of Isonipecotic Acid for the GABAA Receptor

RadioligandPreparationIC50 (µM)
[3H]GABANot specified0.33

Table 2: Efficacy and Potency of Isonipecotic Acid at Recombinant GABAA Receptor Subtypes

Receptor SubtypeEfficacy (Emax, % of GABA response)Potency (EC50, µM)Hill Slope (nH)
α1β2γ2S74 ± 3110 ± 121.1 ± 0.1
α1 subunit-containing46-57Not ReportedNot Reported
α2 subunit-containing46-57Not ReportedNot Reported
α3 subunit-containing46-57Not ReportedNot Reported
α5 subunit-containing46-57Not ReportedNot Reported
α4 subunit-containing83-104Not ReportedNot Reported
α6 subunit-containing83-104Not ReportedNot Reported

*Data for α1β2γ2S subtype from Mortensen et al., 2004.[1][2][3] Data for subunit-containing classifications from Wikipedia, which references primary literature.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of isonipecotic acid with the GABAA receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity of a compound like isonipecotic acid to the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) of isonipecotic acid for the binding of a radiolabeled GABAA receptor agonist (e.g., [3H]GABA or [3H]muscimol).

Materials:

  • Radioligand: [3H]GABA or [3H]muscimol

  • Unlabeled Ligand: this compound

  • Receptor Source: Rat brain membranes or cells expressing specific GABAA receptor subtypes

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold assay buffer

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cell pellets in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer to achieve a desired protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant concentration of the radioligand.

    • Add increasing concentrations of isonipecotic acid to these tubes.

    • To determine non-specific binding, add a saturating concentration of unlabeled GABA to a separate set of tubes.

    • To determine total binding, add only the radioligand and buffer.

    • Initiate the binding reaction by adding the membrane preparation to all tubes.

    • Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the isonipecotic acid concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes or Mammalian Cells

This protocol describes the functional characterization of isonipecotic acid's effect on GABAA receptors expressed in a cellular system. The detailed methodology below is adapted from Mortensen et al., 2004.[1][2][3]

Objective: To determine the potency (EC50) and efficacy (Emax) of isonipecotic acid at specific GABAA receptor subtypes.

Materials:

  • Expression System: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells)

  • cDNA or cRNA: For the desired GABAA receptor subunits (e.g., α1, β2, γ2S)

  • Transfection Reagent: For mammalian cells

  • Recording Chamber

  • Microelectrode Puller

  • Glass Microelectrodes

  • Amplifier and Data Acquisition System

  • Perfusion System

  • External Solution (e.g., for oocytes): Ba-Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 BaCl2, 10 HEPES, pH 7.5)

  • Internal Solution (for microelectrodes): 3 M KCl

  • Agonist Solutions: GABA and this compound dissolved in the external solution at various concentrations.

Procedure:

  • Receptor Expression:

    • Xenopus Oocytes: Inject a mixture of cRNAs for the desired GABAA receptor subunits into the oocytes. Incubate the oocytes for 2-7 days to allow for receptor expression.

    • Mammalian Cells: Co-transfect the cells with plasmids containing the cDNA for the desired GABAA receptor subunits using a suitable transfection reagent. Culture the cells for 24-48 hours to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte or a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) or establish a whole-cell patch-clamp configuration on a single mammalian cell.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application:

    • Apply GABA at a saturating concentration to elicit a maximal current response (Imax).

    • Wash the cell with the external solution until the current returns to baseline.

    • Apply increasing concentrations of isonipecotic acid via the perfusion system, allowing the current to reach a steady state at each concentration.

    • After each application, wash the cell thoroughly with the external solution.

  • Data Acquisition and Analysis:

    • Record the current responses to the application of GABA and isonipecotic acid.

    • Normalize the current responses elicited by isonipecotic acid to the maximal GABA response in the same cell.

    • Plot the normalized current as a function of the logarithm of the isonipecotic acid concentration.

    • Fit the data to the Hill equation to determine the EC50 (potency) and the maximal response (Emax, efficacy) relative to GABA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the GABAA receptor signaling pathway and the workflows for the experimental protocols described above.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA / Isonipecotic Acid GABA / Isonipecotic Acid GABAa_Receptor GABAA Receptor GABA / Isonipecotic Acid->GABAa_Receptor Binds to orthosteric site Cl_ion Cl- GABAa_Receptor->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to

Caption: GABAA Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay_setup Assay Setup (Radioligand, Isonipecotic Acid, Membranes) prep->assay_setup incubation Incubation (Reach Equilibrium) assay_setup->incubation filtration Rapid Filtration (Separate Bound & Unbound) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 & Ki) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Electrophysiology_Workflow start Start expression GABAA Receptor Expression (Oocytes or Mammalian Cells) start->expression recording_setup Electrophysiological Setup (Voltage Clamp) expression->recording_setup gaba_app Apply Saturating GABA (Determine Imax) recording_setup->gaba_app washout1 Washout gaba_app->washout1 drug_app Apply Isonipecotic Acid (Concentration-Response) washout1->drug_app washout2 Washout drug_app->washout2 analysis Data Analysis (Determine EC50 & Emax) washout2->analysis end End analysis->end

Caption: Electrophysiology Workflow.

Conclusion

This compound serves as a canonical partial agonist of the GABAA receptor, exhibiting subunit-dependent efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the structure-function relationship of the GABAA receptor and for those in the early stages of drug discovery targeting this critical inhibitory neurotransmitter system. The provided visualizations of the signaling pathway and experimental workflows aim to facilitate a clear understanding of the experimental logic and biological context. Further research is warranted to fully elucidate the pharmacological profile of isonipecotic acid across a broader range of GABAA receptor subtypes and to explore the therapeutic potential of partial GABAA receptor agonists.

References

An In-depth Technical Guide to Isonipecotic Acid Hydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid hydrochloride, chemically known as piperidine-4-carboxylic acid hydrochloride, is a pivotal molecule in the landscape of neuroscience and medicinal chemistry. As a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), it has been instrumental in the study of GABAergic systems and serves as a versatile scaffold in the synthesis of a multitude of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of isonipecotic acid and its hydrochloride salt is fundamental for its application in research and synthesis. The following tables summarize key quantitative data for both forms.

Table 1: Physicochemical Properties of Isonipecotic Acid

PropertyValueReference(s)
CAS Number 498-94-2[1][2]
Molecular Formula C₆H₁₁NO₂[1][3]
Molecular Weight 129.16 g/mol [1][3]
Appearance White to faint pink-beige crystalline powder[1][2]
Melting Point >300 °C (decomposes)[1][4]
Boiling Point 239.22 °C (estimate)[4]
Water Solubility Soluble[2][4]
pKa₁ 3.73[4]
pKa₂ 10.72[4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5984-56-5[5][6]
Molecular Formula C₆H₁₂ClNO₂[5][6]
Molecular Weight 165.62 g/mol [5][6]
Appearance White to cream crystalline powder[5][6]
Melting Point 293-300 °C (decomposes)[6][7]
Water Solubility 320 g/L (at 20 °C)[5][6]
LogP 1.20140 (XLogP3)[6]

Historical Development

The first documented synthesis of isonipecotic acid was reported in 1944 by J.P. Wibaut in the Recueil des Travaux Chimiques des Pays-Bas.[3][7] The initial method involved the catalytic reduction of isonicotinic acid. This discovery laid the groundwork for future investigations into the biological activities of piperidine-based compounds.

A significant milestone in the history of isonipecotic acid was its identification as a GABA receptor agonist in 1978.[3] This finding was crucial, as it established the compound as a valuable tool for probing the function of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS). Its structural similarity to GABA, but with a more rigid conformation, allowed for more specific investigations into receptor binding and function.

Experimental Protocols: Synthesis of Isonipecotic Acid and its Hydrochloride

The most common and historically significant method for the synthesis of isonipecotic acid is the catalytic hydrogenation of isonicotinic acid. Below are detailed experimental protocols based on the foundational work and subsequent refinements.

Synthesis of Isonipecotic Acid via Catalytic Hydrogenation of Isonicotinic Acid

This protocol is based on the method originally described by Wibaut.[7]

Materials:

  • Isonicotinic acid

  • Glacial acetic acid

  • Platinum oxide (Adams' catalyst)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization dishes

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve isonicotinic acid in glacial acetic acid.

  • Add a catalytic amount of platinum oxide to the solution.

  • Seal the vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the specified temperature and agitate to ensure efficient mixing.

  • Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the platinum catalyst.

  • Remove the glacial acetic acid from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude isonipecotic acid can be purified by recrystallization from water or ethanol to yield needle-like crystals.[1]

Preparation of this compound

Materials:

  • Isonipecotic acid

  • Concentrated hydrochloric acid

  • Water or ethanol

  • pH meter or pH paper

  • Stirring apparatus

  • Cooling bath

Procedure:

  • Dissolve the purified isonipecotic acid in a minimal amount of water or ethanol with stirring.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise while monitoring the pH. Adjust the pH to be acidic.

  • Continue stirring in the cooling bath to induce crystallization of this compound.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold solvent (water or ethanol).

  • Dry the crystals under vacuum to obtain pure this compound. The hydrochloride salt can be recrystallized from water or aqueous HCl.[1]

G cluster_synthesis Synthesis of this compound Isonicotinic_Acid Isonicotinic Acid Reduction Catalytic Hydrogenation (H₂, PtO₂, Acetic Acid) Isonicotinic_Acid->Reduction Isonipecotic_Acid Isonipecotic Acid Reduction->Isonipecotic_Acid Acidification Acidification (HCl) Isonipecotic_Acid->Acidification Isonipecotic_Acid_HCl Isonipecotic Acid Hydrochloride Acidification->Isonipecotic_Acid_HCl

Caption: Synthetic pathway of this compound.

Biological Activity and Mechanism of Action

Isonipecotic acid's primary biological role is as a partial agonist of the GABAA receptor.[3][8] The GABAA receptor is a ligand-gated ion channel that is crucial for mediating fast inhibitory neurotransmission in the CNS.[9][10]

GABAA Receptor Signaling Pathway

The binding of an agonist, such as GABA or isonipecotic acid, to the GABAA receptor initiates a conformational change that opens the integral chloride ion (Cl⁻) channel.[9][10] The influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential. This results in an overall inhibitory effect on neuronal activity.

Isonipecotic acid exhibits partial agonism, meaning it binds to the receptor and elicits a response that is lower than that of the full endogenous agonist, GABA.[3] This property makes it a valuable tool for studying the nuances of GABAA receptor function and for the development of modulators with a more controlled effect on neuronal inhibition.

G cluster_pathway GABAA Receptor Signaling Pathway GABA GABA or Isonipecotic Acid GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel (Cl⁻) GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABAA receptor signaling pathway.

Role in Drug Development

The piperidine scaffold of isonipecotic acid is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs.[11] Its utility stems from its favorable physicochemical properties, including its ability to improve the pharmacokinetic profiles of drug candidates. Isonipecotic acid and its derivatives are key intermediates in the synthesis of compounds targeting the CNS.[11]

While direct therapeutic applications of isonipecotic acid are limited by its inability to cross the blood-brain barrier, its derivatives have been extensively explored for various therapeutic indications.[3] The carboxylic acid and the secondary amine functionalities provide two reactive handles for chemical modification, allowing for the generation of diverse chemical libraries. For instance, N-alkylation or acylation of the piperidine nitrogen and esterification or amidation of the carboxylic acid group are common strategies to modulate the pharmacological properties of isonipecotic acid-based compounds.

Examples of therapeutic areas where isonipecotic acid derivatives have been investigated include anticonvulsants, anxiolytics, and muscle relaxants.[12] The development of novel anticonvulsant agents based on the isonipecotic acid scaffold is an active area of research, leveraging its structural similarity to GABA to design molecules with enhanced CNS penetration and receptor affinity.[12]

Conclusion

This compound, from its initial synthesis in the mid-20th century to its current status as a valuable research tool and synthetic building block, has played a significant role in advancing our understanding of the GABAergic system. Its well-defined physicochemical properties, established synthetic routes, and clear mechanism of action make it an indispensable molecule for researchers and drug development professionals. The continued exploration of isonipecotic acid derivatives holds promise for the discovery of novel therapeutics for a range of neurological disorders.

References

Isonipecotic acid hydrochloride structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Isonipecotic Acid Hydrochloride: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] As a moderately potent partial agonist of the GABA-A receptor, isonipecotic acid itself serves as a foundational scaffold in medicinal chemistry.[1][2] However, its therapeutic potential is hindered by its inability to effectively cross the blood-brain barrier.[1] This has spurred extensive research into the synthesis of structural analogs and derivatives designed to enhance pharmacokinetic properties and modulate biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic applications of this compound and its derivatives, with a focus on their role in targeting the GABAergic system and beyond.

Core Compound: Isonipecotic Acid

Isonipecotic acid (piperidine-4-carboxylic acid) is a heterocyclic compound featuring a piperidine ring with a carboxylic acid substituent at the 4-position.[3] It is structurally isomeric to nipecotic acid (piperidine-3-carboxylic acid), a well-known GABA reuptake inhibitor.[4] Unlike its isomer, isonipecotic acid primarily acts as a partial agonist at GABA-A receptors.[1][2] Its hydrochloride salt is frequently used to improve solubility and handling in research settings.[5][6]

Physicochemical Properties

The key physicochemical properties of isonipecotic acid and its hydrochloride salt are summarized below. These characteristics are fundamental for its use in synthesis and biological assays.

PropertyIsonipecotic AcidThis compoundReference(s)
CAS Number 498-94-25984-56-5[6]
Molecular Formula C₆H₁₁NO₂C₆H₁₂ClNO₂[1][6]
Molecular Weight 129.16 g/mol 165.62 g/mol [1][6]
Melting Point >300 °C~293-300 °C (with decomposition)[5][7][8]
Solubility Soluble in waterFreely soluble in water; soluble in ethanol and methanol[5][7]
pKa pK1: 3.73; pK2: 10.72Not specified[7]
Appearance White crystalline powder/needlesWhite powder[5]

Synthesis of Isonipecotic Acid and Key Derivatives

The synthesis of isonipecotic acid and its derivatives is central to exploring their therapeutic potential. The core scaffold is typically prepared by the reduction of isonicotinic acid. Subsequent modifications often require protection of the piperidine nitrogen, most commonly with a tert-butoxycarbonyl (Boc) group, to facilitate selective reactions at the carboxylic acid moiety.

General Synthetic Workflow

The general pathway for creating diverse isonipecotic acid derivatives involves a multi-step process, starting from the basic isonipecotic acid structure and expanding through various chemical modifications.

G start Isonipecotic Acid / Isonicotinic Acid reduction Catalytic Reduction (if starting from Isonicotinic Acid) start->reduction Precursor step protection N-Protection (e.g., Boc Anhydride) -> N-Boc-Isonipecotic Acid start->protection activation Carboxylic Acid Activation (e.g., forming acid chloride) protection->activation coupling Amide / Ester Coupling activation->coupling final_products Target Analogs: - Amides - Esters coupling->final_products deprotection N-Deprotection (optional) (e.g., with HCl/Dioxane) final_products->deprotection final_deprotected Final Deprotected Analogs deprotection->final_deprotected

Caption: General synthetic workflow for isonipecotic acid derivatives.

Biological Activity and Mechanisms of Action

The biological effects of isonipecotic acid and its analogs are primarily centered on the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system. Modifications to the core structure can shift the primary mechanism of action from direct receptor agonism to inhibition of GABA transport, thereby enhancing GABAergic tone.

GABAergic Signaling Pathway

Isonipecotic acid derivatives modulate GABAergic neurotransmission at several key points. Isonipecotic acid itself acts on the postsynaptic GABA-A receptor, while many of its lipophilic derivatives, similar to those of nipecotic acid, are designed to inhibit the presynaptic and glial GABA transporters (GATs).

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba_vesicle GABA Vesicle gad->gaba_vesicle gaba_synapse GABA gaba_vesicle->gaba_synapse Release gat1 GAT-1 Transporter gaba_a GABA-A Receptor (Cl- Channel) cl_influx Cl- Influx (Hyperpolarization) gaba_a->cl_influx gaba_synapse->gat1 Reuptake gaba_synapse->gaba_a Binds to isonipecotic_acid Isonipecotic Acid (Partial Agonist) isonipecotic_acid->gaba_a Activates derivatives Derivatives (GAT Inhibitors) derivatives->gat1 Inhibits SAR Core Isonipecotic Acid Scaffold N_Sub N-Substitution Core->N_Sub C_Sub Carboxyl Modification (Esters, Amides) Core->C_Sub Ring_Sub Ring Substitution Core->Ring_Sub Activity1 Increases Lipophilicity & BBB Penetration N_Sub->Activity1 Activity2 Modulates Potency & Target Selectivity C_Sub->Activity2 Activity3 Alters Conformation & Receptor Fit Ring_Sub->Activity3

References

Pharmacological Profile of Isonipecotic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] While structurally isomeric to the well-known GABA uptake inhibitor nipecotic acid, isonipecotic acid possesses a distinct pharmacological profile.[2] Its primary mechanism of action is as a partial agonist at GABA_A receptors.[1][3][4] A critical characteristic limiting its application in central nervous system (CNS) research is its inability to cross the blood-brain barrier (BBB).[1] This document provides a comprehensive overview of the pharmacological properties of isonipecotic acid hydrochloride, detailing its mechanism of action, receptor interactions, and the experimental methodologies used for its characterization.

Physicochemical Properties

Isonipecotic acid is typically used in its hydrochloride salt form to improve solubility and stability.

PropertyIsonipecotic AcidThis compound
CAS Number 498-94-2[5][6][7]5984-56-5[8]
Molecular Formula C₆H₁₁NO₂[1][5][6]C₆H₁₂ClNO₂[8]
Molecular Weight 129.16 g/mol [1][3][6]165.62 g/mol [6][8]
Appearance White to faint pink-beige crystalline powder[5]Crystalline solid
Solubility Soluble in water[3][5]Freely soluble in water[6]
pKa pK₁: 3.73 (carboxylic acid); pK₂: 10.72 (piperidine nitrogen)[5][9]Not applicable
Synonyms Piperidine-4-carboxylic acid, 4-Carboxypiperidine, Hexahydroisonicotinic acid[1][3][5][7]4-Piperidinecarboxylic acid, hydrochloride[8]

Mechanism of Action

The primary pharmacological target of isonipecotic acid is the GABA_A receptor, a ligand-gated ion channel. Unlike its isomer nipecotic acid, which is a potent inhibitor of GABA transporters (GATs), isonipecotic acid is a specific GABA_A receptor agonist and has negligible activity as a GABA uptake inhibitor.[2][10]

GABA_A Receptor Partial Agonism

Isonipecotic acid acts as a partial agonist at the GABA binding site on the GABA_A receptor. Its efficacy is dependent on the subunit composition of the receptor complex.[1]

  • Moderate Efficacy: It displays moderate partial agonism at GABA_A receptors containing α₁, α₂, α₃, and α₅ subunits, with a maximal efficacy (E_max) reported to be between 46–57% of that of GABA.[1]

  • High Efficacy: In contrast, it behaves as a full or near-full agonist at receptors containing α₄ and α₆ subunits, exhibiting an E_max of 83–104%.[1]

Binding of isonipecotic acid to the GABA_A receptor induces a conformational change that opens the integral chloride (Cl⁻) channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

GABA_A Receptor Signaling Pathway

The signaling pathway initiated by isonipecotic acid at a typical postsynaptic GABAergic synapse is illustrated below.

GABA_A_Signaling cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_A_R GABA_A Receptor (αβγ subunits) Chloride_Channel Cl⁻ Channel (Closed) GABA_A_R->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GABA_A_R Binds Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Tissue_Prep Brain Tissue Homogenization & Washes Assay_Tubes Prepare Assay Tubes (Total, NSB, Competition) Tissue_Prep->Assay_Tubes Add Membrane Suspension Incubation Incubate on Ice (5-10 min) Assay_Tubes->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc Calculate IC₅₀ from Dose-Response Curve Scintillation->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Uptake_Assay_Workflow Cell_Prep Prepare GAT-expressing Cells or Synaptosomes Pre_incubation Pre-incubate with Isonipecotic Acid Cell_Prep->Pre_incubation Uptake_Initiation Add [³H]GABA to Initiate Uptake Pre_incubation->Uptake_Initiation Termination Terminate with Cold Buffer Wash Uptake_Initiation->Termination Lysis Cell Lysis Termination->Lysis Counting Scintillation Counting Lysis->Counting Analysis Calculate % Inhibition and IC₅₀ Counting->Analysis

References

Isonipecotic Acid Hydrochloride: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid hydrochloride, the hydrochloride salt of piperidine-4-carboxylic acid, is a conformationally constrained analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Its rigid structure makes it a valuable tool in neuroscience for probing the structure and function of GABA receptors.[2] Primarily characterized as a moderately potent partial agonist at the GABA-A receptor, isonipecotic acid's unique pharmacological profile allows for the specific investigation of GABAergic signaling pathways.[2][3][4]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in neuroscience research.

Chemical and Physical Properties

Isonipecotic acid is a white crystalline solid.[5] Its hydrochloride salt is freely soluble in water and soluble in ethanol and methanol.[6] Key properties are summarized in the table below.

PropertyIsonipecotic AcidThis compound
Synonyms Piperidine-4-carboxylic acid, P4C, Hexahydroisonicotinic acid[2][5]4-Piperidinecarboxylic acid hydrochloride[7][8]
Molecular Formula C₆H₁₁NO₂[2][5]C₆H₁₂ClNO₂[9]
Molecular Weight 129.16 g/mol [2][6]165.62 g/mol [9]
CAS Number 498-94-2[2][5]5984-56-5[8][10]
Appearance White to faint pink-beige powder[5]Crystalline solid
Melting Point Darkens at ~300°C, mp 336°C[6]~293-300°C with decomposition[6]
Solubility Soluble in water[5]Freely soluble in water[6]
pKa pK1: 3.73; pK2: 10.72 (at 25°C)[5]Not specified

Mechanism of Action in the Nervous System

The primary mechanism of action for isonipecotic acid is its interaction with the GABA-A receptor, a ligand-gated ion channel that mediates fast inhibitory neurotransmission.

GABA-A Receptor Partial Agonism

Isonipecotic acid acts as a partial agonist at GABA-A receptors. Unlike a full agonist (like GABA itself or muscimol) which elicits a maximal response, a partial agonist produces a submaximal response even at saturating concentrations.[2][11] This property makes it useful for studying receptor states and allosteric modulation without causing the profound inhibition characteristic of full agonists.

Its efficacy is dependent on the subunit composition of the GABA-A receptor. Research has shown:

  • Moderate-efficacy partial agonism at α₁, α₂, α₃, and α₅ subunit-containing receptors, with a maximal efficacy (Eₘₐₓ) of 46–57%.[2]

  • Full or near-full agonism at α₄ and α₆ subunit-containing receptors, with an Eₘₐₓ of 83–104%.[2]

A key characteristic of isonipecotic acid is its inability to cross the blood-brain barrier, limiting its direct action to the peripheral nervous system or requiring direct administration into the central nervous system (e.g., via intracerebroventricular injection) for CNS studies.[2]

GABAergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GABA Transporter (GAT1) GABA_A_Receptor GABA-A Receptor (Cl- Channel) Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization GABA->GAT1 Reuptake GABA->GABA_A_Receptor Binds & Activates (Full Agonist) Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GABA_A_Receptor Binds & Activates (Partial Agonist)

Figure 1. Action of Isonipecotic Acid at a GABAergic Synapse.

Quantitative Pharmacological Data

The following table summarizes the known efficacy of isonipecotic acid at various GABA-A receptor subunit combinations. This data is crucial for designing experiments where specific receptor subtypes are targeted.

Receptor SubtypeEfficacy (Eₘₐₓ)Compound TypeReference
α₁β₂γ₂46 - 57%Partial Agonist[2]
α₂β₂γ₂46 - 57%Partial Agonist[2]
α₃β₂γ₂46 - 57%Partial Agonist[2]
α₅β₂γ₂46 - 57%Partial Agonist[2]
α₄β₂γ₂83 - 104%Full/Near-Full Agonist[2]
α₆β₂γ₂83 - 104%Full/Near-Full Agonist[2]

Applications and Experimental Protocols

This compound is primarily used as a research tool. Its derivatives, however, are explored for therapeutic potential, particularly as anticonvulsant agents.[12]

Direct Application in Electrophysiology

Due to its direct action on GABA-A receptors, isonipecotic acid can be used in in vitro electrophysiology preparations (e.g., brain slices, cultured neurons) to activate GABA-A-like chloride channels.[13][14] This is analogous to the direct effects observed with the related compound, nipecotic acid.[13]

Protocol: Patch-Clamp Recording of Isonipecotic Acid-Evoked Currents

This protocol describes how to measure whole-cell currents evoked by isonipecotic acid in cultured neurons using the patch-clamp technique.[15]

Materials:

  • Cultured neurons (e.g., hippocampal or cortical)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

  • This compound stock solution (e.g., 100 mM in water)

  • Perfusion system for drug application

Methodology:

  • Preparation: Prepare external and internal solutions. Pull patch pipettes from glass capillaries to a resistance of 3-5 MΩ when filled with internal solution. Prepare fresh dilutions of this compound in the external solution.

  • Cell Patching: Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution. Under visual guidance, approach a healthy neuron with the patch pipette.

  • Giga-seal Formation: Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application: Using the perfusion system, switch from the control external solution to a solution containing the desired concentration of isonipecotic acid (e.g., 100 µM to 1 mM).

  • Data Acquisition: Record the inward current evoked by the application of isonipecotic acid. Ensure the current returns to baseline after washing out the drug with the control solution.

  • Data Analysis: Measure the peak amplitude of the evoked current. To generate a dose-response curve, repeat the application with varying concentrations of isonipecotic acid.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Solutions (Internal/External) A2 Pull Patch Pipettes (3-5 MΩ) A3 Prepare Drug Dilutions B1 Obtain Giga-seal (>1 GΩ) A3->B1 B2 Establish Whole-Cell Configuration B1->B2 B3 Voltage Clamp Cell (-60 mV) B2->B3 B4 Apply Isonipecotic Acid (Perfusion) B3->B4 B5 Record Inward Current B4->B5 B6 Washout B5->B6 C1 Measure Peak Current Amplitude B5->C1 B6->B4 Repeat with different [conc.] C2 Generate Dose-Response Curve C1->C2

Figure 2. Experimental Workflow for a Patch-Clamp Study.

Use as a Synthetic Building Block

The isonipecotic acid scaffold is a valuable starting material for the synthesis of novel compounds with potential therapeutic activity.[1][5] Its piperidine ring and carboxylic acid group allow for various chemical modifications.[5] For example, it has been used to create derivatives that were screened for anticonvulsant activity.[12]

General Synthesis Strategy for Derivatives: A common approach involves a two-step process:

  • Esterification: The carboxylic acid group of isonipecotic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting in the next step.[1]

  • N-Alkylation/Amidation: The secondary amine on the piperidine ring is then reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to add different functional groups.[1][16]

This modular synthesis allows for the creation of a library of compounds that can be tested for desired biological activities.[12]

Safety and Handling

According to safety data sheets, isonipecotic acid and its hydrochloride salt are considered hazardous chemicals.[7][17][18]

  • Hazards: Causes skin irritation (H315), serious eye irritation/damage (H319/H318), and may cause respiratory irritation (H335).[9][17][18] It is advised to avoid breathing dust, fumes, or vapors.[17]

  • Handling: Use only in a well-ventilated area.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or face shield, and a lab coat.[7][18] Ensure eyewash stations and safety showers are nearby.[7]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7][17] Store locked up and away from incompatible materials such as strong oxidizing agents.[7][17]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][18]

    • Skin: Wash off immediately with soap and plenty of water.[7][18]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]

    • Ingestion: Clean mouth with water and get medical attention.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7]

Logical_Relationships Core Isonipecotic Acid (GABA Analog) Prop1 Partial Agonist at GABA-A Receptor Core->Prop1 is a Prop2 Does Not Cross Blood-Brain Barrier Core->Prop2 has property Prop3 Chemical Scaffold for Drug Synthesis Core->Prop3 acts as a App1 In Vitro Research Tool (e.g., Electrophysiology) Prop1->App1 enables App2 Peripheral GABA System Studies Prop2->App2 enables App3 Development of CNS-active Derivatives (e.g., Anticonvulsants) Prop3->App3 enables

Figure 3. Key Properties and Research Applications of Isonipecotic Acid.

Conclusion

This compound is a specialized but important pharmacological tool for neuroscience research. Its well-defined action as a subunit-selective GABA-A receptor partial agonist allows for the precise dissection of GABAergic signaling.[2] While its inability to penetrate the blood-brain barrier limits its use in systemic in vivo studies of the central nervous system, this property can be advantageous for studying peripheral GABA receptors or when used in in vitro preparations.[2] Furthermore, its role as a versatile chemical scaffold continues to inspire the development of novel derivatives with potential therapeutic applications, particularly in the field of epilepsy and other neurological disorders.[12] A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

An In-Depth Technical Guide on the In Vivo vs. In Vitro Effects of Isonipecotic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid hydrochloride, a conformationally restricted analog of γ-aminobutyric acid (GABA), serves as a valuable pharmacological tool for studying the GABAergic system. As a partial agonist of the GABA-A receptor, its effects are nuanced and highly dependent on the experimental setting—namely, whether they are observed in vitro or in vivo. This technical guide provides a comprehensive overview of the current understanding of this compound's actions, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. A critical consideration in interpreting its effects is its inability to cross the blood-brain barrier, a fact that profoundly influences its in vivo activity profile when administered systemically.

In Vitro Effects of this compound

The in vitro effects of this compound are primarily characterized by its direct interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

Quantitative Data

The following table summarizes the key quantitative parameters defining the in vitro interaction of isonipecotic acid with GABA-A receptors.

ParameterValueReceptor Subtype(s)Comments
IC50 0.33 µMNot specifiedInhibition of [3H]GABA binding.
Emax 46–57%α1, α2, α3, and α5 subunit-containingDemonstrates moderate-efficacy partial agonism.
Emax 83–104%α4 and α6 subunit-containingExhibits full or near-full agonism.
Experimental Protocols

This protocol outlines a standard radioligand binding assay to determine the affinity of isonipecotic acid for the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat brains in a buffered sucrose solution (e.g., 0.32 M sucrose, pH 7.4).

  • Perform differential centrifugation to isolate the crude synaptic membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.

  • Wash the membrane pellet multiple times with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances.

  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a multi-well plate, combine the prepared membrane suspension with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol).

  • Add varying concentrations of this compound to compete with the radioligand for binding to the receptor.

  • To determine non-specific binding, a separate set of wells should contain the membrane suspension, radioligand, and a high concentration of unlabeled GABA.

  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

3. Separation and Quantification:

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of isonipecotic acid by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the isonipecotic acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol describes the use of two-electrode voltage clamp or patch-clamp techniques to characterize the functional effects of isonipecotic acid on GABA-A receptors expressed in a heterologous system.

1. Receptor Expression:

  • Inject cRNA encoding the desired GABA-A receptor subunits into Xenopus laevis oocytes or transfect a mammalian cell line (e.g., HEK293 cells) with plasmids containing the subunit cDNAs.

  • Allow sufficient time for receptor expression and insertion into the cell membrane.

2. Electrophysiological Recording:

  • For oocytes, use a two-electrode voltage clamp setup to clamp the membrane potential at a holding potential (e.g., -60 mV).

  • For mammalian cells, use the patch-clamp technique in the whole-cell configuration.

  • Perfuse the cells with a control solution and then apply known concentrations of GABA to elicit a baseline current response.

  • Apply varying concentrations of this compound and measure the resulting current. To determine its efficacy as a partial agonist, compare the maximal current elicited by isonipecotic acid to the maximal current elicited by a full agonist like GABA.

3. Data Analysis:

  • Construct concentration-response curves for isonipecotic acid and determine its EC50 and Emax values relative to GABA.

In Vivo Effects of this compound

The in vivo effects of this compound are significantly constrained by its inability to cross the blood-brain barrier. Therefore, systemic administration primarily reveals its peripheral effects, while central effects can only be observed through direct administration into the central nervous system.

Central Nervous System Effects (via Intracerebroventricular Administration)

Direct administration of GABA-A agonists into the cerebral ventricles can elicit a range of behavioral effects. While specific studies on the behavioral outcomes of intracerebroventricularly administered isonipecotic acid are not extensively detailed in the available literature, studies with other GABA agonists provide a framework for potential effects.

This protocol describes the surgical procedure for implanting a guide cannula for direct drug administration into the lateral ventricles of a rodent brain.

1. Surgical Preparation:

  • Anesthetize the animal using an appropriate anesthetic agent.

  • Secure the animal in a stereotaxic frame.

  • Shave and sterilize the surgical area on the scalp.

  • Make a midline incision to expose the skull.

2. Cannula Implantation:

  • Using stereotaxic coordinates, drill a small hole in the skull above the target lateral ventricle.

  • Slowly lower a guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement and surgical screws.

  • Place a dummy cannula inside the guide cannula to maintain patency.

  • Suture the scalp incision.

3. Intracerebroventricular Injection:

  • After a recovery period, remove the dummy cannula and insert an injector cannula connected to a microsyringe pump.

  • Infuse a small volume of this compound solution at a slow, controlled rate.

  • Leave the injector in place for a short period to allow for diffusion before withdrawal.

4. Behavioral Assessment:

  • Following the injection, animals can be subjected to a battery of behavioral tests to assess changes in locomotion, anxiety, and other relevant behaviors. Examples include:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To measure anxiety levels.

Peripheral Effects

Given its presence in various peripheral tissues, GABA-A receptor activation by systemically administered isonipecotic acid can have effects on the cardiovascular and gastrointestinal systems.

Activation of GABA-A receptors can influence the cardiovascular system. Animal studies have shown that GABAergic agents can lead to a decrease in blood pressure and variable effects on heart rate, often attributed to a reduction in sympathetic outflow.[1]

GABA-A receptors are present in the enteric nervous system and can modulate gastrointestinal motility. Stimulation of these receptors can lead to an inhibition of duodeno-jejunal motility.[2]

Signaling Pathways

The primary mechanism of action of isonipecotic acid is through its interaction with the GABA-A receptor, a ligand-gated ion channel. The downstream signaling is a direct consequence of the influx of chloride ions. However, the activity of the GABA-A receptor itself is subject to complex regulation, including phosphorylation by various protein kinases.

GABA-A Receptor Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isonipecotic_Acid Isonipecotic Acid Hydrochloride GABAA_R GABA-A Receptor Isonipecotic_Acid->GABAA_R Binds to Cl_ion Chloride Ions (Cl-) GABAA_R->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Binding of isonipecotic acid to the GABA-A receptor leads to chloride ion influx and neuronal inhibition.

Regulation of GABA-A Receptor by Phosphorylation

GABAA_Regulation cluster_kinases Protein Kinases PKA PKA GABAA_R GABA-A Receptor PKA->GABAA_R Phosphorylates PKC PKC PKC->GABAA_R Phosphorylates CaMKII CaMKII CaMKII->GABAA_R Phosphorylates Receptor_Trafficking Receptor Trafficking (Endocytosis/Insertion) GABAA_R->Receptor_Trafficking Modulates Channel_Function Channel Function (Gating, Conductance) GABAA_R->Channel_Function Modulates

Caption: Phosphorylation of the GABA-A receptor by various kinases regulates its trafficking and function.

Conclusion

This compound is a valuable research compound that acts as a partial agonist at GABA-A receptors. Its in vitro effects are well-characterized, demonstrating subtype-specific efficacy. In contrast, its in vivo effects are largely dictated by its inability to cross the blood-brain barrier, limiting its systemic actions to peripheral systems. Understanding these distinct profiles is crucial for the accurate interpretation of experimental data and for its application in the development of novel therapeutics targeting the GABAergic system. The detailed methodologies and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.

References

Isonipecotic Acid Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5984-56-5

This document serves as an in-depth technical guide on Isonipecotic Acid Hydrochloride, a compound of significant interest in neuroscience and drug development. Tailored for researchers, scientists, and professionals in drug development, this guide covers its physicochemical properties, biological activity, experimental applications, and analytical methodologies.

Physicochemical Properties

This compound, the hydrochloride salt of piperidine-4-carboxylic acid, is a conformationally constrained derivative of γ-aminobutyric acid (GABA).[1] Its salt form is typically used in research settings.

PropertyValue
CAS Number 5984-56-5[2][3][4]
Molecular Formula C₆H₁₂ClNO₂[2][3][4]
Molecular Weight 165.62 g/mol [2][3][5]
Appearance White to cream crystalline powder[2][6]
Melting Point 293-300 °C (with decomposition)[2][3][6][7]
Water Solubility 320 g/L (at 20 °C)[2][6]
pKa (Isonipecotic acid) pK1: 3.73; pK2: 10.72 (at 25°C)[8]
LogP -1.29[4]

Biological Activity and Mechanism of Action

Isonipecotic acid is recognized as a GABA analogue, primarily functioning as a moderately potent partial agonist at GABA-A receptors.[1][9][10][11] Its activity can vary depending on the subunit composition of the GABA-A receptor. It displays moderate-efficacy partial agonism for receptors containing α₁, α₂, α₃, and α₅ subunits, but acts as a full or near-full agonist at receptors with α₄ and α₆ subunits.[1] Due to its structure, it is unable to cross the blood-brain barrier.[1]

The mechanism involves direct binding to and activation of GABA-A receptors, which are ligand-gated ion channels. This activation leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, an inhibitory effect on neurotransmission.

GABAA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Isonipecotic_Acid Isonipecotic Acid Hydrochloride GABAA_R GABAA Receptor (Ligand-gated Cl- channel) Isonipecotic_Acid->GABAA_R Binds to & Activates GABA GABA GABA->GABAA_R Binds to & Activates Cl_ion Cl- GABAA_R->Cl_ion Opens Channel (Cl- Influx) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition

Caption: Mechanism of action of Isonipecotic Acid at the GABAA receptor.

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol provides a general methodology to determine the binding affinity of this compound to GABA-A receptors using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Reaction cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis Tissue Brain Tissue (e.g., Cortex) Homogenize Homogenize in Tris-HCl Buffer Centrifuge Centrifuge & Wash Membranes Synaptic Membrane Pellet Combine Combine Membranes, Radioligand (e.g., [3H]muscimol), & Isonipecotic Acid (Varying Conc.) Membranes->Combine Incubate Incubate at 4°C Combine->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Plot Plot % Inhibition vs. Concentration Count->Plot Calculate Calculate Ki or IC50 Plot->Calculate

Caption: General workflow for an in vitro competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from a specific brain region (e.g., rat cerebral cortex) through homogenization in a buffered solution followed by differential centrifugation to isolate the membrane fraction containing the receptors.

  • Incubation: The prepared membranes are incubated in a buffer solution with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol) and varying concentrations of this compound (the competitor). Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an inhibition constant (Ki) to reflect the binding affinity of the compound for the receptor.

Analytical Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals (Conceptual)
Protons adjacent to the nitrogen (H-2, H-6)
Proton at the carboxyl-bearing carbon (H-4)
Protons at the 3 and 5 positions (H-3, H-5)

Note: Actual chemical shifts and multiplicities would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for assessing the purity of this compound. A reverse-phase (RP) HPLC method can be employed with a simple mobile phase.[12]

HPLC Method Parameters
Column
Mobile Phase
Detection

Applications in Research and Drug Development

Isonipecotic acid and its derivatives are valuable tools in pharmacological research and serve as foundational structures in drug discovery.

  • Pharmacological Research: Used as a reference compound to study the function and pharmacology of GABA-A receptors.

  • Drug Discovery: Serves as a scaffold or lead molecule for the design and synthesis of novel anticonvulsant agents and other CNS-active drugs.[13][14] Its rigid structure provides a template for developing more potent and selective GABAergic modulators.

Drug_Discovery_Process Lead Isonipecotic Acid (Scaffold) Design Design of Novel Derivatives Lead->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro & In Vivo Screening (e.g., Anticonvulsant Models) Synthesis->Screening Optimization Lead Optimization (ADME/Tox) Screening->Optimization Identifies Hits Optimization->Design Iterative Improvement Candidate Preclinical Candidate Optimization->Candidate

References

An In-depth Technical Guide on the Solubility and Stability of Isonipecotic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of isonipecotic acid hydrochloride. The information is curated for professionals in research and drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a thorough understanding of this compound's physicochemical properties.

Executive Summary

This compound, the hydrochloride salt of a conformationally constrained derivative of γ-aminobutyric acid (GABA), is a compound of interest in pharmaceutical development, notably for its activity as a partial agonist at the GABA-A receptor.[1] A clear understanding of its solubility and stability is paramount for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of potential drug products. This document outlines its known solubility in various solvents and its stability under different environmental conditions. It also provides standardized protocols for assessing these critical parameters.

Solubility Profile

This compound exhibits high solubility in aqueous media and is also soluble in certain polar organic solvents. Its solubility in non-polar solvents is reported to be limited.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventSolubilityTemperature (°C)Reference(s)
Water320 g/L20[3][4]
Water292 g/LNot Specified
EthanolSolubleNot Specified[5]
MethanolSolubleNot Specified[5]
DichloromethaneSolubleNot Specified
Non-polar solventsLimited solubilityNot Specified[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Volumetric flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the solid to sediment. To separate the saturated solution from the excess solid, either centrifuge the sample at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly and at the same temperature as the equilibration to avoid any changes in solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

  • Data Reporting: Express the solubility as g/L or mg/mL. The experiment should be performed in triplicate to ensure the reliability of the results.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess Isonipecotic Acid HCl to solvent equilibration1 Agitate at constant temperature (24-72h) prep1->equilibration1 separation1 Centrifuge or filter supernatant equilibration1->separation1 quant1 Dilute supernatant separation1->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

This compound is generally a stable compound under normal conditions.

Summary of Stability Data

The following table summarizes the known stability characteristics of this compound.

ConditionObservationReference(s)
General Stability Stable under normal temperatures and pressures.[2]
Thermal Stability Darkens at approximately 300°C.[5]
Incompatibilities Not compatible with strong oxidizing agents.
Storage Store in a cool, dry place, away from heat and light. Inert atmosphere recommended.[6][7]
Hazardous Decomposition Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Water bath or oven for thermal studies

  • Photostability chamber with controlled light and UV exposure

  • Validated stability-indicating HPLC method

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified duration. At various time points, withdraw samples, neutralize with a suitable base, and dilute for analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of sodium hydroxide. Maintain at room temperature or heat gently (e.g., at 40°C). At various time points, withdraw samples, neutralize with a suitable acid, and dilute for analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide. Keep the mixture at room temperature and protected from light. Monitor the degradation over time by taking samples at various intervals for analysis.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 70°C). Also, expose a solution of the compound to heat. Analyze samples at different time points.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Use a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradants.

G General Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution of Isonipecotic Acid HCl stress1 Acid Hydrolysis prep1->stress1 stress2 Base Hydrolysis prep1->stress2 stress3 Oxidation prep1->stress3 stress4 Thermal prep1->stress4 stress5 Photolytic prep1->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize/Dilute analysis1->analysis2 analysis3 Analyze by Stability-Indicating HPLC analysis2->analysis3 analysis4 Identify & Quantify Degradants analysis3->analysis4

Caption: General Workflow for Forced Degradation Studies.

Biological Context: Interaction with GABA-A Receptor

Isonipecotic acid is a partial agonist of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Upon binding of an agonist like GABA, the channel opens, allowing chloride ions to flow into the neuron, which leads to hyperpolarization of the cell membrane and a reduction in neuronal excitability. As a partial agonist, isonipecotic acid binds to the receptor and elicits a response that is lower than that of the full endogenous agonist, GABA.

G Simplified GABA-A Receptor Signaling cluster_receptor Neuronal Membrane cluster_agonists Agonists cluster_response Cellular Response receptor GABA-A Receptor channel Chloride Channel Opening receptor->channel Activation gaba GABA (Full Agonist) gaba->receptor isonipecotic Isonipecotic Acid (Partial Agonist) isonipecotic->receptor influx Cl- Influx channel->influx hyperpolarization Membrane Hyperpolarization influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Simplified GABA-A Receptor Signaling.

Conclusion

This technical guide has synthesized the available data on the solubility and stability of this compound. It is readily soluble in water and polar organic solvents, and it demonstrates good stability under standard conditions. For drug development purposes, the provided experimental protocols for solubility and stability testing offer a robust framework for generating the necessary data for formulation and regulatory submissions. The visualization of these protocols and the compound's interaction with its biological target, the GABA-A receptor, further aids in a comprehensive understanding of its properties. Further studies to quantify solubility in a wider range of pharmaceutically relevant solvents and to determine the kinetics of degradation under various stress conditions would be beneficial for advanced formulation strategies.

References

Methodological & Application

Synthesis of Isonipecotic Acid Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] It functions as a partial agonist at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] This property makes isonipecotic acid and its derivatives valuable tools in neuroscience research and as building blocks in the synthesis of novel therapeutics. This document provides detailed protocols for the synthesis of isonipecotic acid hydrochloride for research purposes, along with its key applications and physical and chemical properties.

Applications in Research

Isonipecotic acid serves as a crucial molecule in several areas of scientific investigation:

  • Neuroscience Research: As a GABA-A receptor partial agonist, isonipecotic acid is utilized in studies to probe the function and pharmacology of GABAergic systems.[1][2] Its rigid structure provides insights into the conformational requirements for ligand binding to the GABA-A receptor. It has been investigated for its potential anticonvulsant properties.[2]

  • Medicinal Chemistry: Isonipecotic acid is a versatile scaffold for the synthesis of a wide range of pharmaceutical compounds. Its piperidine ring is a common motif in centrally acting drugs.

  • Drug Development: Derivatives of isonipecotic acid are explored for the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂ClNO₂[3]
Molecular Weight 165.62 g/mol [3]
Appearance White to cream crystalline powder[4][5]
Melting Point 293-295 °C (decomposes)[4][5]
Solubility Water: 320 g/L (20 °C)[4][5]
CAS Number 5984-56-5[4][5]

Synthesis Protocol: Catalytic Hydrogenation of Isonicotinic Acid

The most common and efficient method for the synthesis of isonipecotic acid is the catalytic hydrogenation of isonicotinic acid. The resulting isonipecotic acid is then converted to its hydrochloride salt.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation cluster_3 Salt Formation Isonicotinic_Acid Isonicotinic Acid Hydrogenation_Vessel Parr Shaker Hydrogenation Apparatus Isonicotinic_Acid->Hydrogenation_Vessel Solvent Water Solvent->Hydrogenation_Vessel Catalyst 5% Rhodium on Alumina Catalyst->Hydrogenation_Vessel Ammonia Concentrated Aqueous Ammonia Ammonia->Hydrogenation_Vessel Reaction Shaking at Room Temperature (4 hours) Hydrogenation_Vessel->Reaction Hydrogen_Gas Hydrogen Gas (2 atm) Hydrogen_Gas->Reaction Filtration Filter to remove catalyst Reaction->Filtration Concentration Concentrate filtrate under reduced pressure Filtration->Concentration Drying Dry residue (e.g., with benzene azeotrope) Concentration->Drying Isonipecotic_Acid_Free_Base Isonipecotic Acid (Free Base) Drying->Isonipecotic_Acid_Free_Base Dissolution Dissolve free base in anhydrous ethanol Isonipecotic_Acid_Free_Base->Dissolution Acidification Add ethereal HCl Dissolution->Acidification Precipitation Precipitation of hydrochloride salt Acidification->Precipitation Isolation Filter and dry the solid Precipitation->Isolation Isonipecotic_Acid_HCl This compound Isolation->Isonipecotic_Acid_HCl

Caption: Experimental workflow for the synthesis of this compound.

Materials and Equipment
  • Isonicotinic acid

  • 5% Rhodium on Alumina catalyst

  • Concentrated aqueous ammonia

  • Deionized water

  • Anhydrous ethanol

  • Ethereal Hydrogen Chloride (HCl) solution

  • Parr shaker hydrogenation apparatus or similar high-pressure reactor

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Detailed Procedure
  • Reaction Setup: In a suitable pressure vessel for a Parr shaker, suspend 6.15 g of isonicotinic acid in 50 mL of deionized water.

  • To this suspension, add 5.5 mL of concentrated aqueous ammonia.

  • Carefully add 2.4 g of 5% rhodium on alumina catalyst to the solution.

  • Hydrogenation: Seal the reaction vessel and place it on the Parr shaker apparatus.

  • Purge the vessel with hydrogen gas several times.

  • Pressurize the vessel to 2 atmospheres with hydrogen gas.

  • Begin shaking at room temperature. The hydrogenation is typically complete in under 4 hours, as indicated by the cessation of hydrogen uptake.

  • Work-up and Isolation of Free Base: Once the reaction is complete, carefully vent the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be saved for reuse.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • To ensure complete removal of water, the residue can be treated with anhydrous benzene and re-concentrated. This should yield approximately 5.7 g (88.5% yield) of isonipecotic acid as a dry, white solid.[6]

  • Formation of Hydrochloride Salt: Dissolve the crude isonipecotic acid in a minimal amount of anhydrous ethanol.

  • Slowly add a solution of ethereal HCl while stirring until the solution is acidic.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum to yield the final product.

Mechanism of Action: GABA-A Receptor Partial Agonism

Isonipecotic acid exerts its effects by directly binding to and activating GABA-A receptors. As a partial agonist, it produces a submaximal response compared to the endogenous full agonist, GABA. This can be advantageous in therapeutic applications, as it may offer a better side-effect profile than full agonists.

G cluster_0 Neuronal Synapse cluster_1 GABA-A Receptor Activation Presynaptic Presynaptic Neuron GABA Release Postsynaptic Postsynaptic Neuron GABA-A Receptor Presynaptic->Postsynaptic GABA GABA_A_Receptor GABA-A Receptor Chloride Ion Channel Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->Postsynaptic Binds to GABA-A Receptor Ion_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor:f1->Ion_Influx Opens Hyperpolarization Membrane Hyperpolarization Ion_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of isonipecotic acid at the GABA-A receptor.

Safety Precautions

This compound may cause skin and respiratory irritation and is a risk for serious eye damage.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for HPLC Analysis of Isonipecotic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, a cyclic gamma-aminobutyric acid (GABA) analogue, acts as a partial agonist at the GABAA receptor. Its hydrochloride salt is of significant interest in neuroscience research and drug development for its potential therapeutic applications. Accurate and reliable quantification of isonipecotic acid hydrochloride is crucial for pharmacokinetic studies, formulation development, and quality control.

This document provides a detailed application note for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD), a suitable technique for compounds lacking a significant UV chromophore.

Signaling Pathway: GABAA Receptor Activation

Isonipecotic acid, as a GABAA receptor partial agonist, modulates the activity of this ligand-gated ion channel. The binding of an agonist to the GABAA receptor initiates a conformational change, opening the central pore and allowing the influx of chloride ions (Cl⁻) into the neuron.[1][2][3] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[4][5]

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Isonipecotic Acid (Agonist) GABAA_Receptor GABAA Receptor (Ligand-gated Ion Channel) Ligand->GABAA_Receptor Binds to receptor Hyperpolarization Membrane Hyperpolarization GABAA_Receptor->Hyperpolarization Opens Cl⁻ channel (Chloride Influx) Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

GABAA Receptor Activation Pathway.

Experimental Protocols

HPLC with Evaporative Light Scattering Detection (ELSD)

This protocol outlines a method for the quantitative analysis of this compound using HPLC-ELSD.

Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (or Formic Acid for MS-compatibility)

  • Methanol (HPLC grade)

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[6][7]

Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in a 50:50 mixture of acetonitrile and water to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column Newcrom R1 C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 90% A, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 60°C
ELSD Gas Flow 1.5 L/min (Nitrogen)

Experimental Workflow

The following diagram illustrates the key steps in the HPLC-ELSD analysis of this compound.

HPLC_Workflow Start Start SamplePrep Sample and Standard Preparation Start->SamplePrep HPLC HPLC System (Pump, Autosampler, Column) SamplePrep->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation ELSD ELSD Detection (Nebulization, Evaporation, Light Scattering) Separation->ELSD Data Data Acquisition and Analysis ELSD->Data End End Data->End

HPLC-ELSD Experimental Workflow.

Data Presentation

The performance of the HPLC-ELSD method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their acceptance criteria for the analysis of this compound.

Table 1: Method Validation Summary

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Range (µg/mL) 10 - 500
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank and placebo at the retention time of the analyte.

Conclusion

The described HPLC-ELSD method provides a robust and reliable approach for the quantitative analysis of this compound. The use of an evaporative light scattering detector circumvents the challenges associated with the lack of a UV chromophore in the analyte. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry for the accurate determination of this compound in various samples. The provided protocols and validation parameters can be adapted and verified for specific applications and matrices.

References

Application Notes and Protocols for Isonipecotic Acid Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isonipecotic acid, also known as 4-piperidinecarboxylic acid, is a conformationally constrained derivative of γ-aminobutyric acid (GABA)[1]. It primarily functions as a partial agonist of the GABAA receptor, which is the main inhibitory neurotransmitter receptor in the central nervous system[1][2][3]. Upon activation, the GABAA receptor, a ligand-gated ion channel, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Due to its role in the GABAergic system, isonipecotic acid is a valuable tool for research in neuroscience and drug development for neurological disorders[4].

The hydrochloride salt of isonipecotic acid is commonly used in research due to its significantly enhanced solubility in aqueous solutions compared to the free acid form. This document provides a detailed protocol for the proper dissolution and application of isonipecotic acid hydrochloride in in vitro cell culture experiments to ensure accurate and reproducible results.

Data Presentation

Quantitative data for isonipecotic acid and its hydrochloride salt are summarized below.

Table 1: Physicochemical Properties

Property Isonipecotic Acid This compound Source
Synonyms 4-Piperidinecarboxylic acid, Hexahydroisonicotinic acid 4-Piperidinecarboxylic acid hydrochloride [2][3][5]
Molecular Formula C₆H₁₁NO₂ C₆H₁₂ClNO₂ [2][6]
Molecular Weight 129.16 g/mol 165.62 g/mol [2][6]
CAS Number 498-94-2 5984-56-5 [2][6]

| Appearance | White to off-white crystalline powder | White to cream crystalline powder |[4][6] |

Table 2: Solubility Data

Solvent Isonipecotic Acid This compound Notes Source
Water 25-26 mg/mL 320 mg/mL (at 20°C) Sonication is recommended for the free acid. [2][3][6]

| DMSO | Insoluble | Data not available; water is the preferred solvent. | Use fresh, anhydrous DMSO if testing solubility. |[2] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound. The use of the hydrochloride salt and sterile water as the solvent is highly recommended for cell culture applications.

Materials and Equipment:

  • This compound powder

  • Sterile, cell culture-grade water (e.g., nuclease-free, endotoxin-free)

  • Analytical balance

  • Sterile conical tube or vial (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Sonicator (optional, but recommended for ensuring complete dissolution)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, single-use microcentrifuge tubes for aliquoting

Methodology:

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound (MW = 165.62 g/mol ).

    • Mass (mg) = Desired Volume (mL) x 100 mM x 0.16562 (mg/mL/mM)

    • Example for 10 mL: 10 mL x 100 mM x 0.16562 = 165.62 mg.

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add the calculated volume of sterile, cell culture-grade water.

    • Cap the tube securely and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If any particulates remain, sonicate the solution for 5-10 minutes in a water bath.

  • Sterilization: To prevent microbial contamination, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the powder at room temperature in an inert atmosphere[6].

    • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year)[2][3].

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of the stock solution into cell culture medium to achieve the final desired concentration for treating cells.

Materials and Equipment:

  • 100 mM this compound stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and micropipette tips

  • Cell culture plates/flasks with seeded cells

Methodology:

  • Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature or in a 37°C water bath. Mix gently before use.

  • Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration.

    • Example for a 100 µM final concentration in 10 mL of medium:

      • Use the formula: C₁V₁ = C₂V₂

      • (100,000 µM) x V₁ = (100 µM) x (10,000 µL)

      • V₁ = 10 µL

      • Add 10 µL of the 100 mM stock solution to 10 mL of culture medium.

  • Vehicle Control: It is critical to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (sterile water) as the highest concentration of the drug used.

    • Example: If you added 10 µL of the stock solution to 10 mL of medium (a 1:1000 dilution), add 10 µL of sterile water to 10 mL of medium for the vehicle control wells.

  • Application to Cells:

    • Remove the old medium from the cells.

    • Add the freshly prepared medium containing the desired concentration of this compound (or the vehicle control medium) to the cells.

    • Gently swirl the plate to ensure even distribution.

    • Return the cells to the incubator for the desired treatment period.

Mandatory Visualizations

Signaling Pathway

Isonipecotic acid acts as a partial agonist at the GABAA receptor. Its binding facilitates the opening of the receptor's intrinsic chloride channel, leading to an influx of Cl⁻ ions. This influx causes hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the action potential threshold, thus producing an inhibitory effect on neurotransmission.

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isonipecotic_Acid Isonipecotic Acid (Agonist) GABA_A_Receptor GABAA Receptor (Ligand-gated Cl⁻ Channel) Isonipecotic_Acid->GABA_A_Receptor Binds to receptor Cl_ion_in Cl⁻ GABA_A_Receptor->Cl_ion_in Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion_in->Hyperpolarization Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Leads to Workflow A 1. Weigh Isonipecotic Acid Hydrochloride B 2. Dissolve in Sterile Cell Culture-Grade Water A->B C 3. Vortex / Sonicate Until Fully Dissolved B->C D 4. Filter-Sterilize (0.22 µm filter) C->D E 5. Prepare Single-Use Aliquots D->E F 6. Store at -20°C / -80°C (Stock Solution) E->F G 7. Dilute Stock in Pre-warmed Culture Medium (Working Solution) F->G On day of experiment I 9. Treat Cells G->I H 8. Prepare Vehicle Control (Medium + Water) H->I

References

Application Notes and Protocols for Isonipecotic Acid Hydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isonipecotic acid hydrochloride in patch clamp electrophysiology studies. This document outlines the dual mechanism of action of isonipecotic acid, presents key quantitative data, and offers detailed protocols for its application in investigating GABAergic signaling.

Introduction

Isonipecotic acid, a piperidine-4-carboxylic acid, is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] It is widely recognized for its role as a competitive inhibitor of GABA transporters (GATs), thereby prolonging the presence of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.[2] However, at higher concentrations, isonipecotic acid can also act as a direct partial agonist at GABA-A receptors, eliciting chloride currents.[2] This dual activity makes it a valuable pharmacological tool for dissecting the components of GABAergic signaling.

Mechanism of Action

Isonipecotic acid exhibits two distinct effects on the GABAergic system:

  • GABA Transporter (GAT) Inhibition: At lower micromolar concentrations, isonipecotic acid competitively inhibits GATs, the proteins responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[2] This inhibition leads to an accumulation of GABA in the synapse, potentiating the activation of postsynaptic GABA-A and GABA-B receptors.

  • Direct GABA-A Receptor Agonism: At higher micromolar to millimolar concentrations, isonipecotic acid can directly bind to and activate GABA-A receptors, which are ligand-gated chloride ion channels.[2] This agonistic action leads to an influx of chloride ions, hyperpolarization of the postsynaptic membrane, and subsequent neuronal inhibition. It displays moderate partial agonism at α1, α2, α3, and α5 subunit-containing GABA-A receptors and acts as a full or near-full agonist at receptors containing α4 and α6 subunits.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dual actions of isonipecotic acid based on patch clamp electrophysiology studies.

ParameterValueCell Type/PreparationReference
GABA-A Receptor Activation
EC₅₀~300 µMOutside-out patches from paraventricular neurons[2]
Inward Current (at 1 mM)-0.57 ± 0.14 pA (at -60 mV holding potential)Outside-out patches from paraventricular neurons[2]
GABA Transporter (GAT) Inhibition
IC₅₀~10 µM(General literature value)[2]

Signaling Pathway

The following diagram illustrates the key components of the GABAergic synapse and the points of action for isonipecotic acid.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft release GAT1 GAT1 GABA_cleft->GAT1 reuptake GABA_A_R GABA-A Receptor (Cl⁻ Channel) GABA_cleft->GABA_A_R binds GABA_B_R GABA-B Receptor (GPCR) GABA_cleft->GABA_B_R binds Cl_ion Cl⁻ GABA_A_R->Cl_ion opens to allow influx Hyperpolarization Hyperpolarization/ Inhibition Cl_ion->Hyperpolarization Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GAT1 Inhibits (low conc.) Isonipecotic_Acid->GABA_A_R Activates (high conc.)

Caption: GABAergic synapse showing isonipecotic acid's dual action.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound using whole-cell patch clamp electrophysiology in neuronal cultures or acute brain slices.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Prepare Neuronal Culture or Acute Brain Slices obtain_seal Obtain Gigaohm Seal (Cell-attached) prep_cells->obtain_seal prep_solutions Prepare Extracellular and Intracellular Solutions prep_solutions->obtain_seal pull_pipette Pull and Polish Patch Pipette pull_pipette->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell record_baseline Record Baseline GABAergic Currents whole_cell->record_baseline apply_isonipecotic Apply Isonipecotic Acid (Varying Concentrations) record_baseline->apply_isonipecotic record_effect Record Changes in Currents apply_isonipecotic->record_effect measure_currents Measure Current Amplitude, Frequency, and Kinetics record_effect->measure_currents dose_response Construct Dose-Response Curve measure_currents->dose_response calculate_params Calculate EC₅₀/IC₅₀ dose_response->calculate_params

Caption: Workflow for patch clamp analysis of isonipecotic acid.

Solutions

Extracellular Solution (aCSF)

ComponentConcentration (mM)
NaCl125
KCl2.5
CaCl₂2
MgCl₂1
NaH₂PO₄1.25
NaHCO₃26
Glucose10

Note: Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use. The pH should be ~7.4.

Intracellular Solution (for recording GABA-A receptor currents)

ComponentConcentration (mM)
CsCl or KCl140
MgCl₂2
EGTA10
HEPES10
Mg-ATP4
Na-GTP0.3

Note: Adjust pH to ~7.2-7.3 with CsOH or KOH. The high chloride concentration will result in an inward chloride current at a holding potential of -60 mV, facilitating the measurement of GABA-A receptor-mediated currents.

Protocol for Whole-Cell Voltage-Clamp Recording
  • Cell Preparation:

    • For neuronal cultures, plate cells on coated coverslips and allow for maturation (e.g., 10-14 days in vitro).

    • For acute brain slices, prepare 250-350 µm thick slices from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover for at least 1 hour at room temperature in aCSF.

  • Recording Setup:

    • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a target neuron with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • After achieving a stable gigaohm seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.

  • Application of this compound:

    • To study GAT inhibition:

      • Establish a baseline recording of spontaneous inhibitory postsynaptic currents (sIPSCs) or evoke IPSCs by stimulating nearby inhibitory interneurons.

      • Bath apply isonipecotic acid at concentrations ranging from 1 µM to 50 µM.

      • Record the changes in the amplitude, frequency, and decay kinetics of the IPSCs. An increase in these parameters would suggest GAT inhibition.

    • To study direct GABA-A receptor agonism:

      • To isolate the direct effect, it is advisable to block synaptic transmission by adding tetrodotoxin (TTX, 0.5-1 µM) to the aCSF.

      • Apply isonipecotic acid at concentrations ranging from 50 µM to 1 mM.

      • Record the induced inward current.

      • To confirm the current is mediated by GABA-A receptors, co-apply a GABA-A receptor antagonist like bicuculline (10-20 µM) or picrotoxin (50-100 µM), which should block the isonipecotic acid-induced current.

  • Data Analysis:

    • Analyze the recorded currents using appropriate software (e.g., Clampfit, Igor Pro).

    • Measure the amplitude, frequency, and decay time constant of IPSCs to quantify the effect on synaptic transmission.

    • For direct activation, measure the peak amplitude of the inward current at each concentration of isonipecotic acid.

    • Construct a dose-response curve and fit it with a Hill equation to determine the EC₅₀ for direct activation or the IC₅₀ for GAT inhibition.

Conclusion

This compound is a versatile tool for probing the intricacies of GABAergic neurotransmission. By carefully selecting the concentration range, researchers can selectively investigate its effects on either GABA uptake or direct GABA-A receptor activation. The protocols and data presented here provide a solid foundation for designing and executing patch clamp electrophysiology experiments to further elucidate the role of the GABAergic system in health and disease.

References

Isonipecotic Acid Hydrochloride: A Versatile Precursor in the Synthesis of Opioids and GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isonipecotic acid hydrochloride, a piperidine-4-carboxylic acid derivative, serves as a crucial and versatile starting material in the synthesis of a variety of pharmaceutical compounds. Its rigid piperidine core is a key structural motif in numerous centrally active drugs. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of potent opioid analgesics and gamma-aminobutyric acid (GABA) analogs, which are significant in the management of neurological disorders.

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of the inhibitory neurotransmitter GABA.[1] While it exhibits partial agonism at GABA-A receptors, its primary value in medicinal chemistry lies in its role as a versatile synthetic intermediate.[2] The hydrochloride salt is a stable, crystalline solid, making it an ideal starting material for multi-step syntheses. This application note will detail its conversion into key intermediates and subsequent elaboration into two major classes of therapeutic agents: synthetic opioids and GABAergic compounds.

Application 1: Synthesis of Opioid Precursors

A key application of this compound is its conversion to 4-piperidone derivatives, which are central precursors in the synthesis of potent opioid analgesics like fentanyl and its analogs. While many reported syntheses of these opioids commence from 4-piperidone itself, this note outlines a viable synthetic pathway starting from the more readily available this compound. The overall strategy involves the protection and activation of isonipecotic acid, followed by a Dieckmann condensation to form the key keto-ester intermediate, which is then converted to a 4-piperidone derivative.

Synthetic Pathway Overview

The synthetic route from this compound to a versatile N-protected 4-piperidone precursor is depicted below. This precursor can then be utilized in established fentanyl synthesis protocols.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization and Decarboxylation cluster_2 Step 3: Opioid Synthesis (Example) A Isonipecotic Acid Hydrochloride B N-Boc-Isonipecotic Acid A->B Boc2O, Et3N C N-Boc-Isonipecotic Acid Methyl Ester B->C MeOH, H+ D N-Boc-4-(Methoxycarbonyl)piperidine-1-propanoic acid, methyl ester C->D Methyl Acrylate, Base E N-Boc-3-methoxycarbonyl-4-oxopiperidine D->E Dieckmann Condensation (e.g., NaOMe) F N-Boc-4-piperidone E->F Hydrolysis & Decarboxylation (H3O+, Δ) G Opioid Analgesic (e.g., Fentanyl analog) F->G Further Elaboration

Fig. 1: Synthetic pathway from Isonipecotic Acid to Opioids.
Experimental Protocols

1. Synthesis of N-Boc-Isonipecotic Acid

This protocol describes the protection of the piperidine nitrogen, a crucial first step for selective functionalization of the carboxylic acid.

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), 1N Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄).

  • Procedure:

    • Suspend this compound (1 equivalent) in DCM.

    • Add triethylamine (2.2 equivalents) and stir until a clear solution is obtained.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-isonipecotic acid.[3][4]

  • Typical Yield: >95%

2. Synthesis of Methyl Isonipecotate Hydrochloride

Esterification of the carboxylic acid is a prerequisite for subsequent reactions.

  • Materials: this compound, Methanol (MeOH), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend this compound (1 equivalent) in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and evaporate the solvent under reduced pressure to obtain methyl isonipecotate hydrochloride as a solid.[5]

  • Typical Yield: 95.0%[5]

3. General Procedure for Dieckmann Condensation and Decarboxylation (Hypothetical Application to an N-substituted Isonipecotate Diester)

This is a general protocol illustrating the key steps to form the 4-piperidone ring system. Specific conditions would need to be optimized for the N-Boc protected diester.

  • Materials: N-Boc-4-(methoxycarbonyl)piperidine-1-propanoic acid methyl ester (hypothetical intermediate), Sodium methoxide (NaOMe), Methanol (MeOH), Hydrochloric acid (HCl), Toluene.

  • Procedure:

    • Dieckmann Condensation:

      • Dissolve the diester intermediate in an anhydrous solvent such as toluene.

      • Add a strong base, like sodium methoxide (1.1 equivalents), and heat the mixture to reflux.[6][7]

      • Monitor the formation of the cyclic β-keto ester by TLC.

      • After completion, cool the reaction and quench with a weak acid.

    • Hydrolysis and Decarboxylation:

      • To the crude β-keto ester, add an aqueous solution of a strong acid (e.g., 6M HCl).

      • Heat the mixture to reflux for several hours to effect both hydrolysis of the ester and decarboxylation.[7]

      • Monitor the disappearance of the intermediate and the formation of the 4-piperidone by TLC or GC-MS.

      • Cool the reaction, neutralize with a base, and extract the N-Boc-4-piperidone product with an organic solvent.

      • Purify by column chromatography or distillation.

Quantitative Data Summary
StepProductTypical YieldPurityReference(s)
N-protection of Isonipecotic AcidN-Boc-Isonipecotic Acid>95%High[3][4]
Esterification of Isonipecotic Acid HClMethyl Isonipecotate Hydrochloride95.0%-[5]
Reductive Amination of 4-piperidone with AnilineN-phenyl-4-piperidinamine91%High
Acylation of N-phenyl-4-piperidinamine with Propionyl ChlorideFentanyl95%High

Application 2: Synthesis of GABA Analogs

Isonipecotic acid's structural similarity to GABA makes it an excellent starting point for the synthesis of GABAergic compounds, which are used in the treatment of epilepsy and other neurological conditions.[1][8] The piperidine ring provides a rigid scaffold that can be functionalized to modulate activity and pharmacokinetic properties.

Synthetic Pathway Overview

A general pathway to a GABA uptake inhibitor starting from N-Boc-isonipecotic acid is presented below. This involves amide coupling followed by reduction.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reduction and Deprotection A N-Boc-Isonipecotic Acid C N-Boc-Isonipecotamide Derivative A->C EDC, HOBt B Amine (R-NH2) B->C D N-Boc Protected Amine C->D LiAlH4 E Final GABA Analog D->E TFA or HCl

References

Application Notes and Protocols for the Formulation of Isonipecotic Acid Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isonipecotic acid hydrochloride is a water-soluble, white crystalline powder.[1][2] It is the hydrochloride salt of isonipecotic acid, a derivative of gamma-aminobutyric acid (GABA) that acts as a partial agonist at GABA-A receptors.[3][4][5] Due to its high water solubility, formulating this compound for in vivo animal studies is relatively straightforward. These application notes provide detailed protocols for the preparation of this compound formulations for oral gavage, intravenous, and intraperitoneal administration in rodents, along with methods for quality control and stability assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of suitable aqueous formulations.

PropertyValueReference
Appearance White to cream crystalline powder[1]
Molecular Formula C₆H₁₂ClNO₂[6]
Molecular Weight 165.62 g/mol [6]
Melting Point 293-300 °C (with decomposition)[7]
Solubility Freely soluble in water; Soluble in ethanol and methanol[2][7]
Water Solubility 320 g/L (at 20 °C)[1]
Storage Keep in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[8]

Experimental Protocols

Preparation of a Stock Solution of this compound

This protocol describes the preparation of a concentrated stock solution that can be diluted to final dosing concentrations for various routes of administration.

Materials:

  • This compound powder

  • Sterile Water for Injection, USP

  • Sterile 50 mL conical tubes or volumetric flasks

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the desired concentration and volume of the stock solution. Calculate the mass of this compound needed using the following formula: Mass (g) = Desired Concentration (g/L) x Desired Volume (L)

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile conical tube or volumetric flask. Add a portion of the Sterile Water for Injection (approximately 70-80% of the final volume).

  • Mixing: Cap the container and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • Final Volume Adjustment: Add Sterile Water for Injection to reach the final desired volume.

  • Homogenization: Invert the container several times to ensure a homogenous solution.

Formulation for Oral Gavage

For oral administration, a simple aqueous solution is generally sufficient.

Materials:

  • This compound stock solution

  • Sterile 0.9% Sodium Chloride (Saline) or Sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Sterile syringes and gavage needles (appropriate size for the animal model)[9]

Procedure:

  • Dilution: Based on the desired final dosing concentration and volume, dilute the stock solution with sterile saline or PBS. For example, to prepare a 10 mg/mL solution from a 100 mg/mL stock, mix 1 mL of the stock solution with 9 mL of saline.

  • pH Measurement (Optional but Recommended): Check the pH of the final formulation. While less critical for oral administration compared to parenteral routes, a near-neutral pH can minimize the potential for gastrointestinal irritation.

  • Dosing: Draw the required volume of the formulation into a sterile syringe fitted with an appropriately sized oral gavage needle. The maximum recommended gavage volume for mice is 10 mL/kg, and for rats is 10-20 mL/kg.[9][10]

Formulation for Intravenous (IV) and Intraperitoneal (IP) Injection

For parenteral routes, sterility and physiological compatibility of the formulation are critical.

Materials:

  • This compound stock solution

  • Sterile 0.9% Sodium Chloride (Saline) or Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles (appropriate gauge for the injection site and animal model)[11][12]

  • Sterile, sealed vials

  • pH meter

Procedure:

  • Aseptic Preparation: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Dilution: Dilute the stock solution with sterile saline or PBS (pH 7.4) to the final desired concentration in a sterile container.

  • pH Adjustment:

    • Measure the pH of the solution using a calibrated pH meter.

    • Adjust the pH to a physiological range of 7.2-7.4 using sterile 0.1 M NaOH to increase the pH or sterile 0.1 M HCl to decrease it. Add the acid or base dropwise while gently stirring and monitoring the pH.

  • Sterile Filtration: Draw the pH-adjusted solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[13] Filter the solution into a sterile, sealed vial.[14] This step removes any potential microbial contamination.[13]

  • Storage: Label the vial with the compound name, concentration, date of preparation, and expiration date.[15] Store sterile solutions at 2-8°C and protect from light.[16] It is recommended to use freshly prepared solutions. If stored, the beyond-use date for extemporaneously prepared sterile solutions is typically up to 30 days unless stability data indicates otherwise.[15][17]

Maximum Recommended Injection Volumes: [11][12]

RouteMouseRat
Intravenous (IV) 5 mL/kg (bolus)5 mL/kg (bolus)
Intraperitoneal (IP) 10 mL/kg10 mL/kg
Quality Control: Concentration and Stability Analysis by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method to verify the concentration of this compound in the prepared formulations and to assess its stability over time. This method is adapted from a published method for this compound.[18]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M potassium phosphate buffer (pH 3.0) (e.g., 10:90 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same vehicle as the formulation.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Dilute the prepared formulation to fall within the range of the calibration curve and inject it into the HPLC system.

  • Concentration Determination: Determine the concentration of this compound in the formulation by comparing its peak area to the calibration curve.

  • Stability Study: To assess stability, store aliquots of the formulation under different conditions (e.g., 2-8°C, room temperature, protected from light, exposed to light). Analyze samples at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week) and compare the concentration to the initial value. A decrease in concentration of >10% is often considered significant degradation.

Visualizations

Workflow for Preparation of Injectable Formulation

G cluster_prep Formulation Preparation cluster_qc Quality Control weigh Weigh Isonipecotic Acid Hydrochloride dissolve Dissolve in Sterile Vehicle (Saline/PBS) weigh->dissolve ph_adjust Adjust pH to 7.2-7.4 dissolve->ph_adjust sterile_filter Sterile Filter (0.22 µm) ph_adjust->sterile_filter store Store in Sterile Vial at 2-8°C sterile_filter->store hplc Concentration Verification by HPLC store->hplc admin Animal Dosing (IV or IP) store->admin Ready for Administration

Caption: Workflow for preparing a sterile injectable formulation of this compound.

Decision Tree for Route of Administration Formulation

G start Start: Formulate Isonipecotic Acid Hydrochloride route Intended Route of Administration? start->route oral Oral Gavage route->oral Oral parenteral Parenteral (IV or IP) route->parenteral Parenteral oral_prep Prepare aqueous solution in Saline or PBS oral->oral_prep parenteral_prep Prepare aqueous solution in Saline or PBS parenteral->parenteral_prep administer_oral Administer via Gavage Needle oral_prep->administer_oral ph_adjust Adjust pH to 7.2-7.4 parenteral_prep->ph_adjust sterile_filter Sterile Filter (0.22 µm) ph_adjust->sterile_filter administer_parenteral Administer via IV or IP Injection sterile_filter->administer_parenteral

Caption: Decision tree for selecting the appropriate formulation protocol based on the route of administration.

References

Application Notes: Isonipecotic Acid Hydrochloride in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing isonipecotic acid hydrochloride in competitive binding assays, primarily targeting the GABA-A receptor.

Introduction

Isonipecotic acid, also known as 4-piperidinecarboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] It functions as a partial agonist at the GABA-A receptor.[1][2][3][4][5] Due to its structural similarity to GABA, isonipecotic acid can be effectively studied using competitive binding assays to determine its affinity for the GABA-A receptor. These assays are crucial for characterizing the pharmacological profile of isonipecotic acid and similar compounds in drug discovery and neuroscience research.

Competitive binding assays work on the principle of a radiolabeled ligand and an unlabeled competitor (in this case, this compound) competing for the same binding site on a target receptor. By measuring the displacement of the radioligand at various concentrations of the unlabeled compound, the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the unlabeled compound can be determined.

Data Presentation

The following table summarizes the quantitative data for isonipecotic acid in a competitive binding assay.

CompoundRadioligandReceptor PreparationIC50Reference
Isonipecotic acid[3H]GABANot specified (assay at 2°C)0.33 µM[2]

Note: A lower IC50 value indicates a higher binding affinity.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the GABA-A receptor. This protocol is adapted from established methods for GABA-A receptor binding assays.[6][7][8]

Materials and Reagents
  • This compound

  • Radioligand: [3H]GABA or [3H]Muscimol

  • Unlabeled GABA (for non-specific binding determination)

  • Receptor Source: Rat brain membranes or cells expressing GABA-A receptors

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[8]

  • Scintillation cocktail

  • Glass fiber filters (e.g., GF/C)

  • Polyethylene vials

  • Homogenizer

  • Centrifuge (capable of >20,000 x g)

  • Filtration apparatus

  • Scintillation counter

  • Standard laboratory equipment (pipettes, tubes, etc.)

Receptor Preparation (from Rat Brain)
  • Homogenize rat brains in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose).[8]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[8]

  • Collect the supernatant and centrifuge at high speed (e.g., 20,000 - 140,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[6][8]

  • To remove endogenous GABA, resuspend the pellet in 10 volumes of ice-cold binding buffer and incubate at 37°C for 30 minutes.[6]

  • Centrifuge again at high speed for 20-30 minutes at 4°C.[6][8]

  • Repeat the wash step (resuspension and centrifugation) at least two more times with fresh, ice-cold binding buffer.[6][8]

  • Resuspend the final pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Store membrane preparations at -80°C until use.

Competitive Binding Assay Protocol
  • On the day of the experiment, thaw the membrane preparation on ice.

  • Prepare serial dilutions of this compound in binding buffer. A wide concentration range (e.g., 1 nM to 1 mM) is recommended to generate a complete inhibition curve.

  • Prepare assay tubes for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Contains membrane preparation and radioligand.

    • Non-specific Binding (NSB): Contains membrane preparation, radioligand, and a high concentration of unlabeled GABA (e.g., 100 µM to 10 mM).[6][8]

    • Competitor: Contains membrane preparation, radioligand, and varying concentrations of this compound.

  • To each assay tube, add the following in order:

    • Binding buffer

    • This compound solution or unlabeled GABA (for NSB) or buffer (for total binding)

    • Membrane preparation (typically 0.1-0.2 mg of protein per tube)[8]

    • Radioligand (e.g., 5 nM [3H]muscimol)[8]

  • Vortex the tubes gently to mix.

  • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[8]

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling GABA GABA or Isonipecotic Acid GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Activates Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of the GABA-A receptor.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Membranes with Radioligand and Competitor Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand and Isonipecotic Acid Dilutions Ligand_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50/Ki Values Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols: Experimental Controls for Isonipecotic Acid Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isonipecotic acid, also known as 4-Piperidinecarboxylic acid, is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] As a partial agonist of the GABA-A receptor, isonipecotic acid is a valuable tool in neuroscience research for probing GABAergic signaling pathways.[1][2][3] It is a heterocyclic compound that, upon binding to the GABA-A receptor, induces a conformational change that opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[4] Isonipecotic acid hydrochloride is the salt form, often used in research for its stability and solubility in aqueous solutions.[5][6]

Proper experimental design is critical for interpreting the effects of this compound. This document provides detailed protocols and guidelines for the essential positive, negative, and vehicle controls required to ensure the validity and reproducibility of in vitro studies involving this compound.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a pentameric ligand-gated ion channel.[7] The binding of an agonist like GABA or isonipecotic acid to the orthosteric site on the receptor triggers the opening of the channel, allowing chloride ions (Cl-) to flow into the cell. This influx of negative ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neuronal activity.[4]

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Isonipecotic Acid or GABA Receptor GABA-A Receptor (Closed) Agonist->Receptor Binds Receptor_Open GABA-A Receptor (Open Channel) Receptor->Receptor_Open Activates Cl_in Cl- Influx Cl_out Cl- Cl_out->Receptor_Open Enters Cell Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

GABA-A Receptor agonist signaling pathway.

Experimental Controls & Protocols

The use of appropriate controls is fundamental to attribute the observed biological effects directly to the action of this compound at the GABA-A receptor. The three primary types of controls are: positive, negative, and vehicle.

Positive Controls

A positive control is a well-characterized GABA-A receptor agonist that should produce a known, measurable effect in the experimental system. This confirms that the assay is responsive and capable of detecting agonist activity.

Recommended Positive Controls:

  • Gamma-Aminobutyric Acid (GABA): The endogenous ligand for the GABA-A receptor.

  • Muscimol: A potent and selective GABA-A receptor agonist.[8]

Data Presentation: Reference Agonist Potencies

CompoundReceptor TargetTypical EC₅₀ / KᵢAssay Type
GABAGABA-A~1-10 µM (EC₅₀)Electrophysiology
MuscimolGABA-A~2 µM (Kᵢ)Radioligand Binding ([³H]GABA)[7]
Isonipecotic AcidGABA-APartial AgonistElectrophysiology[1]

Protocol: Positive Control Using a Fluorescent Membrane Potential Assay

This protocol describes the use of a positive control in a cell line stably expressing GABA-A receptors, using a fluorescent dye to measure changes in membrane potential.

  • Cell Preparation:

    • Plate cells expressing the target GABA-A receptor subtype in a 96-well microplate at an appropriate density.

    • Incubate for 24-48 hours to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Compound Preparation:

    • Prepare a stock solution of GABA or Muscimol in the appropriate solvent (e.g., ultrapure water).

    • Perform a serial dilution to create a range of concentrations for generating a dose-response curve (e.g., 0.1 nM to 100 µM).

  • Assay Execution:

    • Place the dye-loaded cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add the positive control dilutions to the respective wells.

    • Immediately begin measuring the fluorescence signal every 1-2 seconds for at least 3-5 minutes. Agonist binding will cause Cl- influx, hyperpolarization, and a corresponding change in fluorescence.[4]

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each concentration.

    • Plot the dose-response curve and calculate the EC₅₀ value. The results should be consistent with established literature values, confirming assay validity.

Negative Controls

A negative control is a compound that should inhibit or block the effect of the agonist. This is crucial for demonstrating that the effect of isonipecotic acid is specifically mediated by the GABA-A receptor.

Recommended Negative Controls:

  • Bicuculline: A competitive antagonist that binds to the GABA binding site on the GABA-A receptor.[8][9]

  • Picrotoxin: A non-competitive channel blocker of the GABA-A receptor.[8]

Data Presentation: Reference Antagonist Potencies

CompoundReceptor TargetTypical IC₅₀ / KᵢMechanism
BicucullineGABA-A~1-5 µM (IC₅₀)Competitive Antagonist[10][11]
PicrotoxinGABA-A~1-2 µM (IC₅₀)Non-competitive Channel Blocker[12]

Protocol: Negative Control (Antagonist) Co-application

This protocol demonstrates the specific inhibition of the isonipecotic acid-induced response.

  • Cell and Dye Preparation:

    • Follow steps 1 and 2 from the Positive Control Protocol.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., at its EC₈₀ concentration as determined in a prior experiment).

    • Prepare a stock solution of Bicuculline. Perform a serial dilution to create a range of antagonist concentrations (e.g., 1 nM to 10 µM).

  • Antagonist Pre-incubation:

    • Add the Bicuculline dilutions to the appropriate wells of the dye-loaded plate.

    • Incubate the plate for 10-20 minutes at 37°C to allow the antagonist to bind to the receptors.

  • Assay Execution:

    • Place the plate into the fluorescence plate reader and establish a baseline reading.

    • Add the fixed concentration of this compound to the wells already containing the antagonist.

    • Immediately begin measuring the fluorescence signal as described previously.

  • Data Analysis:

    • The fluorescence signal change induced by isonipecotic acid should be attenuated or completely blocked in a dose-dependent manner by Bicuculline.

    • Plot the inhibition curve and calculate the IC₅₀ for the antagonist. This confirms that the agonist's activity is mediated through the GABA-A receptor.

Vehicle Controls

The vehicle is the solvent used to dissolve the test compound (this compound) and the controls. The vehicle control ensures that the solvent itself does not have any biological effect on the assay outcome.

Recommended Vehicle:

  • Ultrapure Water or Assay Buffer: Isonipecotic acid and its hydrochloride salt are soluble in water.[13][14]

Protocol: Vehicle Control Application

  • Preparation:

    • Follow steps 1 and 2 from the Positive Control Protocol.

    • Prepare a "treatment" solution containing only the vehicle (e.g., assay buffer) in the same volume as used for the test compounds.

  • Assay Execution:

    • Place the plate into the fluorescence plate reader.

    • Establish a baseline reading.

    • Add the vehicle control to the designated wells.

    • Measure the fluorescence signal for the same duration as the other experimental wells.

  • Data Analysis:

    • The fluorescence signal in the vehicle control wells should not change significantly from the baseline. This result is used to normalize the data from the agonist and antagonist wells (i.e., it represents 0% activity or 0% inhibition).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing a compound like this compound using a cell-based assay.

Experimental_Workflow cluster_prep Assay Preparation cluster_exp Experiment Execution (in Plate Reader) cluster_analysis Data Analysis cluster_compounds Compound Groups Cell_Culture 1. Culture GABA-A expressing cells Plating 2. Plate cells in microplate Cell_Culture->Plating Dye_Loading 3. Load with fluorescent dye Plating->Dye_Loading Baseline 4. Read Baseline Fluorescence Dye_Loading->Baseline Addition 5. Add Compounds Baseline->Addition Measurement 6. Measure Kinetic Response Addition->Measurement Normalization 7. Normalize to Vehicle Control Measurement->Normalization Dose_Response 8. Plot Dose-Response Curves Normalization->Dose_Response EC50_IC50 9. Calculate EC₅₀ / IC₅₀ Values Dose_Response->EC50_IC50 Test_Compound Isonipecotic Acid Test_Compound->Addition Positive_Control Positive Control (GABA) Positive_Control->Addition Negative_Control Negative Control (Bicuculline) Negative_Control->Addition Vehicle_Control Vehicle Control (Buffer) Vehicle_Control->Addition

Workflow for characterizing GABA-A receptor modulators.

References

Application Notes and Protocols for Isonipecotic Acid Hydrochloride in GABAergic Neurotransmission Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its hydrochloride salt is a stable and soluble form commonly used in research. Isonipecotic acid primarily functions as a partial agonist at GABA-A receptors, although its structural similarity to GABA uptake inhibitors like nipecotic acid warrants its investigation in studies of GABA transport.[1][2][3] These notes provide an overview of its applications, relevant data, and detailed protocols for its use in studying GABAergic neurotransmission.

While structurally similar to the GABA uptake inhibitor nipecotic acid, isonipecotic acid is primarily characterized as a GABA-A receptor partial agonist.[1][2][3] It displays varying efficacy at different GABA-A receptor subunit compositions.[1] This makes it a valuable tool for dissecting the roles of specific GABA-A receptor subtypes in neuronal circuits and for exploring the therapeutic potential of modulating GABAergic signaling.

Mechanism of Action

Isonipecotic acid exerts its effects on GABAergic neurotransmission primarily through direct interaction with GABA-A receptors. It acts as a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, GABA.[1] This property allows for a nuanced modulation of GABAergic inhibition, avoiding the potentially excessive effects of a full agonist.

The effect of isonipecotic acid is dependent on the subunit composition of the GABA-A receptor. It demonstrates moderate efficacy at α1, α2, α3, and α5-containing receptors, while showing nearly full agonism at α4 and α6-containing receptors.[1] This differential activity can be exploited to study the physiological roles of these specific receptor subtypes.

Applications in Research

  • Probing GABA-A Receptor Subtype Function: Due to its differential efficacy at various GABA-A receptor subtypes, isonipecotic acid can be used to investigate the specific contributions of these subtypes to synaptic inhibition and neuronal excitability.[1]

  • Investigating GABAergic Signaling Pathways: As a direct-acting GABA-A receptor agonist, isonipecotic acid can be used to stimulate these receptors and study downstream signaling events.[1][2][3]

  • Structure-Activity Relationship Studies: The comparison of isonipecotic acid's activity with that of other GABA analogs, such as nipecotic acid and isoguvacine, provides insights into the structural requirements for ligand binding and activation of GABA-A receptors and GABA transporters.[4]

  • Anticonvulsant Research: Given that modulation of GABAergic neurotransmission is a key strategy in epilepsy treatment, isonipecotic acid and its derivatives are studied for their potential anticonvulsant properties.[5]

Data Presentation

Table 1: Pharmacological Profile of Isonipecotic Acid

ParameterValueReceptor/TransporterSpeciesReference
Emax (relative to GABA)
46-57%α1, α2, α3, α5-containing GABA-A ReceptorsNot Specified[1]
83-104%α4, α6-containing GABA-A ReceptorsNot Specified[1]

Experimental Protocols

Protocol 1: Preparation of Isonipecotic Acid Hydrochloride Stock Solution

Objective: To prepare a stock solution of this compound for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Sterile deionized or distilled water

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10 mM, 100 mM).

  • Calculate the mass of this compound required using its molecular weight (165.62 g/mol ).

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Add the appropriate volume of sterile deionized or distilled water to the powder.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Electrophysiological Recording of GABA-A Receptor-Mediated Currents

Objective: To measure the effect of isonipecotic acid on GABA-A receptor-mediated currents in neurons using whole-cell patch-clamp electrophysiology.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • This compound stock solution

  • Perfusion system

Procedure:

  • Prepare the neuronal culture or brain slices according to standard laboratory protocols.

  • Place the preparation in the recording chamber of the patch-clamp setup and perfuse with aCSF.

  • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal pipette solution.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Record baseline GABA-A receptor-mediated currents, which may be spontaneous inhibitory postsynaptic currents (sIPSCs) or currents evoked by electrical stimulation or exogenous GABA application.

  • Prepare the desired final concentration of isonipecotic acid by diluting the stock solution in aCSF.

  • Apply isonipecotic acid to the neuron via the perfusion system.

  • Record the changes in GABA-A receptor-mediated currents in the presence of isonipecotic acid.

  • Wash out the drug with aCSF to observe the reversal of the effect.

  • Analyze the recorded data to quantify the effects of isonipecotic acid on current amplitude, frequency, and kinetics.

Protocol 3: Receptor Binding Assay

Objective: To determine the binding affinity of isonipecotic acid for GABA-A receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing GABA-A receptors

  • Radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]gabazine)

  • This compound

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Prepare cell membranes from a tissue or cell line known to express GABA-A receptors.

  • Set up the binding assay in microcentrifuge tubes. Each tube will contain:

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of unlabeled isonipecotic acid (the competitor).

    • Cell membranes.

    • Incubation buffer to a final volume.

  • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA-A receptor ligand like unlabeled GABA).

  • Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold incubation buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of isonipecotic acid by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the isonipecotic acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA into GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT GABA Transporter (GAT) GABA_cleft->GAT Reuptake GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binds to Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GABA_A_Receptor Binds to (Partial Agonist) Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to

Caption: GABAergic signaling pathway and the action of isonipecotic acid.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare Isonipecotic Acid Hydrochloride Stock Solution apply_drug Apply Isonipecotic Acid prep_solution->apply_drug prep_cells Prepare Neuronal Culture or Brain Slices establish_recording Establish Whole-Cell Patch-Clamp Recording prep_cells->establish_recording record_baseline Record Baseline GABA-A Receptor Currents establish_recording->record_baseline record_baseline->apply_drug record_effect Record Effect on GABA-A Receptor Currents apply_drug->record_effect washout Washout Drug record_effect->washout analyze_data Analyze Changes in Current (Amplitude, Frequency, Kinetics) washout->analyze_data interpret_results Interpret Results and Draw Conclusions analyze_data->interpret_results

Caption: Workflow for an electrophysiology experiment with isonipecotic acid.

Logical_Relationship start Objective: Investigate GABAergic Neurotransmission choose_tool Select Pharmacological Tool start->choose_tool isonipecotic_acid This compound (GABA-A Partial Agonist) choose_tool->isonipecotic_acid prepare_stock Prepare Stock Solution isonipecotic_acid->prepare_stock choose_assay Choose Experimental Assay prepare_stock->choose_assay electrophysiology Electrophysiology choose_assay->electrophysiology binding_assay Receptor Binding Assay choose_assay->binding_assay behavioral_study Behavioral Study choose_assay->behavioral_study execute_protocol Execute Protocol electrophysiology->execute_protocol binding_assay->execute_protocol behavioral_study->execute_protocol collect_data Collect Data execute_protocol->collect_data analyze_data Analyze and Interpret Data collect_data->analyze_data

Caption: Logical steps for using isonipecotic acid in research.

References

Application Note: Quantification of Isonipecotic Acid Hydrochloride in Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isonipecotic acid, a cyclic analogue of γ-aminobutyric acid (GABA), is a key compound in neuroscience research, primarily known for its role as a GABA uptake inhibitor.[1][2] By blocking GABA transporters (GATs), particularly GAT-1, it increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[1][3] This mechanism is of significant interest for the development of therapeutics for neurological disorders such as epilepsy.[1] Accurate quantification of isonipecotic acid in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides a detailed protocol for the extraction and quantification of isonipecotic acid hydrochloride from biological tissue matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive and specific, ensuring reliable results for preclinical and clinical research.

Mechanism of Action: GABA Reuptake Inhibition

Isonipecotic acid acts as a competitive inhibitor at GABA transporters. The primary mechanism involves blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, which prolongs the presence of GABA in the synapse and enhances its inhibitory effect on postsynaptic neurons.[1][3][4]

GABASynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter (GAT-1) GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GAT1 Inhibits Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Activates

Mechanism of Isonipecotic Acid at a GABAergic synapse.

Experimental Protocol

This protocol outlines the procedure for sample preparation and LC-MS/MS analysis.

3.1. Materials and Reagents

  • This compound (Reference Standard)

  • Isonipecotic Acid-d4 (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Phosphate-Buffered Saline (PBS)

  • Tissue Homogenizer

  • Centrifuge

  • 96-well collection plates

3.2. Sample Preparation Workflow

The workflow involves tissue homogenization, protein precipitation to extract the analyte, and preparation for injection.

Workflow start Tissue Sample (e.g., 100 mg) homogenize 1. Homogenization Add 400 µL ice-cold PBS. Homogenize until uniform. start->homogenize add_is 2. Add Internal Standard Spike with 10 µL of Isonipecotic Acid-d4 (IS). homogenize->add_is precipitate 3. Protein Precipitation Add 1 mL ice-cold Acetonitrile. Vortex for 1 min. add_is->precipitate centrifuge 4. Centrifugation 14,000 x g for 10 min at 4°C. precipitate->centrifuge supernatant 5. Supernatant Transfer Transfer supernatant to a new tube. centrifuge->supernatant dry 6. Evaporation Evaporate to dryness under a stream of nitrogen. supernatant->dry reconstitute 7. Reconstitution Reconstitute in 100 µL of Mobile Phase A. dry->reconstitute inject 8. LC-MS/MS Analysis reconstitute->inject

Workflow for tissue sample preparation.

3.3. Detailed Sample Preparation Protocol

  • Tissue Weighing: Weigh approximately 100 mg of frozen tissue into a 2 mL homogenization tube.

  • Homogenization: Add 400 µL of ice-cold PBS. Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.[5]

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Isonipecotic Acid-d4) to each sample.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the homogenate. Vortex vigorously for 1 minute to precipitate proteins.[5]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant to a clean 1.5 mL tube or a well in a 96-well plate.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B). Vortex briefly and centrifuge to pellet any insoluble material.

  • Injection: Transfer the reconstituted sample to an autosampler vial or plate for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

A Reverse-Phase Liquid Chromatography (RPLC) method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used.

LC Parameters Condition
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 2% B (0-1 min), 2-95% B (1-5 min), 95% B (5-6 min), 2% B (6.1-8 min)
MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions See Table below
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Isonipecotic Acid130.184.115
Isonipecotic Acid-d4 (IS)134.188.115

Data and Results

4.1. Calibration Curve

A calibration curve is generated using standards prepared in a blank matrix homogenate. The curve plots the peak area ratio (Analyte/IS) against the nominal concentration.

Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Accuracy (%)
1.00.015105.3
5.00.078102.1
250.39599.8
1001.5898.9
5007.95101.2
100016.1100.5
Linearity (r²) > 0.998

4.2. Method Validation Summary

The method is validated for its performance characteristics to ensure reliable quantification.

Parameter Result
Lower Limit of Quant. (LLOQ) 1.0 ng/mL
Upper Limit of Quant. (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Matrix Effect 91-104%
Recovery 88-96%

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound in tissue samples. The sample preparation procedure, involving protein precipitation, is straightforward and effective. This analytical method is well-suited for supporting drug development and neuroscience research, enabling accurate assessment of tissue distribution and pharmacokinetic profiles of isonipecotic acid.

References

Troubleshooting & Optimization

Technical Support Center: Isonipecotic Acid Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isonipecotic acid hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the hydrochloride salt of isonipecotic acid, a derivative of piperidine-4-carboxylic acid. It is structurally related to the neurotransmitter GABA (γ-aminobutyric acid) and is primarily known as a GABA-A receptor partial agonist.[1][2] It can also influence GABAergic signaling by inhibiting GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.

Q2: What are the key considerations for preparing and storing this compound solutions?

This compound is a white to off-white crystalline powder that is soluble in water and alcohols but has limited solubility in non-polar solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or a suitable buffer and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be filter-sterilized and can be stored at -20°C for long-term use. To prevent degradation, it's best to store the solid compound and its solutions in tightly sealed containers, protected from light and moisture.

Q3: Are there any known off-target effects of this compound that I should be aware of?

While isonipecotic acid primarily targets the GABAergic system, researchers should be aware of potential off-target effects. A significant consideration is that its close analog, nipecotic acid, has been shown to directly activate GABA-A receptors at concentrations used for GABA uptake inhibition.[1] This dual action can lead to unexpected physiological responses in your experiments. It's crucial to consider this possibility when interpreting data, especially at higher concentrations. Additionally, as with many small molecules, non-specific binding to other proteins or surfaces can occur, potentially leading to artifacts in various assays.[3]

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays

Question: I am observing high variability between replicate wells treated with the same concentration of this compound in my cell-based assays. What could be the cause?

Answer: Inconsistent results in cell-based assays are a common challenge and can stem from several factors unrelated to the compound itself. Here’s a logical workflow to troubleshoot this issue:

Logical Troubleshooting Workflow for Inconsistent Cell-Based Assay Results

G Troubleshooting Workflow for Inconsistent Results cluster_solutions Potential Solutions start High Well-to-Well Variability Observed cell_seeding Check Cell Seeding Uniformity start->cell_seeding plate_uniformity Assess Plate Uniformity (Edge Effects) cell_seeding->plate_uniformity If seeding is uniform sol1 Solution: - Mix cell suspension thoroughly - Use calibrated pipettes cell_seeding->sol1 reagent_prep Verify Reagent Preparation & Addition plate_uniformity->reagent_prep If no edge effects sol2 Solution: - Avoid outer wells - Fill perimeter with sterile liquid plate_uniformity->sol2 cell_health Evaluate Cell Health & Passage Number reagent_prep->cell_health If reagents are consistent sol3 Solution: - Prepare fresh reagents - Use consistent pipetting technique reagent_prep->sol3 compound_sol Confirm Compound Solubility & Stability cell_health->compound_sol If cells are healthy sol4 Solution: - Use cells from the same passage - Monitor cell morphology cell_health->sol4 result Consistent Results compound_sol->result If compound is stable sol5 Solution: - Visually inspect for precipitates - Prepare fresh solutions compound_sol->sol5

Caption: A logical workflow for troubleshooting inconsistent results in cell-based assays.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes for accurate dispensing.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is advisable to avoid using the outer wells or fill them with sterile media or PBS to maintain humidity.

  • Compound Precipitation: At higher concentrations, this compound might precipitate in the cell culture medium. Visually inspect your wells for any precipitates. If observed, consider preparing a fresh, lower concentration stock solution or using a different solvent if compatible with your assay.

  • Cell Health and Passage Number: Use cells from a consistent and low passage number, as cellular responses can change with prolonged culturing. Ensure cells are in the exponential growth phase at the time of treatment.

Issue 2: Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)

Question: My cell viability assay (MTT) shows an unexpected increase in signal at high concentrations of this compound, suggesting increased cell proliferation, which contradicts my hypothesis. Is this a real effect?

Answer: This is a critical observation and may not represent a true biological effect. Some compounds can directly interact with the assay reagents, leading to false-positive or false-negative results.

Potential Cause:

  • Direct Reduction of Tetrazolium Salts: Isonipecotic acid, being a redox-active molecule, might directly reduce the tetrazolium salt (MTT, MTS, etc.) to its colored formazan product in a cell-free manner. This chemical reaction would lead to a false-positive signal, masking any actual cytotoxicity.

Troubleshooting Steps:

  • Run a Cell-Free Control: Incubate this compound at various concentrations with your cell viability reagent in cell-free media. A color change in the absence of cells indicates direct interference with the assay.

  • Switch to an Alternative Assay: If interference is confirmed, use a viability assay with a different detection principle. Good alternatives include:

    • ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP level, which is a marker of metabolically active cells.

    • Real-time viability assays: These use non-toxic reagents that allow for continuous monitoring of cell viability over time.

    • Dye exclusion assays (e.g., Trypan Blue): This method distinguishes between viable and non-viable cells based on membrane integrity.

Issue 3: Ambiguous Results in GABA Uptake Assays

Question: I am using this compound as a GABA uptake inhibitor, but the results are not as expected. The inhibition is weaker than anticipated, or I see effects that are inconsistent with pure uptake inhibition.

Answer: This could be due to the dual mechanism of action of isonipecotic acid and its analogs.

Potential Cause:

  • Direct GABA-A Receptor Agonism: As mentioned, nipecotic acid, a close analog, can directly activate GABA-A receptors.[1] If isonipecotic acid shares this property, the observed cellular response will be a combination of GABA uptake inhibition and direct receptor activation, complicating data interpretation.

Troubleshooting and Experimental Design Considerations:

  • Use a GABA-A Receptor Antagonist: To isolate the effect of GABA uptake inhibition, perform experiments in the presence of a specific GABA-A receptor antagonist (e.g., bicuculline). If the unexpected effects are diminished in the presence of the antagonist, it suggests a direct action on the receptor.

  • Dose-Response Curves: Generate comprehensive dose-response curves. The potency for GABA uptake inhibition and direct receptor activation may differ, and analyzing the full dose-response relationship can help dissect these two effects.

  • Use a More Selective Inhibitor: If your research question specifically focuses on GABA uptake, consider using a more selective inhibitor for the GABA transporter subtype of interest.

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki) of isonipecotic acid and related compounds for GABA transporters and receptors from various studies. Note that these values can vary depending on the experimental conditions, such as the species from which the transporters/receptors are derived and the assay methodology.

Table 1: Inhibitory Potency (IC50) of Isonipecotic Acid and Analogs on GABA Transporters

CompoundTransporterIC50 (µM)SpeciesReference
(±)-Nipecotic AcidhGAT-14Human[4]
(±)-Nipecotic AcidrGAT-2150Rat[4]
(±)-Nipecotic AcidhGAT-3150Human[4]
(±)-Nipecotic AcidhBGT-1>1000Human[4]
TiagabinehGAT-10.07Human[5]
NNC-711hGAT-10.04Human[5]

Table 2: Binding Affinity (Ki) and IC50 of Isonipecotic Acid for GABA-A Receptors

CompoundAssayParameterValue (µM)ConditionsReference
Isonipecotic Acid[3H]GABA bindingIC500.332°C[6]
Nipecotic AcidGABA UptakeIC50~10-[1]
Nipecotic AcidChannel ActivationEC50~300Paraventricular neurons[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol describes a method to determine the affinity of this compound for the GABA-A receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the GABA-A receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]muscimol), and the membrane preparation.

    • Non-specific Binding: Assay buffer, the radioligand, an excess of a non-labeled GABA-A agonist (e.g., GABA), and the membrane preparation.

    • Competition: Assay buffer, the radioligand, serial dilutions of this compound, and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: After the filters are dry, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

GABAergic Synaptic Signaling Pathway

G GABAergic Synapse Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell glutamate Glutamate gad GAD glutamate->gad synthesis gaba_synthesis GABA gad->gaba_synthesis vgat vGAT gaba_synthesis->vgat vesicle Synaptic Vesicle vgat->vesicle gaba_cleft GABA vesicle->gaba_cleft release gaba_a_r GABA-A Receptor (Ionotropic) gaba_cleft->gaba_a_r binds to gaba_b_r GABA-B Receptor (Metabotropic) gaba_cleft->gaba_b_r binds to gat_glia GAT gaba_cleft->gat_glia reuptake gat_neuron GAT gaba_cleft->gat_neuron reuptake cl_influx Cl- Influx gaba_a_r->cl_influx hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization gaba_glia GABA gat_glia->gaba_glia

Caption: Overview of the GABAergic synaptic signaling pathway.

Experimental Workflow for Screening GABA Transporter Inhibitors

G Workflow for GABA Transporter Inhibitor Screening cluster_details Assay Details start Start: Compound Library primary_screen Primary Screen: High-Throughput GABA Uptake Assay start->primary_screen hit_id Hit Identification primary_screen->hit_id detail1 Primary Screen: - Use cell line expressing target GAT - Measure uptake of radiolabeled GABA primary_screen->detail1 dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling: Test against other GAT subtypes dose_response->selectivity detail2 Dose-Response: - Test hits at multiple concentrations - Calculate IC50 values dose_response->detail2 secondary_assay Secondary Assays: Cell-based functional assays selectivity->secondary_assay lead_opt Lead Optimization secondary_assay->lead_opt detail3 Secondary Assays: - Electrophysiology - Neuronal culture models secondary_assay->detail3

Caption: A typical experimental workflow for screening and characterizing GABA transporter inhibitors.

References

Technical Support Center: Optimizing Isonipecotic Acid Hydrochloride Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of isonipecotic acid hydrochloride in vitro?

A1: this compound is a derivative of γ-aminobutyric acid (GABA) and primarily acts as a partial agonist at GABA-A receptors.[1][2] It is important to note that at lower concentrations, its structural analog, nipecotic acid, is known to be a competitive inhibitor of GABA transporters (GATs), particularly GAT-1, which are responsible for the reuptake of GABA from the synaptic cleft.[3] At higher concentrations, nipecotic acid can directly activate GABA-A-like ion channels.[2] This dual activity is a critical consideration when designing experiments.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in water.[1] It is generally recommended to prepare stock solutions in sterile, deionized water. It is reported to be insoluble in DMSO.[1]

Q3: What is a good starting concentration for this compound in a cell-based assay?

A3: The optimal concentration of this compound will vary depending on the specific assay and cell type used. Based on data for the related compound nipecotic acid, for GABA uptake inhibition assays, a starting concentration range of 1 µM to 100 µM is recommended, as the IC50 for GAT-1 inhibition is approximately 14.4 µM.[3] For assays investigating direct GABA-A receptor agonism, a higher concentration range of 100 µM to 1 mM may be necessary, as the EC50 for channel activation by nipecotic acid is around 300 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C for long-term stability.[1][2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect in GABA Uptake Inhibition Assay

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Concentration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 100 nM to 1 mM) to determine the optimal inhibitory concentration. The IC50 for the related compound nipecotic acid is ~14.4 µM for GAT-1.[3]
Low Transporter Expression: Ensure the cell line used expresses the GABA transporter of interest at a sufficient level. This can be verified by Western blot or qPCR.
Suboptimal Assay Conditions: Optimize incubation times for both the inhibitor and the radiolabeled GABA. Ensure the assay is performed at the appropriate temperature (typically 37°C for active transport).
Inactive Compound: Verify the integrity of the this compound stock solution. If the solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock.
High Background Signal: Increase the number and rigor of wash steps to remove unbound radiolabeled GABA. Ensure all buffers and reagents are fresh and free of contamination.
Issue 2: Unexpected Agonist Activity at GABA-A Receptors

Possible Causes & Solutions:

CauseRecommended Solution
High Concentration Used: Isonipecotic acid, being a GABA analog, may directly activate GABA-A receptors at high concentrations. The EC50 for nipecotic acid is approximately 300 µM.[2] If you are aiming for GAT inhibition, use a lower concentration range (e.g., 1-100 µM).
Off-Target Effects: To confirm the observed effect is mediated by GABA-A receptors, use a selective GABA-A receptor antagonist, such as bicuculline, as a control.
Cell Line Sensitivity: Different cell lines may have varying expression levels and subunit compositions of GABA-A receptors, leading to different sensitivities. Characterize the GABA-A receptor expression in your cell line.
Issue 3: High Variability in Cytotoxicity Assays

Possible Causes & Solutions:

CauseRecommended Solution
Solvent Toxicity: If using a solvent other than water, ensure the final concentration in the culture medium is low (typically <0.5% for DMSO) and include a vehicle control.
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded in each well. Variations in cell density can lead to inconsistent results.
Precipitation of Compound: Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try preparing a fresh dilution or using a different solvent if possible.
Edge Effects in Plates: To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile media without cells.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in In Vitro Assays

Assay TypeTargetRecommended Starting Concentration RangeKey Considerations
GABA Uptake InhibitionGABA Transporters (e.g., GAT-1)1 µM - 100 µMIC50 for nipecotic acid is ~14.4 µM.[3]
GABA-A Receptor Functional AssayGABA-A Receptors100 µM - 1 mMEC50 for nipecotic acid is ~300 µM.[2]
Cytotoxicity AssayGeneral Cell Health10 µM - 1 mMDetermine the IC50 to identify the toxic concentration range.
GABAA Receptor Binding AssayGABA-A Receptors1 nM - 100 µMTo determine the Ki value.

Experimental Protocols

Protocol 1: [³H]GABA Uptake Assay in Cultured Cells

This protocol is adapted from a general method for determining the inhibitory activity of a test compound on GABA transporters.[4]

Materials:

  • HEK293 cells stably expressing the desired GABA transporter subtype (e.g., hGAT-1)

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • This compound

  • Reference inhibitor (e.g., Tiagabine)

  • 96-well microplates

  • Scintillation counter and cocktail

Procedure:

  • Cell Culture: Seed HEK293 cells expressing the target GAT subtype into 96-well plates and allow them to adhere overnight.

  • Preparation of Solutions: Prepare a stock solution of this compound in water. Prepare serial dilutions in the assay buffer.

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of this compound or reference inhibitor to the wells. For total uptake, add assay buffer without any inhibitor. For non-specific uptake, add a high concentration of a known potent inhibitor like Tiagabine. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate uptake by adding assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM). e. Incubate for 10-20 minutes at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: a. Rapidly wash the cells three times with ice-cold assay buffer to remove unbound [³H]GABA. b. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value using a sigmoidal dose-response curve fit.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound solutions to the wells. Include a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Isonipecotic Acid HCl Action Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesis GABA_released GABA_vesicle->GABA_released Release GAT1 GAT1 GABA_released->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binding Cl_channel Cl- influx GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Isonipecotic_Acid Isonipecotic Acid HCl Isonipecotic_Acid->GAT1 Inhibits (low conc.) Isonipecotic_Acid->GABA_A_Receptor Activates (high conc.)

Caption: GABA signaling pathway and points of intervention for this compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected Results Check_Concentration Is the concentration appropriate for the target? Start->Check_Concentration Check_Solubility Is the compound fully dissolved? Check_Concentration->Check_Solubility Yes Optimize_Concentration Perform dose-response curve Check_Concentration->Optimize_Concentration No Check_Cell_Health Are the cells healthy and viable? Check_Solubility->Check_Cell_Health Yes Prepare_Fresh_Stock Prepare fresh stock solution Check_Solubility->Prepare_Fresh_Stock No Check_Assay_Conditions Are assay conditions (time, temp) optimal? Check_Cell_Health->Check_Assay_Conditions Yes Verify_Cell_Line Verify cell line and passage number Check_Cell_Health->Verify_Cell_Line No Optimize_Protocol Optimize incubation times and temperature Check_Assay_Conditions->Optimize_Protocol No Success Consistent Results Check_Assay_Conditions->Success Yes Optimize_Concentration->Check_Solubility Prepare_Fresh_Stock->Check_Cell_Health Verify_Cell_Line->Check_Assay_Conditions Optimize_Protocol->Success

Caption: A logical workflow for troubleshooting common issues in in vitro assays.

References

Isonipecotic acid hydrochloride degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting of experiments involving isonipecotic acid hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[3][4] Storage at room temperature under an inert atmosphere is also recommended.[5] Avoid storing it with incompatible materials such as strong oxidizing and reducing agents.[6]

Q2: My this compound powder appears clumpy. What should I do?

A2: Clumping is a common issue with hygroscopic compounds, indicating moisture absorption.[3] While this may not necessarily mean the compound has degraded chemically, it can make accurate weighing difficult. To handle this, you can:

  • Dry the material under a vacuum at a temperature that will not cause thermal degradation.

  • Handle the compound in a controlled environment with low humidity, such as a glove box.[7]

  • For future use, consider aliquoting the powder into smaller vials upon receipt to minimize exposure of the entire stock to atmospheric moisture.[8]

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause?

A3: Unexpected peaks in your HPLC chromatogram can arise from several sources:

  • Degradation Products: The compound may have degraded due to improper storage or experimental conditions. Common degradation pathways include oxidation of the piperidine ring and hydrolysis.

  • Contamination: Your sample might be contaminated. Ensure all glassware is clean and that the solvents used are of high purity.

  • Solvent Effects: If the sample solvent is significantly different from the mobile phase, it can cause peak distortion or ghost peaks.

  • Column Issues: The column may be contaminated or degraded. Flushing the column or replacing it may be necessary.

A systematic troubleshooting approach, starting with a blank run (injecting only the solvent), can help identify the source of the extraneous peaks.

Q4: The peak area of my this compound is decreasing over time in my solution-based experiments. Why is this happening?

A4: A decreasing peak area suggests a loss of the analyte in the solution. This could be due to:

  • Instability in Solution: this compound may be unstable in the solvent system you are using, especially over extended periods. It is advisable to prepare solutions fresh daily.

  • Adsorption: The compound might be adsorbing to the surfaces of your container (e.g., glass or plastic vial). Using silanized glassware can sometimes mitigate this issue.

  • pH Effects: The pH of your solution can significantly influence the stability of the compound. Ensure the pH of your solution is controlled and appropriate for your experiment.

  • Photodegradation: If your solutions are exposed to light, photodegradation could be occurring. Store solutions in amber vials or protect them from light.

Data on Potential Degradation

The following tables summarize the potential degradation of this compound under various stress conditions. The data presented is illustrative and intended to guide researchers in designing their own stability studies.

Table 1: Illustrative Data from a Forced Degradation Study of this compound

Stress ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Products (Predicted)
0.1 M HCl24 hours60°C< 5%Minor hydrolysis products
0.1 M NaOH24 hours60°C5-10%Hydrolysis products
3% H₂O₂24 hoursRoom Temp10-15%N-oxide, Ring-opened products
Dry Heat48 hours80°C< 5%Potential decarboxylation products
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp5-8%Photolytic oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish its degradation pathways.[9][10][11]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with a UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Dry Heat):

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • After the specified time, cool the sample and dissolve it in water to the initial stock concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.[12]

Visualizations

DegradationPathways Isonipecotic_HCl Isonipecotic Acid Hydrochloride Acid_Stress Acidic Hydrolysis (e.g., HCl, Heat) Isonipecotic_HCl->Acid_Stress Base_Stress Alkaline Hydrolysis (e.g., NaOH, Heat) Isonipecotic_HCl->Base_Stress Oxidative_Stress Oxidation (e.g., H2O2) Isonipecotic_HCl->Oxidative_Stress Thermal_Stress Thermal Degradation (Dry Heat) Isonipecotic_HCl->Thermal_Stress Photo_Stress Photolytic Degradation (UV/Vis Light) Isonipecotic_HCl->Photo_Stress Hydrolysis_Product Hydrolysis Products Acid_Stress->Hydrolysis_Product Base_Stress->Hydrolysis_Product N_Oxide N-Oxide Oxidative_Stress->N_Oxide Ring_Opened Ring-Opened Products Oxidative_Stress->Ring_Opened Decarboxylation_Product Decarboxylation Products Thermal_Stress->Decarboxylation_Product Photo_Stress->N_Oxide

Caption: Predicted degradation pathways of this compound.

TroubleshootingWorkflow cluster_1 Start Unexpected Peak in HPLC Check_Blank Inject Blank (Mobile Phase Only) Start->Check_Blank Peak_Present_Blank Peak Present? Check_Blank->Peak_Present_Blank Check_Sample_Prep Review Sample Preparation: - Solvent Purity - Glassware Cleanliness Source_Is_System Source is Systemic: - Contaminated Mobile Phase - System Contamination - Detector Issue Peak_Present_Blank->Source_Is_System Yes Peak_Present_Blank->Check_Sample_Prep No Possible_Degradation Potential Degradation: - Review Storage - Check Solution Age - Perform Forced Degradation Check_Sample_Prep->Possible_Degradation

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Isonipecotic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor blood-brain barrier (BBB) penetration of isonipecotic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is isonipecotic acid, and why is its poor BBB penetration a significant challenge?

A1: Isonipecotic acid is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, making it a promising candidate for treating neurological disorders like epilepsy.[1][2] However, its therapeutic potential is limited by its hydrophilic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[2] The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances, but it also restricts the entry of many potential therapeutic agents.[3]

Q2: What are the primary strategies to enhance the BBB penetration of isonipecotic acid?

A2: The main strategies focus on modifying the isonipecotic acid molecule to increase its lipophilicity or to utilize endogenous transport systems at the BBB. These strategies include:

  • Prodrug Approach: This involves chemically modifying isonipecotic acid into an inactive form (a prodrug) that can cross the BBB more readily.[4][5] Once in the brain, the prodrug is converted back to the active isonipecotic acid.[6]

  • Nanoparticle-Based Delivery Systems: Encapsulating isonipecotic acid within nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB.[7][8]

  • Carrier-Mediated Transport: Designing prodrugs that are recognized and transported by specific carriers at the BBB, such as the large neutral amino acid transporter (LAT1).[4][9]

Q3: What are the advantages of using a prodrug strategy for isonipecotic acid?

A3: The prodrug approach offers several advantages:

  • Improved Lipophilicity: By masking the polar functional groups of isonipecotic acid, its lipid solubility can be increased, facilitating passive diffusion across the BBB.[10]

  • Targeted Delivery: Prodrugs can be designed to be substrates for specific transporters expressed at the BBB, leading to enhanced brain uptake.[4]

  • Controlled Release: The conversion of the prodrug to the active drug within the brain can provide a sustained therapeutic effect.[1]

Q4: What should be considered when developing a nanoparticle delivery system for isonipecotic acid?

A4: Key considerations for nanoparticle-based delivery include:

  • Physicochemical Properties: The size, surface charge, and stability of the nanoparticles are critical for their ability to cross the BBB and release the drug.[8]

  • Biocompatibility: The nanoparticle materials should be non-toxic and biodegradable.[11]

  • Drug Loading and Release: The efficiency of drug encapsulation and the rate of drug release at the target site are important for therapeutic efficacy.[12]

Troubleshooting Guides

In Vitro BBB Permeability Assays

Q5: We are observing low permeability of our isonipecotic acid prodrug in our in vitro PAMPA-BBB assay. What are the possible causes and solutions?

A5: Low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) can stem from several factors:

Potential Cause Troubleshooting Steps
Suboptimal Lipophilicity There is a parabolic relationship between lipophilicity (LogP) and BBB penetration. Both very low and very high lipophilicity can hinder permeability. Synthesize and test a series of analogs with varying lipophilicity to identify the optimal range.[13]
High Hydrogen Bonding Potential A high number of hydrogen bond donors can reduce permeability. Modify the prodrug to reduce the hydrogen bond donor count.[14][15]
Compound Instability The prodrug may be degrading in the assay buffer. Assess the stability of your compound under the assay conditions using LC-MS/MS.[13]
Poor Solubility The compound may be precipitating in the donor well. Measure the aqueous solubility of the compound and consider using a co-solvent if necessary, ensuring the final concentration is consistent.[16]

Q6: Our in vitro cell-based assay (e.g., MDCK-MDR1) shows a high efflux ratio for our isonipecotic acid derivative. What does this indicate and how can we address it?

A6: A high efflux ratio (typically >2) suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the compound out of the brain.[13]

Potential Cause Troubleshooting Steps
Substrate for Efflux Transporters Your compound is likely being actively transported out of the cells.
Structural Modification Modify the chemical structure of the prodrug to reduce its affinity for P-gp. This can sometimes be achieved by reducing hydrogen bond donors or altering the overall molecular shape.[14]
Co-administration with an Inhibitor In an experimental setting, co-administer a known P-gp inhibitor to confirm that efflux is the issue. If permeability increases, this confirms your compound is a P-gp substrate.[13]
In Vivo Animal Studies

Q7: Our isonipecotic acid prodrug showed promising in vitro BBB permeability but lacks efficacy in our in vivo rodent model. What could be the reasons for this discrepancy?

A7: The transition from in vitro success to in vivo efficacy is a common hurdle in CNS drug development.[17][18]

Potential Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) The prodrug may have a short half-life in vivo due to rapid metabolism or clearance. Conduct a full pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile.[17]
Insufficient Brain Exposure Even if the prodrug crosses the BBB, the concentration of the active drug in the brain may not reach therapeutic levels. Measure the unbound brain-to-plasma concentration ratio (Kp,uu) to assess the extent of brain penetration.[19]
Rapid Conversion to Parent Drug in Blood The prodrug may be prematurely converted back to the hydrophilic isonipecotic acid in the bloodstream before it can cross the BBB. Analyze plasma samples for both the prodrug and the parent drug concentrations over time.
Formulation Issues The formulation used for in vivo administration may not be optimal, leading to poor bioavailability. Assess the stability and solubility of the compound in the dosing vehicle.[17]

Q8: We are observing high variability in brain concentrations of our compound between animals in the same experimental group. How can we reduce this variability?

A8: High variability is a frequent challenge in in vivo studies and can be addressed through careful experimental design and execution.[17]

Potential Cause Troubleshooting Steps
Inconsistent Dosing Variations in the administration technique (e.g., intravenous, intraperitoneal) can significantly affect drug exposure. Standardize the administration procedure with a detailed Standard Operating Procedure (SOP).[17]
Biological Variability Individual differences between animals can lead to varied responses. Increase the sample size per group to improve statistical power. Ensure all animals are age- and weight-matched and sourced from a reliable vendor.
Sample Collection and Processing Inconsistencies in the timing of sample collection or tissue processing can introduce variability. Ensure a consistent protocol for brain harvesting and homogenization.[20]
Analytical Method Variability The bioanalytical method (e.g., LC-MS/MS) may not be fully validated. Ensure the method is robust, precise, and accurate for quantifying the analyte in brain tissue.[21]

Experimental Protocols

Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive, transcellular permeability of an isonipecotic acid prodrug across an artificial BBB model.[20]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (typically with the final DMSO concentration being ≤1%).

  • Assay Procedure:

    • Coat the filter of a 96-well donor plate with a lipid mixture (e.g., porcine brain lipid in dodecane).

    • Add the compound solution to the donor wells.

    • Add buffer to the acceptor wells of a 96-well acceptor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (C_D(0) * V_D)) Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Filter area

      • t = Incubation time

      • CA(t) = Compound concentration in acceptor well at time t

      • CD(0) = Initial compound concentration in donor well

Protocol 2: In Vivo Rodent Brain Uptake Study

Objective: To determine the brain penetration of an isonipecotic acid prodrug following systemic administration in rats.[20]

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (or a similar appropriate model).

  • Dosing:

    • Administer the compound via an appropriate route (e.g., intravenous bolus via the tail vein).

    • The dose should be based on previous toxicity and efficacy studies.

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 5, 15, 30, 60, 120 minutes), anesthetize the animals.

    • Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.[20]

    • Excise the brain.

  • Sample Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Sample Analysis:

    • Extract the compound from the plasma and brain homogenate samples.

    • Quantify the concentration of the compound in both matrices using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).

    • Determine the brain-to-plasma concentration ratio (Kp): Kp = Brain Concentration / Plasma Concentration.

    • To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in the brain and plasma needs to be determined, typically through equilibrium dialysis.

Visualizations

experimental_workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Evaluation Prodrug_Design Prodrug Design (e.g., Ester, Amide) Synthesis Chemical Synthesis Prodrug_Design->Synthesis PAMPA PAMPA-BBB Assay (Passive Permeability) Synthesis->PAMPA Test Permeability PAMPA->Prodrug_Design Low Permeability Cell_Assay Cell-Based Assay (e.g., MDCK-MDR1) (Efflux Assessment) PAMPA->Cell_Assay Promising Candidates Cell_Assay->Prodrug_Design High Efflux PK_Study Pharmacokinetic Study (ADME Profile) Cell_Assay->PK_Study Lead Candidates Brain_Uptake Brain Uptake Study (Kp, Kp,uu) PK_Study->Brain_Uptake Brain_Uptake->Prodrug_Design Low Brain Exposure Efficacy_Study Efficacy Model (e.g., Seizure Model) Brain_Uptake->Efficacy_Study Optimized Candidate

Caption: Workflow for developing and testing BBB-penetrating isonipecotic acid prodrugs.

troubleshooting_workflow Start In Vivo Efficacy Fails Check_PK Assess Pharmacokinetics (PK) Start->Check_PK Check_Formulation Evaluate Formulation Stability & Solubility Start->Check_Formulation Check_Brain_Conc Measure Brain Concentration (Kp,uu) Check_PK->Check_Brain_Conc Good PK Check_Metabolism Analyze Prodrug Stability in Plasma Check_PK->Check_Metabolism Poor PK (Short Half-life) Efficacy_Confirmed Re-evaluate Efficacy Model Check_Brain_Conc->Efficacy_Confirmed Sufficient Exposure Redesign Redesign Prodrug / Formulation Check_Brain_Conc->Redesign Low Exposure Check_Metabolism->Redesign Rapid Conversion Check_Formulation->Redesign Poor Formulation

Caption: Logical workflow for troubleshooting poor in vivo efficacy.

References

Isonipecotic acid hydrochloride batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the quality control and batch variability of isonipecotic acid hydrochloride. It includes troubleshooting advice for common experimental issues and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical quality control specifications for this compound?

A1: Quality control specifications for this compound are established to ensure identity, purity, and consistency between batches. Key parameters include appearance, identity confirmation by spectroscopy, assay (purity), water content, and sometimes residual solvents. While specifications can vary slightly between suppliers, a typical profile is summarized in the table below.

Data Presentation: Table 1. Typical Quality Control Specifications

ParameterMethodTypical Specification
AppearanceVisual InspectionWhite to off-white or light yellow crystalline powder.[1][2][3]
Identity¹H NMRSpectrum conforms to the structure of this compound.[1]
Assay (Purity)HPLC or Titration≥ 98.0%.[1][2]
Water ContentKarl Fischer Titration≤ 0.5%
Melting PointCapillary Method~293 - 300 °C (with decomposition).[3][4]
SolubilityVisual InspectionFreely soluble in water, soluble in methanol and ethanol.[4][5]

Q2: My new batch of this compound has a slight yellowish tint, whereas the previous one was pure white. Is this a cause for concern?

A2: A slight color variation from white to light yellow is often within acceptable specifications for this compound and may not indicate a significant impurity that would affect its biological activity.[1] However, a pronounced color change could suggest the presence of trace impurities or degradation products. It is recommended to verify the purity of the batch using a primary analytical method like HPLC and to check the Certificate of Analysis (CoA) provided by the supplier. If the purity meets the required specification (e.g., >98%), the material is generally suitable for use.

Q3: I am having trouble dissolving this compound in a non-aqueous solvent for my reaction. What can I do?

A3: this compound is a salt and is highly polar, making it freely soluble in water but sparingly soluble in many organic solvents.[4][5] For organic reactions, consider the following:

  • Solvent Selection: Try polar aprotic solvents like DMSO or DMF, although solubility may still be limited.[6]

  • Free Base Conversion: If the reaction conditions permit, you can convert the hydrochloride salt to its free base (isonipecotic acid). This is done by dissolving the salt in a minimal amount of water and adding a stoichiometric amount of a suitable base (e.g., sodium bicarbonate or triethylamine) to neutralize the HCl. The free base, being less polar, may have better solubility in a wider range of organic solvents.

  • Use of Additives: In some cases, phase-transfer catalysts can be used to facilitate reactions in biphasic systems.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Purity Analysis

If you observe unexpected peaks in your HPLC chromatogram when analyzing a new batch of this compound, follow this troubleshooting workflow.

Experimental Workflow: HPLC Impurity Investigation

hplc_troubleshooting start Unexpected Peak Observed in HPLC check_blank Inject Blank (Mobile Phase/Diluent) start->check_blank is_ghost_peak Is Peak Present in Blank? check_blank->is_ghost_peak troubleshoot_system Ghost Peak: - Check mobile phase - Flush injector - Clean detector is_ghost_peak->troubleshoot_system Yes analyze_impurity Peak is Real: Potential Impurity is_ghost_peak->analyze_impurity No identify_impurity Identify Impurity: - Check synthesis route - Run Mass Spec (LC-MS) - Compare to known standards analyze_impurity->identify_impurity quantify_impurity Quantify Impurity: - Use relative peak area - Check if within spec identify_impurity->quantify_impurity

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Possible Causes & Solutions for Real Impurities:

  • Unreacted Starting Material: The synthesis of isonipecotic acid often involves the reduction of isonicotinic acid.[4] An incomplete reaction could leave residual isonicotinic acid, which would appear as a separate peak in a reverse-phase HPLC method.

  • Synthesis By-products: Depending on the synthetic route, various side-products can be generated. Review the supplier's synthesis information if available.

  • Degradation: Although stable, improper storage (e.g., exposure to high heat or light) can cause degradation. Ensure the compound is stored in a cool, dark place as recommended.[7]

Data Presentation: Table 2. HPLC Troubleshooting for Polar Compounds

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with column silanols.Use a column with low silanol activity or add a competing amine (e.g., 0.1% triethylamine) to the mobile phase.[8] Decrease mobile phase pH to suppress silanol ionization.[9]
Retention Time Drift Column temperature fluctuation; Mobile phase composition changing.Use a column oven for stable temperature control.[10] Prepare fresh mobile phase daily and ensure proper mixing/degassing.[10]
Poor Resolution Inappropriate mobile phase or column.Optimize mobile phase (e.g., change acetonitrile/water ratio, adjust pH). Consider a different column chemistry (e.g., HILIC for very polar compounds).

Key Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method provides a general procedure for assessing the purity of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A common starting point is 10% Acetonitrile and 90% Water containing 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS compatibility).[8][11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200-210 nm (as isonipecotic acid has no strong chromophore, low UV is required).

  • Sample Preparation:

    • Prepare a diluent of 50:50 acetonitrile/water.

    • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of diluent to get a 1.0 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject 10 µL of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of any late-eluting impurities (e.g., 10-15 minutes).

    • Calculate purity based on the area percent of the main peak relative to all peaks.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol is for determining the water content, a critical parameter for accurate weighing and stoichiometric calculations.

  • Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.

  • Reagents: Karl Fischer reagents suitable for amines. Commercially available reagents for compounds with basic nitrogen are recommended to avoid side reactions.

  • Procedure (Volumetric):

    • Place the titration medium (e.g., methanol) into the titration vessel and pre-titrate to a dry, stable endpoint with the Karl Fischer titrant.

    • Accurately weigh a suitable amount of this compound (e.g., 100-200 mg) and add it to the vessel.

    • Start the titration. The instrument will automatically dispense the titrant until the endpoint is reached.

    • The instrument software will calculate the percentage of water based on the sample weight and the volume of titrant consumed. Because isonipecotic acid is an amine, side reactions can occur that interfere with the titration. Using a specialized Karl Fischer reagent for amines or adding a neutralizing agent like benzoic acid to the solvent can mitigate these effects.[12]

Mechanism of Action Visualization

Isonipecotic acid and its structural isomer, nipecotic acid, are known inhibitors of GABA transporters (GATs).[13] They act by competitively binding to the transporter, preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This increases the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission.[14]

Signaling Pathway: Inhibition of GABA Transporter GAT-1

GABA_Uptake_Inhibition cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GAT1 GABA Transporter (GAT-1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Binds Isonipecotic_Acid Isonipecotic Acid (Inhibitor) Isonipecotic_Acid->GAT1 Blocks Inhibitory_Signal Inhibitory Signal (Cl⁻ Influx) GABA_receptor->Inhibitory_Signal Activates

Caption: Competitive inhibition of GAT-1 by isonipecotic acid.

References

Technical Support Center: Isonipecotic Acid Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting the pH of isonipecotic acid hydrochloride solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of isonipecotic acid to consider when preparing solutions?

Isonipecotic acid is a zwitterionic compound, meaning it possesses both an acidic (carboxylic acid) and a basic (secondary amine) functional group. The two pKa values for isonipecotic acid are approximately 3.73 for the carboxylic acid group and 10.72 for the secondary amine.[1] This dual nature is critical to understanding its solubility and behavior in solution as the pH is adjusted. This compound is the salt form and is freely soluble in water.[2]

Q2: What is the isoelectric point (pI) of isonipecotic acid and why is it important?

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a simple amino acid, the pI can be estimated by averaging the two pKa values:

pI ≈ (pK_a1 + pK_a2) / 2 = (3.73 + 10.72) / 2 = 7.23

At the pI, the solubility of isonipecotic acid is at its minimum, which can lead to precipitation. Therefore, it is crucial to be aware of this pH range when adjusting the pH of your solution.

Q3: Which buffers are suitable for this compound solutions?

The choice of buffer depends on the desired final pH of your solution. A general principle is to select a buffer with a pKa value close to your target pH.[3] Given the pKa values of isonipecotic acid, different buffer systems would be appropriate for different pH ranges:

  • Acidic pH (around 3-5): Acetate or citrate buffers can be considered.

  • Neutral pH (around 6-8): Phosphate-based buffers (e.g., PBS) or zwitterionic buffers like HEPES are suitable.

  • Basic pH (around 9-11): Carbonate-bicarbonate or borate buffers may be used.

It is essential to ensure that the chosen buffer components do not interact with isonipecotic acid or interfere with downstream applications.

Q4: How should I prepare an this compound solution at a specific pH?

It is generally recommended to first dissolve the this compound in the chosen solvent (typically water) and then adjust the pH to the desired value. Adding the solid directly to a buffered solution may result in slow dissolution or precipitation if the buffer's pH is near the pI of isonipecotic acid.

Troubleshooting Guide

This guide addresses common issues encountered when adjusting the pH of this compound solutions.

Issue 1: Precipitation or cloudiness observed upon pH adjustment.

  • Possible Cause: The pH of the solution is near the isoelectric point (pI ≈ 7.23) of isonipecotic acid, where its solubility is at a minimum.

  • Solution:

    • Avoid the pI: If your experimental design allows, work at a pH that is at least 1-2 pH units away from the pI.

    • pH Adjustment Strategy: When titrating with a base (e.g., NaOH) to increase the pH, the solution will pass through the pI. To minimize precipitation, add the base slowly and with vigorous stirring to avoid localized high concentrations.

    • Re-dissolution: If precipitation occurs, you may be able to redissolve the material by adjusting the pH further away from the pI (either more acidic or more basic).

Issue 2: The final pH of the solution is unstable and drifts over time.

  • Possible Cause 1: Insufficient buffering capacity.

  • Solution: Increase the concentration of the buffer. A higher buffer concentration will provide greater resistance to pH changes.[3]

  • Possible Cause 2: Absorption of atmospheric CO2.

  • Solution: For basic solutions (pH > 8), absorption of atmospheric CO2 can lead to a decrease in pH. Prepare and store such solutions in tightly sealed containers.

Quantitative Data Summary

PropertyValueSource
Molecular Weight (Isonipecotic Acid)129.16 g/mol [2]
Molecular Weight (Isonipecotic Acid HCl)165.62 g/mol
pKa1 (Carboxylic Acid)~3.73[1]
pKa2 (Secondary Amine)~10.72[1]
Isoelectric Point (pI)~7.23Calculated
Water Solubility (Hydrochloride salt)Freely soluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Solution at pH 7.4

  • Weigh the Compound: Weigh the appropriate amount of this compound to prepare the desired volume of a 10 mM solution.

  • Initial Dissolution: Dissolve the weighed compound in approximately 80% of the final volume of high-purity water.

  • pH Measurement: Calibrate a pH meter and measure the initial pH of the solution. The initial pH of the dissolved hydrochloride salt will be acidic.

  • pH Adjustment: While stirring the solution, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise to raise the pH. Monitor the pH closely. Be particularly cautious when approaching the isoelectric point (around pH 7.23) to avoid precipitation.

  • Final Volume: Once the target pH of 7.4 is reached and stable, add high-purity water to bring the solution to the final desired volume.

  • Filtration (Optional): If required for the application, filter the solution through a 0.22 µm filter.

Mandatory Visualizations

Adjusting_pH_Workflow cluster_prep Solution Preparation cluster_adjust pH Adjustment cluster_finalize Finalization weigh Weigh Isonipecotic Acid HCl dissolve Dissolve in ~80% of final volume weigh->dissolve measure_ph Measure initial pH dissolve->measure_ph add_base Slowly add dilute base (e.g., 0.1M NaOH) with stirring measure_ph->add_base monitor_ph Monitor pH continuously add_base->monitor_ph monitor_ph->add_base pH < target final_volume Adjust to final volume with solvent monitor_ph->final_volume pH = target filter Filter (optional) final_volume->filter

Caption: Workflow for preparing a pH-adjusted this compound solution.

Troubleshooting_Precipitation cluster_solutions Solutions start Precipitation observed during pH adjustment check_ph Is the current pH near the pI (~7.23)? start->check_ph adjust_away Adjust pH further away from pI to redissolve check_ph->adjust_away Yes slow_titration In future preparations: - Titrate slowly - Stir vigorously check_ph->slow_titration Yes change_ph If possible, change target pH to be >1-2 units from pI check_ph->change_ph Yes other_issue Investigate other causes: - Contamination - Buffer incompatibility check_ph->other_issue No

Caption: Troubleshooting guide for precipitation issues during pH adjustment.

References

Troubleshooting isonipecotic acid hydrochloride synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isonipecotic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isonipecotic acid?

A1: The most prevalent method for synthesizing isonipecotic acid is the catalytic hydrogenation of isonicotinic acid.[1][2] This process typically involves reacting isonicotinic acid with hydrogen gas in the presence of a metal catalyst, such as platinum oxide (PtO2), palladium on carbon (Pd/C), or rhodium on a support like alumina.[3][4][5] The reaction is usually carried out in a solvent like water, glacial acetic acid, or an alcohol.[1][4]

Q2: What are the potential sources of impurities in this compound synthesis?

A2: Impurities can arise from several sources during the synthesis, including:

  • Unreacted Starting Materials: Incomplete hydrogenation can lead to the presence of residual isonicotinic acid.

  • Side Reactions: Undesired chemical transformations during the reaction can generate byproducts. A common side reaction is decarboxylation, particularly if there are issues with temperature or catalyst control, leading to the formation of piperidine.[5][6]

  • Intermediates: Partially hydrogenated intermediates, such as di- or tetrahydropyridine derivatives, may be present if the reaction does not go to completion.

  • Catalyst Leaching: Trace amounts of the metal catalyst may leach into the product.

  • Solvent Residues: Residual solvents from the reaction or purification steps may be present in the final product.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common and effective method for purifying this compound is recrystallization.[7] Suitable solvents for recrystallization include water, ethanol, or a mixture of water and hydrochloric acid. The choice of solvent depends on the impurity profile of the crude product.

Q4: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reversed-phase method with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is often employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities, such as residual solvents or certain byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in impurities and can be used to confirm the identity of the final product.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions

CauseRecommended Action
Incomplete Hydrogenation - Increase Reaction Time: Extend the reaction time to ensure complete conversion of the starting material. Monitor the reaction progress using TLC or HPLC. - Increase Hydrogen Pressure: Higher hydrogen pressure can improve the rate and completeness of the hydrogenation.[4] - Check Catalyst Activity: The catalyst may be deactivated. Use fresh, high-quality catalyst. Ensure proper handling to avoid exposure to air and moisture.
Catalyst Poisoning - Purify Starting Material: Impurities in the isonicotinic acid can poison the catalyst. Ensure the starting material is of high purity. - Use an Acidic Medium: Performing the hydrogenation in an acidic solvent like glacial acetic acid can sometimes mitigate catalyst poisoning by the nitrogen atom in the pyridine ring.[4][6]
Product Loss During Work-up - Optimize Extraction: If an extraction step is used, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase. - Careful Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this can lead to significant product loss in the mother liquor.
Decarboxylation - Control Reaction Temperature: High temperatures can promote decarboxylation. Maintain the recommended reaction temperature.[5]
Problem 2: Presence of Impurities in the Final Product

Identifying and Eliminating Common Impurities

Observed Impurity/IssuePotential IdentityTroubleshooting Steps
Peak corresponding to starting material in HPLC/TLC Isonicotinic Acid- See "Incomplete Hydrogenation" in the low yield troubleshooting section. - Optimize the recrystallization process to effectively remove the more polar starting material.
Unexpected peak with a lower molecular weight in MS Piperidine (from decarboxylation)- Review and control the reaction temperature to prevent decarboxylation.[5] - Piperidine is more volatile and basic than the product; it may be removable by careful evaporation or by washing with a non-polar organic solvent during work-up.
Broad peaks or multiple closely eluting peaks in HPLC Partially hydrogenated intermediates- Increase the reaction time or hydrogen pressure to ensure complete reduction of the pyridine ring.
Discoloration of the final product (e.g., yellow or brown) Polymeric byproducts or catalyst residue- Treat the crude product with activated charcoal during recrystallization to remove colored impurities. - Ensure complete removal of the catalyst by filtration through a fine filter medium (e.g., Celite).

Experimental Protocols

Synthesis of Isonipecotic Acid via Catalytic Hydrogenation of Isonicotinic Acid

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Isonicotinic acid

  • Platinum oxide (PtO2) catalyst

  • Glacial acetic acid

  • Hydrogen gas

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve isonicotinic acid in glacial acetic acid.

  • Carefully add the platinum oxide catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the starting material.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by taking aliquots and analyzing them by TLC or HPLC.

  • Once the reaction is complete (typically after several hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of glacial acetic acid to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in water and add concentrated hydrochloric acid to precipitate this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot deionized water or aqueous ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize the yield of pure crystals.

  • Collect the crystals by filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes for Isonipecotic Acid Synthesis

ParameterTypical Range/ValueExpected Outcome
Catalyst Platinum Oxide, Palladium on CarbonHigh conversion
Solvent Glacial Acetic Acid, WaterGood solubility of starting material
Hydrogen Pressure 50 - 1000 psiComplete hydrogenation
Temperature Room Temperature to 80 °CControlled reaction rate
Yield 80 - 95%Efficient conversion
Purity (after recrystallization) >99%High purity final product

Visualizations

experimental_workflow start Start: Crude Isonipecotic Acid HCl dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add activated charcoal (if colored) dissolve->charcoal optional hot_filter Hot filtration dissolve->hot_filter charcoal->hot_filter cool Cool to crystallize hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter_wash Filter and wash with cold solvent ice_bath->filter_wash dry Dry under vacuum filter_wash->dry end End: Pure Isonipecotic Acid HCl dry->end

Caption: Recrystallization workflow for this compound.

troubleshooting_pathway cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Low Purity Detected check_hplc Analyze by HPLC start->check_hplc start_material Isonicotinic Acid Peak Present check_hplc->start_material Early eluting peak decarboxylation Piperidine Peak Present check_hplc->decarboxylation Volatile, basic impurity intermediates Unidentified Peaks check_hplc->intermediates Multiple peaks incomplete_rxn Increase reaction time/pressure start_material->incomplete_rxn rerun_purification Re-recrystallize start_material->rerun_purification control_temp Optimize reaction temperature decarboxylation->control_temp further_analysis Characterize with MS/NMR intermediates->further_analysis incomplete_rxn->check_hplc Re-analyze control_temp->check_hplc Re-analyze rerun_purification->check_hplc Re-analyze

References

Technical Support Center: Isonipecotic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isonipecotic acid hydrochloride. The information is designed to address specific issues that may arise during in vitro cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is the hydrochloride salt of isonipecotic acid (also known as piperidine-4-carboxylic acid). It is a conformationally constrained analog of γ-aminobutyric acid (GABA).[1] Its primary known biological activity is as a partial agonist of the GABA-A receptor.[1][2]

Q2: What are the known safety and handling precautions for this compound?

According to safety data sheets, this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Q3: Are there any known cell toxicity issues with this compound?

Direct and extensive public studies detailing the specific cytotoxic effects of this compound on various cell lines are limited. However, as a GABA-A receptor agonist, high concentrations or prolonged exposure could potentially lead to cellular stress, particularly in neuronal cell lines expressing these receptors.[6] It is crucial to perform dose-response studies to determine the non-toxic and cytotoxic concentration ranges for your specific cell type and experimental conditions.

Q4: Could this compound induce apoptosis?

While there is no direct evidence from the provided search results confirming that this compound induces apoptosis, many chemical compounds can trigger programmed cell death at certain concentrations. As a GABA receptor agonist, it could potentially modulate signaling pathways that influence cell survival and death.[6] If you suspect apoptosis, it is recommended to perform specific assays such as caspase activity assays, TUNEL staining, or Annexin V/PI staining.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro cytotoxicity assays with this compound.

General Cell Culture and Compound Handling
Issue Possible Cause Troubleshooting Steps
Inconsistent results between experiments 1. Variability in cell seeding density.2. Inconsistent compound concentration.3. Contamination of cell cultures.1. Ensure accurate cell counting and seeding.2. Prepare fresh stock solutions of this compound and verify the final concentrations.3. Regularly check for microbial contamination.
Precipitation of the compound in culture medium 1. Poor solubility of this compound at the desired concentration.2. Interaction with media components.1. Prepare a higher concentration stock solution in a suitable solvent (e.g., sterile water or PBS) and then dilute to the final concentration in the culture medium. Ensure the final solvent concentration is non-toxic to the cells.2. Test the solubility in a small volume of medium before adding to the cell cultures.
Troubleshooting for Specific Cytotoxicity Assays

The following tables provide troubleshooting guidance for three common colorimetric cytotoxicity assays: MTT, LDH, and Neutral Red Uptake.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Issue Possible Cause Troubleshooting Steps
Low absorbance readings in control wells 1. Low cell number.2. Reduced metabolic activity of cells.3. Incomplete solubilization of formazan crystals.1. Optimize cell seeding density.2. Ensure cells are in the logarithmic growth phase.3. Ensure complete dissolution of formazan crystals by thorough mixing and appropriate incubation time with the solubilization solution.[7]
High background absorbance 1. Contamination of reagents or media.2. Interaction of this compound with MTT reagent.1. Use fresh, sterile reagents and media.2. Run a control with the compound in cell-free media to check for any direct reaction with MTT.
High variability between replicate wells 1. Uneven cell seeding.2. Incomplete mixing of reagents.3. Cell clumping.1. Ensure a homogenous cell suspension before seeding.2. Mix reagents thoroughly by gentle pipetting.3. Ensure single-cell suspension before plating.

LDH (Lactate Dehydrogenase) Assay

The LDH assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.

Issue Possible Cause Troubleshooting Steps
High spontaneous LDH release in control wells 1. Over-seeding of cells.2. Poor cell health.3. Mechanical stress during handling.1. Optimize cell seeding density.2. Ensure cells are healthy and not overly confluent.3. Handle plates gently and avoid vigorous pipetting.
Low LDH release in positive control (lysis buffer) 1. Insufficient lysis of cells.2. Low cell number.1. Ensure the lysis buffer is added correctly and incubated for the recommended time.2. Increase the cell seeding density.
Interference from the compound This compound may inhibit LDH activity.Run a control to test if the compound interferes with the LDH enzyme activity by adding it to the lysate of untreated cells.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Issue Possible Cause Troubleshooting Steps
Low neutral red uptake in control cells 1. Low cell number.2. Suboptimal incubation time with the dye.3. Precipitation of the neutral red dye.1. Optimize cell seeding density.2. Optimize the incubation time for your specific cell line.3. Ensure the neutral red solution is properly prepared and filtered.[8][9]
High background Incomplete washing of unincorporated dye.Wash the cells thoroughly but gently after the dye incubation step.
Inconsistent staining Uneven distribution of cells or dye.Ensure even cell seeding and proper mixing of the neutral red solution in the wells.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format. Below are example tables for presenting IC50 values and percentage of cytotoxicity.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
SH-SY5Y (Neuroblastoma)MTT24Data
SH-SY5Y (Neuroblastoma)MTT48Data
HEK293 (Embryonic Kidney)LDH24Data
HEK293 (Embryonic Kidney)LDH48Data
HepG2 (Hepatoma)Neutral Red24Data
HepG2 (Hepatoma)Neutral Red48Data
Note: This table is a template. Users should populate it with their own experimental data.

Table 2: Percentage of Cytotoxicity at Different Concentrations of this compound (48-hour exposure)

Concentration (µM)Cell Line: SH-SY5Y (% Cytotoxicity ± SD)Cell Line: HEK293 (% Cytotoxicity ± SD)
0 (Control)0 ± SD0 ± SD
10Data ± SDData ± SD
50Data ± SDData ± SD
100Data ± SDData ± SD
500Data ± SDData ± SD
Note: This table is a template. Users should populate it with their own experimental data derived from assays like LDH release.

Experimental Protocols

Detailed methodologies for standard cytotoxicity assays are provided below. These are general protocols and may require optimization for your specific cell line and experimental setup.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control and maximum LDH release (from lysed cells).

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Dye Incubation: After treatment, remove the medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with PBS to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., acidified ethanol) to each well and incubate with gentle shaking to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of cell viability based on the amount of neutral red uptake in treated cells compared to the control.

Visualizations

Signaling Pathways

The following diagrams illustrate the two main apoptosis signaling pathways that could be investigated if this compound is suspected of inducing apoptosis.

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor DISC Death-Inducing Signaling Complex (DISC) DeathReceptor->DISC Caspase8 Caspase-8 (Initiator Caspase) DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic Apoptosis Pathway.

Intrinsic_Apoptosis_Pathway CellularStress Cellular Stress (e.g., DNA damage) Bcl2Family Bcl-2 Family Proteins (e.g., Bax, Bak) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow Start Start: Prepare Isonipecotic Acid Hydrochloride Stock CellCulture Seed Cells in 96-well Plates Start->CellCulture Treatment Treat Cells with Serial Dilutions of Compound CellCulture->Treatment Incubation Incubate for 24h, 48h, etc. Treatment->Incubation AssayChoice Select Cytotoxicity Assay Incubation->AssayChoice MTT MTT Assay AssayChoice->MTT Metabolic Activity LDH LDH Assay AssayChoice->LDH Membrane Integrity NeutralRed Neutral Red Assay AssayChoice->NeutralRed Lysosomal Integrity Measurement Measure Absorbance MTT->Measurement LDH->Measurement NeutralRed->Measurement Analysis Data Analysis: Calculate % Viability/Toxicity, IC50 Measurement->Analysis End End Analysis->End

Caption: General Cytotoxicity Experimental Workflow.

References

Validation & Comparative

A Comparative Guide to Isonipecotic Acid and Other GABAa Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of isonipecotic acid with other prominent gamma-aminobutyric acid type A (GABAa) receptor agonists, including the endogenous ligand GABA, muscimol, and gaboxadol. It is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology. This document summarizes key quantitative data, details common experimental protocols, and visualizes essential pathways and workflows to facilitate a comprehensive understanding of these compounds.

Introduction

The GABAa receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its activation by agonists leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This mechanism is a critical target for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

This guide focuses on a comparative analysis of isonipecotic acid, a conformationally restricted analog of GABA, against other well-characterized GABAa receptor agonists. Understanding the distinct pharmacological profiles of these agonists, including their binding affinities, potencies, and efficacies at different GABAa receptor subtypes, is crucial for the rational design of novel therapeutics with improved selectivity and side-effect profiles.

Comparative Analysis of GABAa Receptor Agonists

The pharmacological effects of GABAa receptor agonists are determined by their affinity for the receptor, their ability to elicit a functional response (efficacy), and their selectivity for the various subtypes of the GABAa receptor. The following sections and data tables provide a quantitative comparison of isonipecotic acid with GABA, muscimol, and gaboxadol.

The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from radioligand binding assays. Potency, the concentration of an agonist required to produce 50% of its maximal effect, is represented by the half-maximal effective concentration (EC50) derived from functional assays like electrophysiological recordings.

CompoundParameterValueReceptor Subtype / PreparationReference
Isonipecotic Acid IC500.33 µMRat Brain Membranes ([3H]GABA displacement)[1]
Partial Agonistα1, α2, α3, α5-containing
GABA EC501.4 - 278 µMVarious recombinant and native receptors
Muscimol Ki~1-2 nMδ-subunit containing receptors
EC50~1-2 nMRecombinant α4β3δ receptors
EC500.65 µMRecombinant α1β3 receptors
Kd~10 nM (high affinity), ~0.5 µM (low affinity)Bovine brain membranes
Gaboxadol (THIP) Ki130 nMNative GABAa receptors
EC506 µMRecombinant α4β3δ receptors
EC50154 µMRecombinant α1β2γ2 receptors

Note: The binding affinities and potencies of GABAa receptor agonists can vary significantly depending on the specific subunit composition of the receptor and the experimental conditions. The data presented here are a selection from the available literature to illustrate the general pharmacological profiles of these compounds.

Signaling Pathway

Activation of the GABAa receptor by an agonist initiates a signaling cascade that culminates in neuronal inhibition. The binding of the agonist to the extracellular domain of the receptor triggers a conformational change, opening the integral chloride ion channel. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.

GABAa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist GABAa_Receptor GABAa Receptor Agonist->GABAa_Receptor Binds to Cl_ion Cl- GABAa_Receptor->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Neuronal_Inhibition Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition Results in Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Separate Bound & Unbound Ligand Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Data (IC50, Ki) Measure->Analyze End End Analyze->End

References

Validating the Efficacy of Synthesized Isonipecotic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized isonipecotic acid hydrochloride's efficacy against relevant alternatives. It includes summaries of quantitative data, detailed experimental protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the objective assessment of its performance.

Introduction to Isonipecotic Acid

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). It functions as a partial agonist at GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain. Due to its structural similarity to GABA, isonipecotic acid and its derivatives are valuable tools in neuroscience research and as building blocks for the synthesis of various drugs, particularly those targeting the GABAergic system for conditions like epilepsy and anxiety.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of isonicotinic acid. A common method involves the catalytic hydrogenation of isonicotinic acid in the presence of a platinum oxide catalyst. An alternative approach involves the esterification of isonipecotic acid to its methyl or ethyl ester, followed by N-alkylation and subsequent hydrolysis of the ester to yield the desired N-substituted isonipecotic acid derivative.

Experimental Protocol: Synthesis of Isonipecotic Acid Methyl Ester

A plausible and efficient method for the synthesis of isonipecotic acid methyl ester, a key intermediate, involves the following steps:

  • Esterification: Suspend isonipecotic acid in an excess of dry methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride or a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Allow the reaction to proceed, monitoring for the consumption of the starting material.

  • Upon completion, the solvent is evaporated, and the resulting isonipecotic acid methyl ester hydrochloride can be isolated.

  • To obtain the free ester, the hydrochloride salt is dissolved in a minimum amount of water, and an equimolar amount of a base like potassium bicarbonate is added.

  • The solution is warmed, and the water is then evaporated. The residue is treated with methanol and filtered to remove inorganic salts.

  • Evaporation of the methanol filtrate yields the isonipecotic acid methyl ester.

Efficacy Validation: In Vitro and In Vivo Assessment

The efficacy of synthesized this compound is primarily validated through in vitro receptor binding assays and in vivo models of neurological disorders, such as epilepsy.

In Vitro Efficacy: GABA-A Receptor Binding Affinity

A crucial step in validating the efficacy of synthesized isonipecotic acid is to determine its binding affinity for the GABA-A receptor. This is typically done using a radioligand binding assay.

Experimental Protocol: GABA-A Receptor Binding Assay ([³H]GABA)

This protocol outlines the measurement of a compound's ability to displace a radiolabeled GABA analog, such as [³H]GABA or [³H]muscimol, from the GABA-A receptor.

Membrane Preparation:

  • Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose).

  • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g) to pellet the membranes.

  • Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances.

  • Resuspend the final pellet in the binding buffer.

Binding Assay:

  • Incubate the prepared brain membranes with a fixed concentration of the radioligand (e.g., 5 nM [³H]muscimol) and varying concentrations of the synthesized this compound.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 10 mM).

  • After incubation (e.g., 45 minutes at 4°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is then calculated.

In Vivo Efficacy: Anticonvulsant Activity

The anticonvulsant properties of synthesized this compound can be evaluated in animal models of seizures, such as the Maximal Electroshock (MES) test in mice.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[1]

  • Administer the synthesized this compound or a vehicle control to groups of mice (e.g., intraperitoneally).

  • After a predetermined time (e.g., 30-60 minutes), induce seizures by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[1]

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.[1]

  • The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.

Comparative Performance Analysis

To objectively evaluate the efficacy of synthesized this compound, its performance should be compared with established alternatives that modulate the GABAergic system. Key comparators include nipecotic acid and gaboxadol.

  • Nipecotic Acid: An isomer of isonipecotic acid, nipecotic acid is primarily known as a GABA uptake inhibitor, increasing the synaptic concentration of GABA.[2]

  • Gaboxadol: A selective extrasynaptic GABA-A receptor agonist that has been investigated for its hypnotic and anxiolytic properties.

Quantitative Data Comparison

The following tables summarize the key quantitative data for isonipecotic acid and its alternatives.

Table 1: In Vitro GABA-A Receptor and Transporter Interactions

CompoundTargetParameterValueReference
Isonipecotic Acid GABA-A ReceptorIC50 ([³H]GABA binding)0.33 µM[3]
GABA-A Receptor (α1, α2, α3, α5)Emax (Partial Agonist)46-57%[4]
GABA-A Receptor (α4, α6)Emax (Full/Near-Full Agonist)83-104%[4]
Nipecotic Acid GABA-A ReceptorEC50 (Channel Activation)~300 µM[5]
GABA Transporter 1 (GAT-1)IC502.6 µM (mouse)
GABA Transporter 2 (GAT-2)IC50310 µM (mouse)
GABA Transporter 3 (GAT-3)IC5029 µM (mouse)
GABA Transporter 4 (GAT-4)IC5016 µM (mouse)

Table 2: Comparative In Vivo Anticonvulsant Activity of Ester Derivatives

A study comparing various esters of nipecotic and isonipecotic acids found that the p-nitrophenyl esters of both compounds demonstrated the most significant activity against bicuculline-induced seizures.[3] This suggests that both parent compounds, when appropriately derivatized to improve blood-brain barrier penetration, have potential as anticonvulsants.

Visualizing Mechanisms and Workflows

Signaling Pathway of GABA-A Receptor Agonists

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GABA_A_Receptor Binds to (Agonist) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GABA_A_Receptor->Hyperpolarization Cl- Influx

Caption: GABA-A receptor signaling pathway.

Experimental Workflow for Efficacy Validation

Efficacy_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Synthesis Synthesize Isonipecotic Acid Hydrochloride Purification Purify and Characterize (e.g., NMR, MS) Synthesis->Purification Binding_Assay GABA-A Receptor Binding Assay Purification->Binding_Assay MES_Test Maximal Electroshock (MES) Test Purification->MES_Test Data_Analysis_InVitro Calculate IC50 Binding_Assay->Data_Analysis_InVitro Data_Analysis_InVivo Determine ED50 MES_Test->Data_Analysis_InVivo

Caption: Experimental workflow for efficacy validation.

Conclusion

Synthesized this compound demonstrates clear efficacy as a GABA-A receptor partial agonist. Its in vitro binding affinity is notable, and while direct in vivo comparisons with its isomer, nipecotic acid, are limited for the parent compounds, studies on their derivatives suggest comparable anticonvulsant potential. The primary difference in their mechanism of action, with isonipecotic acid being a direct receptor agonist and nipecotic acid acting as a GABA uptake inhibitor, makes them valuable yet distinct tools for modulating the GABAergic system. Further head-to-head comparative studies of the parent compounds in various in vivo models would provide a more definitive assessment of their relative therapeutic potential. Gaboxadol serves as a clinically relevant benchmark for a selective GABA-A agonist, though its development was halted. The provided experimental protocols offer a robust framework for researchers to independently validate the efficacy of their synthesized this compound.

References

Comparative Analysis of Isonipecotic Acid Hydrochloride Cross-reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of isonipecotic acid hydrochloride, a known γ-aminobutyric acid (GABA) receptor modulator, with a focus on its cross-reactivity with other potential off-target receptors. The information presented herein is supported by experimental data to aid in the evaluation of its selectivity and potential for off-target effects.

Overview of Isonipecotic Acid

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of GABA.[1] It is recognized primarily for its activity as a partial agonist at GABA type A (GABAA) receptors.[1][2] The hydrochloride salt is a common formulation used in research settings. Understanding the selectivity of isonipecotic acid is crucial for interpreting experimental results and predicting its pharmacological profile.

Quantitative Analysis of Receptor Binding

To assess the cross-reactivity of isonipecotic acid, a review of available receptor binding data is essential. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of isonipecotic acid at its primary target, the GABAA receptor, and at least one other screened receptor.

Receptor Ligand Assay Type Species Tissue Ki (nM) IC50 (nM) Reference
GABAA[3H]muscimolBindingRatBrain synaptic membranes501.19, 510[3]
GABAA[3H]GABABindingRatBrain synaptosomal membranes330[3]
NMDA[3H]strychnineBindingRat94,100[3]

Note: A higher Ki or IC50 value indicates lower binding affinity. The data indicates that isonipecotic acid has a significantly higher affinity for the GABAA receptor compared to the NMDA receptor, suggesting a degree of selectivity.

Cross-reactivity Profile of a Structural Analog: Nipecotic Acid

Direct comprehensive screening data for isonipecotic acid across a wide panel of receptors is limited in publicly available literature. However, data from its structural isomer, nipecotic acid (piperidine-3-carboxylic acid), can provide insights into potential cross-reactivities. Nipecotic acid is primarily known as a GABA uptake inhibitor. Studies have shown that nipecotic acid also exhibits activity at other targets:

  • GABA Transporters: Nipecotic acid is a known inhibitor of GABA transporters, which could be a potential off-target activity for isonipecotic acid.

  • Direct GABAA Receptor Activation: At higher concentrations, nipecotic acid has been shown to directly activate GABAA receptors, similar to the primary action of isonipecotic acid.

Further investigation into the binding profile of isonipecotic acid across a broad range of receptors, ion channels, and transporters is warranted to fully characterize its selectivity.

Signaling Pathways and Experimental Workflows

To understand how the cross-reactivity of isonipecotic acid is determined, it is important to visualize the relevant signaling pathways and experimental procedures.

GABAA Receptor Signaling Pathway

The primary target of isonipecotic acid is the GABAA receptor, a ligand-gated ion channel. Upon binding of an agonist like GABA or a partial agonist like isonipecotic acid, the channel opens, allowing the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A GABA_A Receptor GABA->GABA_A Binds to Cl_channel Cl- Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Inhibitory Postsynaptic Potential Hyperpolarization->Inhibition Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GABA_A Binds to (Partial Agonist) Experimental_Workflow Compound Isonipecotic Acid Hydrochloride Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Receptor_Panel Panel of Receptors, Ion Channels, Transporters Receptor_Panel->Binding_Assay Data_Acquisition Measure Bound Radioactivity Binding_Assay->Data_Acquisition Data_Analysis Calculate Ki / IC50 values Data_Acquisition->Data_Analysis Results Cross-reactivity Profile Data_Analysis->Results

References

A Comparative Guide to Isonipecotic Acid Hydrochloride and Other GABA Uptake Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Isonipecotic acid hydrochloride and other prominent GABA uptake inhibitors, offering supporting experimental data for researchers, scientists, and drug development professionals. The information is presented to facilitate an informed selection of compounds for neuroscience research.

Introduction to GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its signaling is terminated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by GABA transporters (GATs), which belong to the solute carrier 6 (SLC6) family.[1][2] Four main subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[1][3]

Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[4][5] This mechanism of action is a key therapeutic strategy for various neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[4][5] This guide focuses on comparing the performance of this compound with other well-characterized GABA uptake inhibitors.

Quantitative Comparison of Inhibitor Potency

The potency of GABA uptake inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of GABA uptake. The following table summarizes the IC50 values for Isonipecotic acid (often used interchangeably with its hydrochloride salt in pharmacological studies) and other key inhibitors against different human GABA transporter subtypes.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT-1 IC50 (µM)Selectivity Profile
Isonipecotic Acid ~14.4[6]~66[7]Moderately Active-Primarily GAT1, with lower activity at GAT2.
Tiagabine 0.07[2]>100>100>100Highly selective for GAT1.
SKF-89976A 7.3[6]550[8]944[8]7210[8]Highly selective for GAT1.
CI-966 0.26[9]>100>100>100Highly selective for GAT1.
SNAP-5114 >20021[10]5[10]140[10]Preferential for GAT3 and GAT2 over GAT1 and BGT-1.

Note: IC50 values can vary between studies depending on the experimental conditions, such as the cell type used (e.g., HEK cells, primary neurons, or astrocytes) and the specific assay protocol.[9] The data presented here are representative values from the cited literature.

Mechanism of Action: The GABAergic Synapse

GABA uptake inhibitors act at the synaptic level to modulate neurotransmission. The following diagram illustrates the key components of a GABAergic synapse and the site of action for these inhibitors.

Figure 1. Mechanism of GABAergic Neurotransmission and Inhibition.

Experimental Protocols

The following is a representative protocol for an in vitro [³H]GABA uptake assay, a common method to determine the inhibitory potency of compounds on GABA transporters.

Objective:

To measure the IC50 value of a test compound (e.g., this compound) for the inhibition of GABA uptake by a specific GAT subtype expressed in a cell line.

Materials:
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human GAT subtype of interest (e.g., hGAT1).

  • Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

  • Test Compound: this compound and other reference inhibitors (e.g., Tiagabine).

  • Scintillation Cocktail: A liquid scintillation cocktail suitable for aqueous samples.

  • Instrumentation: Cell culture incubator, microplate reader (for protein quantification), liquid scintillation counter.

Experimental Workflow:

GABA_Uptake_Assay cluster_workflow [³H]GABA Uptake Assay Workflow A 1. Cell Culture: Culture HEK-293 cells expressing the target GAT subtype. B 2. Seeding: Plate cells in 24- or 48-well plates and grow to confluency. A->B C 3. Pre-incubation: Wash cells with assay buffer and pre-incubate with varying concentrations of the test compound for 10-20 minutes. B->C D 4. Initiation of Uptake: Add a fixed concentration of [³H]GABA to initiate the uptake reaction. C->D E 5. Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature. D->E F 6. Termination of Uptake: Rapidly wash cells with ice-cold assay buffer to stop the uptake. E->F G 7. Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). F->G H 8. Scintillation Counting: Transfer cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity. G->H I 9. Data Analysis: Calculate specific [³H]GABA uptake and determine the IC50 value of the test compound. H->I

Figure 2. Experimental workflow for a [³H]GABA uptake assay.
Detailed Procedure:

  • Cell Culture and Plating:

    • Maintain HEK-293 cells expressing the GAT of interest in appropriate culture medium.

    • Seed the cells into 24- or 48-well poly-D-lysine coated plates at a density that allows them to reach confluency on the day of the assay.

  • Assay Performance:

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

    • Prepare serial dilutions of the test compound (this compound) and reference inhibitors in the assay buffer.

    • Add the compound dilutions to the respective wells and pre-incubate for 10-20 minutes at room temperature. Include wells with buffer only (for total uptake) and wells with a saturating concentration of a potent, non-labeled inhibitor like Tiagabine (for non-specific uptake).

    • Initiate the GABA uptake by adding a fixed concentration of [³H]GABA (e.g., 10-50 nM) to all wells.

    • Incubate for a predetermined time (e.g., 10 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 100-200 µL of 0.1 M NaOH) to each well and incubating for at least 30 minutes.

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysates to scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the data.

    • Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of a saturating inhibitor concentration) from the total uptake (CPM with buffer only).

    • Plot the percentage of specific [³H]GABA uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Conclusion

This compound is a moderately potent inhibitor of GABA uptake, primarily acting on GAT1. In comparison, compounds like Tiagabine, SKF-89976A, and CI-966 exhibit significantly higher potency and selectivity for GAT1. Conversely, inhibitors such as SNAP-5114 show a preference for GAT2 and GAT3. The choice of a GABA uptake inhibitor for research purposes will depend on the desired selectivity profile and the specific GAT subtype being investigated. The provided experimental protocol offers a standardized method for quantitatively assessing the inhibitory activity of novel or existing compounds in this class.

References

A Comparative Guide to the Reproducibility of Isonipecotic Acid Hydrochloride Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental reproducibility of isonipecotic acid hydrochloride with its structural and functional analogs. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.

Introduction to Isonipecotic Acid and its Analogs

Isonipecotic acid, a cyclic analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is primarily recognized as a partial agonist of the GABAA receptor. Its hydrochloride salt is commonly used in experimental settings. In the landscape of GABAergic research, several other compounds with structural similarities or related mechanisms of action are frequently employed. This guide focuses on a comparative analysis of this compound with two key groups of alternatives:

  • Direct GABAA Receptor Agonists: Muscimol and Gaboxadol, which, like isonipecotic acid, directly activate the GABAA receptor.

  • GABA Uptake Inhibitors: Nipecotic acid and Guvacine, which are structurally related to isonipecotic acid but primarily function by inhibiting the reuptake of GABA, thereby increasing its synaptic concentration.

The reproducibility of experimental outcomes is a cornerstone of scientific validity. This guide delves into the available data to assess the consistency of results reported for these compounds.

Comparative Analysis of In Vitro Data

The following tables summarize key quantitative data from various in vitro studies, providing a basis for comparing the performance and reproducibility of this compound and its alternatives. Variability in reported values can stem from differences in experimental conditions, such as radioligand concentration, tissue preparation, and specific receptor subunit composition.

GABAA Receptor Binding Affinity and Potency
CompoundActionReceptor/AssayKi (nM)IC50 (µM)EC50 (µM)Reference(s)
Isonipecotic Acid GABAA Partial Agonist[3H]GABA binding-0.33-[1]
Muscimol GABAA Full Agonist[3H]Muscimol binding2-10-0.2 - 1.0[2]
Gaboxadol (THIP) GABAA Partial Agonistα1β2γ2S GABAA Receptors--154[3]
Nipecotic Acid GABA Uptake InhibitorGABAA Receptor Binding>100,000>100~300 (direct activation)[2][4]
Guvacine GABA Uptake InhibitorGABAA Receptor Binding->100-[5]

Note on Reproducibility: The reported binding affinities and potencies for well-established compounds like Muscimol show a degree of variability across different studies. This highlights the importance of consistent experimental protocols for achieving reproducible results. For isonipecotic acid, fewer data points are available, making a direct assessment of inter-study reproducibility more challenging. One study noted that a yellow fluorescent protein (YFP)-based assay for GABAA channel activation was found to be robust and reproducible[6][7].

GABA Transporter (GAT) Inhibition
CompoundTargetIC50 (µM)Reference(s)
Nipecotic Acid mGAT-12.6[2]
mGAT-2310[2]
mGAT-329[2]
mGAT-416[2]
Guvacine Rat GAT-139[8]
Rat GAT-258[8]
Rat GAT-3378[8]
Muscimol GABA TransporterWeak inhibitor[9]

Note on Reproducibility: The IC50 values for GABA uptake inhibitors can vary depending on the specific transporter subtype and the experimental system used. Inter-laboratory comparisons of IC50 values often show some degree of variability, which can be attributed to differences in assay conditions and data analysis methods[10][11][12][13].

Experimental Protocols

To facilitate the reproducibility of experimental findings, detailed methodologies for key assays are provided below.

GABAA Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to the GABAA receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound for a specific radioligand binding to the GABAA receptor.

Materials:

  • Brain tissue homogenate (e.g., rat cerebral cortex) or cell membranes expressing specific GABAA receptor subtypes.

  • Radioligand (e.g., [3H]GABA or [3H]Muscimol).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., unlabeled GABA).

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

  • Binding Assay: In assay tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled GABA.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

GABA Uptake Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds on GABA transporters.

Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake into synaptosomes or cells expressing GABA transporters.

Materials:

  • Synaptosomes (prepared from brain tissue) or cell lines stably expressing specific GAT subtypes (e.g., HEK-293 cells).

  • Radiolabeled GABA ([3H]GABA).

  • Test compound (e.g., nipecotic acid).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation: Prepare synaptosomes from brain tissue or culture cells expressing the target GAT subtype.

  • Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of the test compound for a defined period.

  • Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of [3H]GABA.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration or by washing with ice-cold buffer.

  • Quantification: Lyse the cells or synaptosomes and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of GABA uptake at each concentration of the test compound. Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the compounds and experimental workflows discussed in this guide.

GABAA_Receptor_Signaling cluster_agonists Direct GABAA Receptor Agonists cluster_inhibitors GABA Uptake Inhibitors Isonipecotic_Acid Isonipecotic Acid (Partial Agonist) GABA_Receptor GABAA Receptor Isonipecotic_Acid->GABA_Receptor Binds to Muscimol Muscimol (Full Agonist) Muscimol->GABA_Receptor Binds to Gaboxadol Gaboxadol (Partial Agonist) Gaboxadol->GABA_Receptor Binds to Nipecotic_Acid Nipecotic Acid GAT GABA Transporter (GAT) Nipecotic_Acid->GAT Inhibits Guvacine Guvacine Guvacine->GAT Inhibits Chloride_Influx Cl- Influx & Neuronal Inhibition GABA_Receptor->Chloride_Influx Activates Presynaptic_Neuron Presynaptic Neuron GAT->Presynaptic_Neuron Reuptake into GABA GABA GABA->GABA_Receptor Binds to GABA->GAT Transported by Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron

Caption: Interaction of Isonipecotic Acid and its analogs with the GABAergic system.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Membranes/ Cells start->prep incubate Incubate with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50/Ki Determination) count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

GABA_Uptake_Assay_Workflow start Start prep Prepare Synaptosomes/ Cells start->prep preincubate Pre-incubate with Test Compound prep->preincubate initiate Initiate Uptake with [3H]GABA preincubate->initiate terminate Terminate Uptake initiate->terminate quantify Quantify Radioactivity terminate->quantify analyze Data Analysis (IC50 Determination) quantify->analyze end End analyze->end

Caption: Workflow for a GABA uptake inhibition assay.

Conclusion

The reproducibility of experimental results for this compound and its alternatives is influenced by a multitude of factors, primarily the specific experimental conditions and the inherent variability of biological assays. While direct comparative studies on reproducibility are scarce, the available data suggest that:

  • This compound is a useful tool for studying GABAA receptor function, but a broader range of studies would be beneficial to more thoroughly assess the inter-study reproducibility of its pharmacological parameters.

  • Muscimol and Gaboxadol are well-characterized GABAA receptor agonists that can serve as valuable positive controls and comparators. The existing literature provides a basis for understanding the expected range of their in vitro activity, though variability is still present.

  • Nipecotic acid and Guvacine are effective GABA uptake inhibitors. The reproducibility of their inhibitory potencies is dependent on the specific GAT subtype and assay conditions.

To ensure the highest degree of reproducibility, researchers should adhere to detailed and standardized experimental protocols, carefully control for variables, and ideally, validate their findings across multiple experimental platforms. The information and protocols provided in this guide are intended to support these efforts and promote robust and reliable scientific outcomes.

References

A Comparative Analysis of Isonipecotic Acid Hydrochloride Derivatives as Modulators of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of isonipecotic acid hydrochloride derivatives, focusing on their performance as modulators of the γ-aminobutyric acid (GABA) system. Isonipecotic acid, a conformationally restricted analog of GABA, serves as a foundational scaffold for the development of potent and selective inhibitors of GABA transporters (GATs). By inhibiting GABA reuptake, these derivatives enhance GABAergic neurotransmission, a mechanism of significant therapeutic interest for neurological disorders such as epilepsy.

This document presents a summary of quantitative data on the inhibitory activity of various derivatives, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows. While the focus is on isonipecotic acid derivatives, comparative data for the closely related and more extensively studied nipecotic acid derivatives are included to provide a broader context for structure-activity relationships.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of various isonipecotic and nipecotic acid derivatives against the four major GABA transporter subtypes: GAT-1, GAT-2, GAT-3, and BGT-1. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.

Table 1: Inhibitory Activity (IC₅₀/pIC₅₀/Kᵢ) of Isonipecotic and Nipecotic Acid Derivatives on GABA Transporters (GATs)

Compound/DerivativeTargetSpeciesIC₅₀ (µM)pIC₅₀Kᵢ (µM)Reference(s)
(±)-Nipecotic AcidmGAT-1Mouse2.6--[1]
mGAT-2Mouse310--[1]
mGAT-3Mouse29--[1]
mGAT-4Mouse16--[1]
Isonipecotic AcidGAT-1-12.5--[2]
TiagabinehGAT-1Human0.07--[3]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidhGAT-1Human>200--[4]
hGAT-2Human21--[4]
hGAT-3Human5--[4]
hBGT-1Human140--[4]
NNC-711hGAT-1Human0.04--[3]
N-Arylalkynyl Nipecotic Acid Derivative (2',4'-dichloro-2-biphenyl moiety)mGAT-1Mouse--pKᵢ = 8.33±0.06[5]
rac-8a (allenic spacer)mGAT-1Mouse-5.13 ± 0.11-[6]

Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to characterize isonipecotic acid derivatives.

In Vitro [³H]GABA Uptake Inhibition Assay

This assay is fundamental for determining the potency and selectivity of compounds that inhibit GABA transporters.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds on specific GABA transporter subtypes (GAT-1, GAT-2, GAT-3, BGT-1) expressed in a cellular system.

Materials:

  • HEK-293 cells stably expressing the human GABA transporter subtype of interest.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM D-glucose.

  • Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test compounds (isonipecotic acid derivatives).

  • Reference inhibitor (e.g., Tiagabine for GAT-1).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and appropriate selection antibiotics at 37°C in a humidified 5% CO₂ atmosphere. Seed cells into 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Assay Buffer.

  • Compound Incubation: Add 100 µL of Assay Buffer containing various concentrations of the test compound or reference inhibitor to the wells. For total uptake control, add Assay Buffer alone. For non-specific uptake, add a saturating concentration of a potent inhibitor (e.g., 1 mM GABA).

  • Pre-incubation: Incubate the plates for 20 minutes at room temperature (20-25°C).

  • Initiation of Uptake: Initiate the GABA uptake by adding 100 µL of Assay Buffer containing a fixed concentration of [³H]GABA (final concentration ~10-20 nM).

  • Incubation: Incubate the plates for 10-30 minutes at room temperature. The incubation time should be optimized to be within the linear range of GABA uptake.

  • Termination of Uptake: Terminate the assay by rapidly aspirating the incubation solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubate for at least 30 minutes.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the total and non-specific uptake controls. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vitro GABAA Receptor Binding Assay ([³H]Muscimol)

This assay is used to determine if the isonipecotic acid derivatives interact with the GABAA receptor, a potential off-target effect.

Objective: To measure the binding affinity (Kᵢ) of test compounds for the GABAA receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum).

  • Tris-citrate buffer (50 mM, pH 7.1).

  • Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol).[7]

  • Non-specific binding agent: Unlabeled GABA (100 µM) or bicuculline methiodide (100 µM).[8]

  • Test compounds.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-citrate buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet, and centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in Tris-citrate buffer to a protein concentration of ~1 mg/mL.

  • Binding Assay: In test tubes, combine:

    • 50 µL of Tris-citrate buffer (for total binding), or 50 µL of non-specific binding agent, or 50 µL of test compound at various concentrations.

    • 50 µL of [³H]Muscimol (final concentration ~1-2 nM).

    • 400 µL of the membrane preparation.

  • Incubation: Incubate the tubes at 4°C for 20-30 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold Tris-citrate buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a preclinical model for generalized tonic-clonic seizures and is used to assess the in vivo efficacy of potential anticonvulsant compounds.[9][10]

Objective: To determine the median effective dose (ED₅₀) of a test compound required to protect against MES-induced seizures.

Materials:

  • Male mice (e.g., CF-1 or C57BL/6 strains).[10]

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[10]

  • Saline solution (0.9%).

  • Test compound and vehicle.

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection). The time between administration and the MES test should be based on the compound's pharmacokinetic profile.

  • MES Induction: At the time of peak effect, apply a drop of topical anesthetic to the mouse's corneas, followed by a drop of saline to ensure good electrical contact.[10]

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[10]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.

  • Data Analysis: Test multiple doses of the compound with groups of animals for each dose. Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.

In Vivo Anticonvulsant Activity: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic transmission.[11][12]

Objective: To determine the ED₅₀ of a test compound required to protect against PTZ-induced seizures.

Materials:

  • Male mice.

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice).[11]

  • Test compound and vehicle.

  • Observation chambers.

Procedure:

  • Animal Preparation: Acclimatize mice as described for the MES test.

  • Drug Administration: Administer the test compound or vehicle.

  • PTZ Injection: At the time of peak effect, inject PTZ subcutaneously into a loose fold of skin on the back of the neck.[11]

  • Observation: Place the animal in an individual observation chamber and observe for 30 minutes for the presence of a generalized clonic seizure lasting at least 5 seconds. The absence of such a seizure is considered protection.[11]

  • Data Analysis: As with the MES test, determine the ED₅₀ from the dose-response data.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of isonipecotic acid derivatives and the experimental workflows for their evaluation.

GABAergic Synapse and the Action of GAT Inhibitors

// Connections Glutamate -> GAD [label="synthesis"]; GAD -> GABA_pre; GABA_pre -> VGAT [label="packaging"]; VGAT -> Vesicle; Vesicle -> GABA_synapse [label="release"]; GABA_synapse -> GABA_A_Receptor [label="binding"]; GABA_synapse -> GABA_B_Receptor [label="binding"]; GABA_A_Receptor -> Cl_ion [label="influx"]; GABA_B_Receptor -> Effector [label="activation"]; GABA_synapse -> GAT1_pre [label="reuptake"]; GABA_synapse -> GAT3 [label="reuptake"];

// Inhibitor Action node [shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GAT_Inhibitor [label="Isonipecotic Acid\nDerivative"]; GAT_Inhibitor -> GAT1_pre [label="inhibition", style=dashed, color="#EA4335"]; GAT_Inhibitor -> GAT3 [label="inhibition", style=dashed, color="#EA4335"]; } GABAergic synapse and GAT inhibitor action.

Workflow for In Vitro GABA Uptake Inhibition Assay

// Workflow connections A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } Workflow for GABA uptake inhibition assay.

Logical Flow of In Vivo Anticonvulsant Testing

// Logical connections Start -> Admin -> Wait; Wait -> MES_Stim; Wait -> scPTZ_Inject; MES_Stim -> MES_Obs -> MES_Result -> Analysis; scPTZ_Inject -> scPTZ_Obs -> scPTZ_Result -> Analysis; } Logical flow of in vivo anticonvulsant testing.

References

A Comparative Guide to the In Vivo Validation of Isonipecotic Acid Hydrochloride and its Alternatives in GABAergic Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological profiles of isonipecotic acid hydrochloride and its structural analogs, nipecotic acid and guvacine. These compounds are pivotal tools in the study of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This document summarizes key experimental data to facilitate the selection of appropriate research compounds and to highlight the crucial step of validating in vitro findings with in vivo studies.

Introduction to GABAergic Modulation and the Role of Isonipecotic Acid

The GABAergic system plays a critical role in regulating neuronal excitability, and its dysfunction is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. A key mechanism for terminating GABAergic signaling is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs). Consequently, inhibitors of GATs can prolong the action of GABA, representing a therapeutic strategy for conditions associated with reduced GABAergic tone.

Isonipecotic acid, a piperidine-4-carboxylic acid, is a partial agonist of the GABA-A receptor.[1][2][3] Its hydrochloride salt is a commonly used formulation. While its primary in vitro action is on the GABA-A receptor, its structural similarity to GABA and other GABAergic compounds necessitates a thorough investigation of its in vivo effects to validate and expand upon these in vitro findings. This guide compares this compound with two well-characterized GABA uptake inhibitors: nipecotic acid and guvacine.

In Vitro Performance Comparison

The initial characterization of a compound's activity is typically performed through in vitro assays, which provide quantitative measures of its interaction with specific molecular targets. For isonipecotic acid and its alternatives, these assays primarily involve radioligand binding studies to determine affinity for GABA receptors and functional assays to measure the inhibition of GABA transporters.

Isonipecotic acid demonstrates a notable affinity for the GABA-A receptor, as evidenced by its ability to inhibit the binding of radiolabeled GABA with an IC50 of 0.33 µM.[4][5] In contrast, nipecotic acid and guvacine are well-established competitive inhibitors of GABA transporters.[6] Their potency varies across the different GAT subtypes.

CompoundTargetAssay TypeSpeciesIC50 (µM)Reference(s)
Isonipecotic Acid GABA-A Receptor[3H]GABA Binding-0.33[5]
Nipecotic Acid hGAT-1GABA Uptake InhibitionHuman8
rGAT-2GABA Uptake InhibitionRat38
hGAT-3GABA Uptake InhibitionHuman106
hBGT-1GABA Uptake InhibitionHuman2370
mGAT-1GABA Uptake InhibitionMouse2.6[7]
mGAT-2GABA Uptake InhibitionMouse310[7]
mGAT-3GABA Uptake InhibitionMouse29[7]
mGAT-4GABA Uptake InhibitionMouse16[7]
Guvacine hGAT-1GABA Uptake InhibitionHuman14[8]
rGAT-1GABA Uptake InhibitionRat39[9]
rGAT-2GABA Uptake InhibitionRat58[9][10]
hGAT-3GABA Uptake InhibitionHuman119[8]
rGAT-3GABA Uptake InhibitionRat378[9][10]
hBGT-1GABA Uptake InhibitionHuman1870[8]

Table 1: Comparative In Vitro Inhibitory Potency. This table summarizes the half-maximal inhibitory concentrations (IC50) of isonipecotic acid, nipecotic acid, and guvacine against their respective targets.

In Vivo Validation and Performance

The translation of in vitro activity to in vivo efficacy is a critical step in drug development and pharmacological research. For compounds targeting the GABAergic system, in vivo validation often involves animal models of seizures, as enhanced GABAergic transmission is expected to confer anticonvulsant effects. The maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models are standard preclinical assays for this purpose.

While specific in vivo anticonvulsant data for the parent compound this compound is limited in publicly available literature, a study on novel derivatives of isonipecotic acid demonstrated their potential as anticonvulsant agents.[11] In one study, a derivative of guvacine, SK&F 100330A, was tested in the rat MES model and showed an ED50 of >40 mg/kg when administered intraperitoneally.[12] It is important to note that derivatives can have significantly different pharmacokinetic and pharmacodynamic properties compared to the parent compound.

CompoundAnimal ModelSeizure ModelRoute of AdministrationED50 (mg/kg)Reference
Guvacine Derivative (SK&F 100330A) RatMESi.p.>40[12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data across different studies. Below are generalized methodologies for the key in vitro and in vivo experiments cited in this guide.

In Vitro [³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the transport of radiolabeled GABA into cells or synaptosomes expressing specific GABA transporter subtypes.

1. Cell Culture and Preparation:

  • Stably transfected cell lines (e.g., HEK293) expressing a specific human or rodent GAT subtype are cultured under standard conditions.

  • On the day of the assay, cells are harvested and washed with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).

2. Assay Procedure:

  • A known concentration of the test compound (e.g., isonipecotic acid, nipecotic acid, or guvacine) is pre-incubated with the cells in the assay buffer.

  • The uptake reaction is initiated by the addition of a fixed concentration of [³H]GABA.

  • The mixture is incubated for a defined period at a controlled temperature (e.g., 37°C) to allow for GABA uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the cells from the assay medium.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters, representing the amount of [³H]GABA taken up by the cells, is measured using a liquid scintillation counter.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a control group without the inhibitor.

  • The IC50 value, the concentration of the compound that inhibits 50% of [³H]GABA uptake, is determined by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[9]

In Vivo Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

1. Animals:

  • Male mice or rats of a specific strain and weight range are used.

  • Animals are housed in a controlled environment with free access to food and water and are acclimatized to the laboratory conditions before the experiment.

2. Drug Administration:

  • The test compound is administered via a specific route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses to different groups of animals.

  • A vehicle control group receives the same volume of the vehicle used to dissolve the compound.

3. Seizure Induction:

  • At the time of predicted peak effect of the drug, a brief electrical stimulus is delivered through corneal or ear-clip electrodes using a specialized stimulator.

  • The stimulus parameters are standardized (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[12]

4. Observation and Scoring:

  • Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • The absence of the tonic hindlimb extension is considered protection.

5. Data Analysis:

  • The percentage of animals protected at each dose is determined.

  • The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as the Litchfield and Wilcoxon method.[12]

In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to identify anticonvulsants effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.[12]

1. Animals and Drug Administration:

  • Similar to the MES model, standardized animals are used and receive the test compound or vehicle at various doses.

2. Seizure Induction:

  • At the time of predicted peak drug effect, a convulsant dose of PTZ is administered, typically via the subcutaneous (s.c.) or intraperitoneal (i.p.) route.

3. Observation and Scoring:

  • Animals are observed for a set period (e.g., 30 minutes) for the onset and presence of generalized clonic seizures.

  • The absence of clonic seizures for a defined period is considered protection.

4. Data Analysis:

  • The percentage of animals protected from clonic seizures at each dose is calculated.

  • The ED50, the dose that protects 50% of the animals, is determined.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the GABAergic synapse, the mechanism of GABA uptake inhibition, and a typical experimental workflow for evaluating anticonvulsant compounds.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft GABA Release GAT1 GABA Transporter (GAT1) GABA_A_Receptor GABA-A Receptor Synaptic_Cleft->GAT1 GABA Reuptake Synaptic_Cleft->GABA_A_Receptor GABA Binding Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GABA_A_Receptor Partial Agonist Nipecotic_Acid_Guvacine Nipecotic Acid / Guvacine Nipecotic_Acid_Guvacine->GAT1 Inhibition

Caption: Mechanism of action of isonipecotic acid and its alternatives at the GABAergic synapse.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (e.g., [3H]GABA) IC50_Ki IC50 / Ki Values Binding_Assay->IC50_Ki Determine IC50/Ki Uptake_Assay GABA Uptake Inhibition Assay Uptake_Assay->IC50_Ki Determine IC50/Ki Animal_Model Animal Model of Seizure (e.g., MES, PTZ) IC50_Ki->Animal_Model Proceed to In Vivo if promising Drug_Admin Drug Administration (Dose-Response) Animal_Model->Drug_Admin Seizure_Induction Seizure Induction Drug_Admin->Seizure_Induction Observation Observation & Scoring Seizure_Induction->Observation ED50 ED50 Value Observation->ED50 Calculate ED50

Caption: A generalized workflow for the in vitro to in vivo validation of a GABAergic compound.

Conclusion

This compound, nipecotic acid, and guvacine are valuable pharmacological tools for investigating the GABAergic system. While in vitro assays provide essential initial data on their potency and mechanism of action, this guide highlights the critical need for comprehensive in vivo studies to validate these findings and to understand their physiological effects in a whole-organism context. The lack of readily available in vivo anticonvulsant data for the parent compounds isonipecotic acid and guvacine underscores the importance of conducting and publishing such validation studies. For researchers, the choice between these compounds will depend on the specific research question, with isonipecotic acid being more suited for studying direct GABA-A receptor modulation and nipecotic acid and guvacine for investigating the role of GABA uptake. Future research should focus on bridging the gap between the in vitro and in vivo profiles of these fundamental GABAergic modulators.

References

Benchmarking Isonipecotic Acid Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the pharmacological profile of a compound in relation to established standards is paramount. This guide provides a comprehensive benchmark of isonipecotic acid hydrochloride against key standard compounds, offering a comparative analysis of their interactions with the GABAergic system. The data presented herein is intended to facilitate informed decisions in neuroscience research and the development of novel therapeutics targeting γ-aminobutyric acid (GABA) pathways.

Isonipecotic acid, a conformationally restricted analog of GABA, is primarily recognized as a partial agonist at GABA-A receptors.[1][2][3] Its hydrochloride salt is the form commonly used in experimental settings. To provide a clear performance benchmark, this guide compares this compound with two key standard compounds: nipecotic acid, a well-characterized GABA uptake inhibitor, and gaboxadol, a selective GABA-A receptor agonist with a preference for extrasynaptic receptors.

Comparative Pharmacological Data

The following table summarizes the key quantitative data for this compound and the selected standard compounds. This data provides a basis for comparing their potency and selectivity at their respective primary targets within the GABAergic system.

CompoundPrimary TargetParameterValue (µM)Species/SystemReference
Isonipecotic Acid GABA-A ReceptorIC50 ([3H]GABA binding)0.33Not Specified[1]
Nipecotic Acid GABA Transporter 1 (GAT-1)IC502.6Mouse[4]
GABA Transporter 2 (GAT-2)IC50310Mouse[4]
GABA Transporter 3 (GAT-3)IC5029Mouse[4]
GABA Transporter 4 (GAT-4)IC5016Mouse[4]
GABA-A ReceptorEC50 (channel activation)~300Rat Paraventricular Neurons[5]
Gaboxadol (THIP) Extrasynaptic GABA-A Receptors---[6]

Experimental Protocols

To ensure reproducibility and aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.

GABA-A Receptor Binding Assay

This assay is crucial for determining the affinity of a compound for the GABA-A receptor. A standard protocol involves the use of radioligand displacement.

Objective: To measure the binding affinity (Ki) of a test compound by assessing its ability to displace a radiolabeled ligand (e.g., [3H]muscimol or [3H]GABA) from GABA-A receptors in brain membrane preparations.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl)

  • Radioligand (e.g., [3H]muscimol)

  • Test compound (this compound)

  • Standard compounds (e.g., unlabeled GABA for non-specific binding)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed multiple times with binding buffer through repeated centrifugation and resuspension.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro GABA Uptake Assay

This assay is essential for evaluating the inhibitory effect of a compound on GABA transporters (GATs).

Objective: To determine the potency (IC50) of a test compound in inhibiting the uptake of radiolabeled GABA into cells or synaptosomes expressing specific GABA transporter subtypes.

Materials:

  • Cell line or synaptosomes expressing the GABA transporter of interest (e.g., GAT-1)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Radiolabeled GABA ([3H]GABA)

  • Test compound (this compound)

  • Standard inhibitor (e.g., nipecotic acid, tiagabine)

  • Scintillation counter

Procedure:

  • Cell/Synaptosome Preparation: Prepare a suspension of cells or synaptosomes expressing the target GABA transporter.

  • Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

  • Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of [3H]GABA.

  • Termination: Stop the uptake process after a defined period by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of GABA uptake against the concentration of the test compound to determine the IC50 value.

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.

GABAergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse cluster_post Postsynaptic Neuron GABA GABA GABA_syn GABA GABA->GABA_syn Release GAT1 GAT-1 GABA_syn->GAT1 Reuptake GABAAR GABA-A Receptor GABA_syn->GABAAR Binding Cl_channel Cl- Channel (Hyperpolarization) GABAAR->Cl_channel Activation

Caption: Simplified GABAergic signaling pathway.

Receptor_Binding_Assay_Workflow A Prepare Brain Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 & Ki D->E Comparative_Analysis_Logic Isonipecotic_Acid Isonipecotic Acid (GABA-A Agonist) Comparison Comparative Benchmarking Isonipecotic_Acid->Comparison Nipecotic_Acid Nipecotic Acid (GAT Inhibitor) Nipecotic_Acid->Comparison Gaboxadol Gaboxadol (Extrasynaptic GABA-A Agonist) Gaboxadol->Comparison

References

A Comparative Guide to Isonipecotic Acid Hydrochloride and its Alternatives in GABAergic Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of isonipecotic acid hydrochloride with key alternatives, namely nipecotic acid and tiagabine, focusing on their experimental data and mechanisms of action within the γ-aminobutyric acid (GABA) system. This document is intended to aid researchers in selecting the appropriate compound for their studies in neuroscience and drug development.

Executive Summary

This compound, nipecotic acid, and tiagabine all modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. However, they achieve this through distinct mechanisms. Isonipecotic acid acts as a partial agonist at the GABA-A receptor, directly activating the receptor to a lesser degree than the endogenous ligand, GABA. In contrast, nipecotic acid and its more potent derivative, tiagabine, function primarily as GABA uptake inhibitors, increasing the synaptic concentration of GABA by blocking its reabsorption into neurons and glial cells. While nipecotic acid has also been shown to exhibit some direct agonist activity at GABA-A receptors at higher concentrations, its primary utility in research is as a GABA transporter (GAT) inhibitor.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for isonipecotic acid, nipecotic acid, and tiagabine based on in vitro experimental findings.

Table 1: GABA-A Receptor Activity

CompoundParameterValueSpecies/Assay Condition
Isonipecotic Acid IC50 ([3H]GABA binding inhibition)0.33 µM2°C[1]
Nipecotic Acid EC50 (GABA-A-like ion channel activation)~300 µMRat paraventricular neurones[2][3]

Table 2: GABA Uptake Inhibition

CompoundParameterValueTransporter Subtype/Assay Condition
Nipecotic Acid IC508 µMhGAT-1
38 µMrGAT-2
106 µMhGAT-3
2370 µMhBGT-1
Tiagabine IC5067 nMSynaptosomal membranes
0.07 µMCloned human GAT-1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Protocol 1: In Vitro GABA-A Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays to determine the affinity of a compound for the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubate for 30 minutes at 37°C to remove endogenous GABA.

  • Centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Wash the pellet three times by resuspension in fresh hypotonic buffer and centrifugation.

  • The final pellet, containing the synaptic membranes, is resuspended in the binding buffer.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]GABA or [3H]muscimol), and varying concentrations of the test compound (this compound).

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known GABA-A receptor agonist (e.g., unlabeled GABA).

  • Incubate the plate at 4°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Protocol 2: In Vitro GABA Uptake Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of compounds on GABA uptake into synaptosomes.

1. Synaptosome Preparation:

  • Isolate synaptosomes from rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation in a sucrose gradient.

  • Resuspend the purified synaptosomes in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).

2. Uptake Assay:

  • Pre-incubate the synaptosomal suspension with varying concentrations of the test compound (nipecotic acid or tiagabine) for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the uptake reaction by adding a known concentration of radiolabeled GABA (e.g., [3H]GABA).

  • Allow the uptake to proceed for a defined time (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

3. Data Analysis:

  • Measure the radioactivity accumulated in the synaptosomes on the filters.

  • Plot the percentage of GABA uptake inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a standard method to functionally characterize the effect of compounds on GABA-A receptor-mediated currents in cultured neurons or transfected cells.

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific GABA-A receptor subunits (e.g., HEK293 cells).

  • Plate the cells on coverslips for recording.

2. Recording Setup:

  • Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).

  • Pull recording pipettes from borosilicate glass capillaries and fill with an internal solution containing a high chloride concentration.

3. Whole-Cell Recording:

  • Obtain a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

4. Drug Application and Data Acquisition:

  • Apply GABA or the test compound (isonipecotic acid or nipecotic acid) to the cell using a fast perfusion system.

  • Record the resulting transmembrane currents using an amplifier and a data acquisition system.

  • To determine the EC50, apply increasing concentrations of the agonist. To assess modulation, co-apply the modulator with a fixed concentration of GABA.

5. Data Analysis:

  • Measure the peak amplitude of the evoked currents.

  • Plot the normalized current amplitude against the logarithm of the agonist concentration to determine the EC50.

  • Compare the current amplitudes in the presence and absence of the modulator to quantify its effect.

Mandatory Visualizations

Signaling Pathway of GABA-A Receptor Agonism

GABAA_Agonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Agonist GABA or Isonipecotic Acid GABAA_Receptor GABA-A Receptor GABA_Agonist->GABAA_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel (Open) GABAA_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Leads to Cl- influx, causing

Caption: Mechanism of GABA-A receptor agonism by GABA or isonipecotic acid.

Experimental Workflow for GABA Uptake Inhibition Assay

GABA_Uptake_Inhibition_Workflow Start Start: Prepare Synaptosomes Pre_incubation Pre-incubate with Uptake Inhibitor (Nipecotic Acid or Tiagabine) Start->Pre_incubation Add_Radiolabeled_GABA Add [3H]GABA Pre_incubation->Add_Radiolabeled_GABA Incubation Incubate at 37°C Add_Radiolabeled_GABA->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis: Determine IC50 Quantification->Analysis

Caption: Workflow for determining GABA uptake inhibition by nipecotic acid or tiagabine.

Logical Relationship of Compound Mechanisms

Compound_Mechanisms cluster_agonism Direct Receptor Activation cluster_uptake_inhibition GABA Uptake Inhibition GABAergic_System GABAergic System Modulation Isonipecotic_Acid Isonipecotic Acid (Partial Agonist) GABAergic_System->Isonipecotic_Acid Nipecotic_Acid_Agonism Nipecotic Acid (Weak Agonist at high conc.) GABAergic_System->Nipecotic_Acid_Agonism Nipecotic_Acid_Uptake Nipecotic Acid GABAergic_System->Nipecotic_Acid_Uptake Tiagabine Tiagabine (Potent & Selective) GABAergic_System->Tiagabine

Caption: Distinct mechanisms of action for isonipecotic acid, nipecotic acid, and tiagabine.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isonipecotic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of isonipecotic acid hydrochloride, a compound that requires careful handling due to its potential health hazards.

This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are necessary to minimize exposure risks during its use and subsequent disposal.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the proper personal protective equipment. This includes:

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[4]
Skin Protection Use impervious gloves and protective clothing to prevent skin contact.[2][4]
Respiratory Protection In situations with potential for dust or aerosol generation, a NIOSH/MSHA-approved respirator should be used.[1]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][4]

This compound Disposal Procedure

The recommended and safest method for the disposal of this compound is through an approved and licensed waste disposal company.[1][3] Attempting to neutralize or treat this chemical within the laboratory is not advised without specific, validated protocols, which are not typically provided in standard safety data sheets. The primary goal is to safely contain and label the waste for professional collection.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

    • Keep it separate from incompatible materials, such as strong oxidizing agents.[1]

  • Container Selection and Labeling:

    • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name ("this compound") and any associated hazards.

  • Waste Accumulation:

    • For solid waste, carefully transfer the material into the designated waste container, avoiding the generation of dust.

    • For solutions, pour the waste carefully into the designated liquid waste container.

    • Ensure the container is kept securely closed when not in use.[2][4]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5]

    • The storage area should be away from general laboratory traffic and incompatible chemicals.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[5][6]

    • Follow all institutional and local regulations for waste manifest documentation and handover procedures.

Spill Management:

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS. For small spills, and only if you are trained and equipped to do so, you can manage the cleanup by:

  • Wearing the appropriate PPE.

  • Covering the spill with an inert absorbent material, such as sand or vermiculite.

  • Carefully sweeping or scooping the absorbed material into a designated hazardous waste container.

  • Cleaning the spill area with a suitable solvent, and collecting the cleaning materials as hazardous waste.

Never dispose of this compound down the drain or in the regular trash.[1][2] This can lead to environmental contamination and is a violation of regulatory standards.

Below is a diagram illustrating the procedural workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_disposal Disposal Procedure cluster_storage Storage & Collection A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Segregate Waste B->C D Use Labeled, Compatible Waste Container C->D E Transfer Waste to Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Do Not Dispose Down Drain J Do Not Dispose in Regular Trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Isonipecotic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Isonipecotic acid hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure proper handling.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2][3]
Serious Eye DamageCategory 1H318: Causes serious eye damage[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3][4]

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against chemical exposure is a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust inhalation.[1][2][6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3][7][8]

Recommended Personal Protective Equipment (PPE)
Body PartPPE RecommendationStandard
Eyes/Face Chemical safety goggles or a face shield.[9]Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][7]
Skin Chemical-resistant protective gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin exposure.[1][2][8][9]Inspect gloves for integrity before use.[7]
Respiratory Under normal conditions with adequate ventilation, respiratory protection is not required.[1][7] For large-scale operations, emergencies, or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3][8]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3][8]

Operational Plan: Step-by-Step Handling Protocol

Following a standardized procedure is critical for minimizing risk during the handling of this compound.

Preparation and Handling
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Don all required PPE as specified in the table above.

  • Work Area Preparation: Ensure the work area, preferably a fume hood, is clean and uncluttered.

  • Weighing and Transfer: Handle the solid carefully to avoid creating dust.[1][6] Use non-sparking tools for transfers.[5][6]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Decontaminate the work surface.

Standard_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Work Area Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh & Transfer Chemical Prepare_Work_Area->Weigh_Transfer Wash_Hands Wash Hands & Exposed Skin Weigh_Transfer->Wash_Hands Decontaminate Decontaminate Work Area Wash_Hands->Decontaminate Store Store Chemical Properly Decontaminate->Store Dispose_Waste Dispose of Waste Store->Dispose_Waste

Caption: Workflow for the standard handling of this compound.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[1][2][3][8]
Skin Contact Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2][3]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3] If feeling unwell, call a POISON CENTER or doctor.[1][2][3] If breathing has stopped, provide artificial respiration.[3][8]
Ingestion Clean mouth with water.[1][3] Do NOT induce vomiting.[6] Seek immediate medical attention.[3][8]
Spill Response Protocol
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[6] Do not let the chemical enter drains.[3][6][7]

  • Clean-up: Wearing appropriate PPE, sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1][7][8] Avoid generating dust.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste according to institutional and local regulations.[1]

Spill_Response_Workflow Spill Spill Occurs Assess Assess Situation Spill->Assess Evacuate Evacuate Area Assess->Evacuate Immediate Danger DonPPE Don Emergency PPE Assess->DonPPE Safe to Proceed Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Logical workflow for responding to a chemical spill.

Storage and Disposal Plan

Proper storage and disposal are critical for safety and environmental protection.

Storage Conditions
  • Store in a dry, cool, and well-ventilated place.[1][6][8]

  • Keep the container tightly closed.[1][2][6][8]

  • The storage area should be locked.[1][2][3]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong reducing agents.[1][8]

Disposal Plan
  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][2][3] Disposal must be in accordance with all applicable federal, state, and local regulations.[8]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[6] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[6]

  • Do not empty into drains or the environment.[3][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.